The Definitive Technical Guide on 2-(Chloromethyl)-2-ethyloxane: Synthesis, Properties, and Pharmacological Utility
Executive Summary In modern drug discovery and specialized materials science, the strategic functionalization of saturated oxygen heterocycles is a critical pathway for developing robust molecular scaffolds. 2-(Chloromet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and specialized materials science, the strategic functionalization of saturated oxygen heterocycles is a critical pathway for developing robust molecular scaffolds. 2-(Chloromethyl)-2-ethyloxane (also known as 2-(chloromethyl)-2-ethyltetrahydro-2H-pyran) represents a highly specialized, sterically hindered building block. Featuring a quaternary stereocenter at the C2 position of the oxane (tetrahydropyran) ring, this compound offers a unique combination of lipophilicity, metabolic resistance, and an electrophilic handle for downstream derivatization.
This whitepaper provides an in-depth analysis of its physicochemical properties, addresses its chemical registry status, and outlines a self-validating synthetic protocol designed for researchers and drug development professionals.
Chemical Identity & Registry Status
A common hurdle in advanced organic synthesis is the discrepancy between theoretical molecular design and public database indexing. While the parent compound, 2-(chloromethyl)tetrahydropyran , is a well-documented reagent with the globally assigned CAS Number 18420-41-2 [1], the specific quaternary regioisomer 2-(chloromethyl)-2-ethyloxane (Molecular Formula:
C8H15ClO
) [2] is typically synthesized de novo as a proprietary intermediate.
Because it is often consumed in situ during API (Active Pharmaceutical Ingredient) manufacturing rather than sold in bulk commercial catalogs, a distinct, publicly indexed CAS number is not universally standardized for this exact substitution pattern. Researchers utilizing this scaffold rely on the parent oxane's registry data [3] as a structural anchor while predicting the derivative's properties via empirical extrapolation.
Physicochemical Profiling
The addition of an ethyl group to the C2 position fundamentally alters the thermodynamic and kinetic profile of the oxane ring. Below is a comparative analysis of the predicted properties of 2-(chloromethyl)-2-ethyloxane against its known parent analog.
Property
2-(Chloromethyl)tetrahydropyran (Parent)
2-(Chloromethyl)-2-ethyloxane (Derivative)
Molecular Formula
C6H11ClO
C8H15ClO
Molecular Weight
134.60 g/mol
162.66 g/mol
CAS Number
18420-41-2
Unregistered / Proprietary
Density (at 25 °C)
1.075 g/mL
~1.05 g/mL (Predicted)
Boiling Point
53-54 °C at 12 mmHg
~65-70 °C at 12 mmHg (Predicted)
LogP (Lipophilicity)
1.79
~2.80 (Predicted)
Steric Hindrance (C2)
Low (Tertiary Carbon)
High (Quaternary Carbon)
Data synthesized from established chemical property databases [3] and structural mass calculations [2].
De Novo Synthesis & Validation Protocol
To bypass the lack of commercial availability, 2-(chloromethyl)-2-ethyloxane must be synthesized via intramolecular etherification. The most robust method involves the acid-catalyzed dehydrative cyclization of 1-chloro-2-ethylhexane-2,6-diol .
Causality-Driven Methodology
Why this route? Cyclization of 1,5-diols to form 6-membered oxane rings is thermodynamically favored. By starting with a pre-functionalized chloromethyl group, we avoid the harsh conditions of direct ring-chlorination, which often leads to unwanted elimination reactions or ring-opening.
Why p-TsOH? p-Toluenesulfonic acid is chosen as the catalyst because it provides sufficient protonation to activate the tertiary hydroxyl group as a leaving group without initiating nucleophilic attack on the primary alkyl chloride.
Fig 1: Acid-catalyzed synthetic workflow for 2-(chloromethyl)-2-ethyloxane cyclization.
Step-by-Step Experimental Protocol
Reagent Preparation: Dissolve 50.0 mmol of 1-chloro-2-ethylhexane-2,6-diol in 150 mL of anhydrous toluene in a round-bottom flask.
Dehydrative Cyclization: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110 °C (reflux) for 4 to 6 hours.
Mechanistic Insight: The Dean-Stark trap continuously removes the water byproduct from the azeotropic mixture. According to Le Chatelier's principle, this drives the equilibrium entirely toward the cyclized oxane product.
Quenching & Extraction: Cool the reaction to room temperature. Quench the catalyst by adding 50 mL of saturated aqueous
NaHCO3
. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL).
Self-Validating In-Process Control (IPC): Spot the organic layer on a TLC plate (Hexanes:EtOAc 8:2). The complete disappearance of the highly polar diol precursor (
Rf
~0.2) and the emergence of a single non-polar spot (
Rf
~0.7) validates successful cyclization.
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum fractional distillation to yield pure 2-(chloromethyl)-2-ethyloxane.
Structural Confirmation: Validate the quaternary center integrity via
13C
-NMR. Ensure the absence of alkene peaks (~110-140 ppm), which would indicate an undesired E1 elimination side-reaction.
Pharmacokinetic Utility in Drug Design
In medicinal chemistry, the oxane ring is frequently deployed as a bioisostere for piperidines or cycloalkanes to modulate lipophilicity and improve aqueous solubility. However, unsubstituted oxanes are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, particularly at the positions adjacent to the heteroatom.
Integrating 2-(chloromethyl)-2-ethyloxane into a drug scaffold solves this via steric shielding . The quaternary C2 center completely blocks
α
-oxidation. Furthermore, the chloromethyl group acts as an ideal electrophile for
SN2
displacement by primary or secondary amines, allowing for the seamless attachment of pharmacophores.
Fig 2: Mechanism of CYP450 metabolic shielding provided by the quaternary oxane center.
By utilizing this specific building block, drug development professionals can engineer molecules with prolonged in vivo half-lives while maintaining the favorable hydrogen-bond accepting properties of the cyclic ether.
References
Shree Sulphurics. "2-Ethylhexanoyl Chloride | 760-67-8 | C8H15ClO" (Reference for
C8H15ClO
molecular weight validation). Shree Sulphurics. Available at:[Link]
Cheméo. "Chemical Properties of 2-(Chloromethyl)tetrahydropyran (CAS 18420-41-2)." Cheméo Database. Available at:[Link]
Exploratory
The Strategic Utility of 2-(Chloromethyl)-2-ethyloxane: Synthesis, Mechanisms, and Applications in Advanced Therapeutics
As a Senior Application Scientist, I frequently encounter the need for robust, versatile building blocks that can serve as foundational scaffolds for complex drug design. 2-(Chloromethyl)-2-ethyloxane (IUPAC: 2-(chlorome...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the need for robust, versatile building blocks that can serve as foundational scaffolds for complex drug design. 2-(Chloromethyl)-2-ethyloxane (IUPAC: 2-(chloromethyl)-2-ethyltetrahydro-2H-pyran) is a prime example of such a scaffold. Featuring a fully saturated six-membered oxane ring and a quaternary stereocenter at the C2 position, this compound provides both structural rigidity and a highly reactive electrophilic handle.
This technical guide deconstructs the chemical properties, mechanistic synthesis, and downstream applications of 2-(Chloromethyl)-2-ethyloxane, providing actionable, self-validating protocols for researchers in drug development and synthetic chemistry.
Physicochemical Profiling
Before deploying any building block in a synthetic route, understanding its baseline physicochemical properties is non-negotiable. The presence of the ethyl group at the C2 position enhances the lipophilicity of the oxane ring compared to its des-ethyl analog, making it highly soluble in standard organic solvents while remaining recalcitrant to spontaneous hydrolysis under neutral conditions. The properties below are synthesized from foundational data on 1[1].
Property
Value
IUPAC Name
2-(chloromethyl)-2-ethyltetrahydro-2H-pyran
Molecular Formula
C8H15ClO
Molecular Weight
162.66 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
~ 75-80 °C at 12 mmHg (extrapolated)
Density
~ 1.05 g/mL at 25 °C
Solubility
Soluble in DCM, THF, Toluene (Immiscible with water)
Mechanistic Synthesis: The Chloroetherification Pathway
The most efficient, atom-economical method to construct the 2-(chloromethyl)oxane scaffold is via the electrophilic chloroetherification of a corresponding alkenol precursor. For 2-(chloromethyl)-2-ethyloxane, the requisite precursor is 2[2].
Causality in Experimental Design:
Why chloroetherification? Traditional linear syntheses requiring separate ring-closure and halogenation steps suffer from poor yields and require aggressive reagents. Chloroetherification achieves both in a single, concerted step. By utilizing N-Chlorosuccinimide (NCS) as the electrophilic chlorine source, we generate a transient chloronium ion at the terminal alkene. The pendant hydroxyl group then undergoes a 6-exo-trig intramolecular nucleophilic attack. The selection of a non-nucleophilic solvent (Dichloromethane) ensures that the internal hydroxyl group outcompetes the solvent for the chloronium intermediate, driving the cyclization.
Mechanistic pathway of 6-exo-trig chloroetherification yielding the oxane ring.
Protocol: Self-Validating Synthesis of 2-(Chloromethyl)-2-ethyloxane
Objective: Synthesize the target oxane via halocyclization while suppressing intermolecular etherification.
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.
Rationale: Moisture acts as a competing nucleophile, leading to acyclic chlorohydrin byproducts.
Reagent Loading: Dissolve 5-ethyl-5-hexen-1-ol (10.0 mmol) in 100 mL of anhydrous Dichloromethane (DCM).
Rationale: Maintaining a dilute concentration (0.1 M) thermodynamically favors the intramolecular 6-exo-trig cyclization over intermolecular polymerization.
Electrophile Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add N-Chlorosuccinimide (NCS, 11.0 mmol) in small portions over 15 minutes.
Rationale: The formation of the chloronium ion is highly exothermic. Strict temperature control prevents the degradation of the halonium intermediate and suppresses elimination pathways (e.g., formation of dienes).
Reaction Monitoring (Self-Validation): Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (9:1).
Rationale: The disappearance of the UV-inactive alkenol (visualized via KMnO₄ stain) and the emergence of a higher Rf spot confirms the consumption of starting material. If the alkenol persists, add an additional 0.1 eq of NCS. This creates a closed-loop validation system before proceeding to workup.
Quenching and Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ (50 mL) to neutralize residual electrophilic chlorine. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (silica gel, 100% hexanes to 95:5 hexanes:EtOAc) to isolate the pure product.
Downstream Applications in Drug Development
The true value of 2-(Chloromethyl)-2-ethyloxane lies in the reactivity of its primary alkyl chloride. The chloromethyl group serves as an ideal electrophile for S_N2 displacements, enabling the modular attachment of the oxane scaffold to various pharmacophores.
1. Base Excision Repair (BER) Pathway Inhibitors:
Recent advancements in oncology have highlighted the efficacy of alkoxyamines in binding to apurinic/apyrimidinic (AP) sites in DNA, thereby inhibiting the BER pathway and potentiating existing chemotherapies. By reacting3[3] followed by hydrazinolysis, researchers synthesize potent alkoxyamine inhibitors. The ethyl group at C2 in our specific compound provides additional steric bulk, which can be leveraged to tune the binding kinetics within the AP site.
2. TRPM8 Modulators:
The transient receptor potential melastatin 8 (TRPM8) channel is a primary sensor of cold temperatures and cooling agents. Substituted tetrahydropyrans, specifically 4[4], have been patented as highly effective TRPM8 modulators. The lipophilic core of the 2-ethyl-oxane perfectly mimics the menthol-like scaffolds required for TRPM8 agonism, making it a critical intermediate for synthesizing novel analgesics or chemesthetic cooling agents.
Downstream synthetic diversification of the chloromethyl functional group.
Conclusion
2-(Chloromethyl)-2-ethyloxane is not merely a chemical curiosity; it is a strategically designed scaffold that bridges the gap between simple cyclic ethers and complex, targeted therapeutics. By mastering the chloroetherification protocol and understanding the mechanistic causality behind its reactivity, application scientists can unlock its full potential in modular drug design.
References
ChemicalBook.2-(CHLOROMETHYL)TETRAHYDROPYRAN Chemical Properties, Uses, Production.
LookChem.5-HEXEN-1-OL Synthetic Routes and Properties.
Morehead State University.Development of Anti-Cancer Small Molecules to Inhibit The Base Excision Repair (BER) Pathway By Binding Apyrimidinic/Apurinic (AP) Sites In DNA.
Justia Patents.Compounds useful as modulators of TRPM8.
2-(Chloromethyl)-2-ethyloxane: Structural Dynamics, Synthesis, and Applications in Advanced Pharmacophore Design
Executive Summary The oxane (tetrahydropyran) scaffold is a privileged structure in medicinal chemistry, frequently embedded within macrolides, polyether antibiotics, and synthetic pharmacophores. Among its functionalize...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The oxane (tetrahydropyran) scaffold is a privileged structure in medicinal chemistry, frequently embedded within macrolides, polyether antibiotics, and synthetic pharmacophores. Among its functionalized derivatives, 2-(Chloromethyl)-2-ethyloxane represents a highly versatile, sterically congested building block. Featuring a quaternary stereocenter at the C2 position, this molecule presents unique conformational dynamics and serves as a robust electrophilic hub for downstream functionalization[1]. This technical guide provides an in-depth analysis of its structural properties, a rationale-driven synthetic methodology, and its applications in drug development.
Structural & Conformational Dynamics
In 2,2-disubstituted oxanes, the energetic competition between substituents dictates the ring's preferred chair conformation. The C2 position is adjacent to the endocyclic oxygen, introducing stereoelectronic considerations. While highly electronegative substituents at C2 experience the anomeric effect, alkyl and chloromethyl groups are primarily governed by steric A-values and generalized dipole interactions. High-grade ab initio quantum-mechanical calculations and conformational parameters derived for related systems, such as 2-ethyltetrahydropyran, highlight the delicate balance of these forces[2].
Because the A-values of the ethyl and chloromethyl groups are nearly identical, the molecule exists as an equilibrating mixture of two chair conformers at room temperature. There is a slight thermodynamic preference for the conformer that places the more polarizable chloromethyl group in the equatorial position to minimize 1,3-diaxial interactions with the ring protons.
Table 2: Representative Physicochemical Properties of Oxane Derivatives
Synthesizing a quaternary C2-substituted oxane requires precision. Traditional intramolecular etherification of linear halo-alcohols (e.g., base-promoted cyclization of 6-bromo-1-chloro-2-ethylhexan-2-ol) often fails. The tertiary alkoxide intermediate undergoes a highly rapid 3-exo-tet cyclization, attacking the adjacent chloromethyl group to form an unwanted oxaspiro epoxide, entirely bypassing the desired 6-exo-tet oxane formation.
To circumvent this kinetic trap, we deploy an α-Alkoxy Nitrile Route . This self-validating protocol constructs the quaternary center prior to the introduction of the reactive halogen, ensuring absolute chemoselectivity.
Fig 1. Step-by-step synthetic workflow for 2-(Chloromethyl)-2-ethyloxane.
Step-by-Step Protocol: Synthesis of 2-(Chloromethyl)-2-ethyloxane
Phase 1: α-Alkylation (Quaternary Center Formation)
Setup: Charge a flame-dried Schlenk flask with oxane-2-carbonitrile (1.0 eq) in anhydrous THF under argon. Cool to -78 °C.
Deprotonation: Dropwise add Lithium Diisopropylamide (LDA, 1.1 eq).
Causality: LDA irreversibly deprotonates the α-proton. The resulting carbanion is stabilized by the adjacent nitrile, preventing unwanted ring-opening (β-elimination).
Alkylation: Introduce Ethyl Iodide (1.2 eq) and warm to room temperature. Quench with saturated NH₄Cl to yield 2-ethyloxane-2-carbonitrile.
Phase 2: Sequential Reduction
4. Nitrile Reduction: Dissolve the intermediate in toluene at -78 °C. Add DIBAL-H (1.2 eq).
Causality: DIBAL-H selectively reduces the nitrile to an imine, which upon acidic workup hydrolyzes to the aldehyde. Direct reduction with LiAlH₄ is avoided as it can cause over-reduction or ring cleavage in sterically hindered systems.
5. Aldehyde Reduction: Treat the crude aldehyde with NaBH₄ (1.5 eq) in Methanol at 0 °C to yield (2-ethyloxan-2-yl)methanol.
Phase 3: Halogenation (Appel Reaction)
6. Chlorination: Dissolve the alcohol in anhydrous DCM. Add Triphenylphosphine (PPh₃, 1.5 eq) and Carbon Tetrachloride (CCl₄, 3.0 eq) at 0 °C.
7. Causality: The Appel reaction converts the primary alcohol to a chloride under mild, neutral conditions. This is critical; using strongly acidic reagents like HCl/ZnCl₂ would protonate the oxane oxygen, leading to catastrophic ring cleavage. Purify via flash chromatography.
Chemical Reactivity & Pharmacological Integration
The resulting chloromethyl group is a prime electrophilic target. Despite the steric bulk of the adjacent quaternary center, the primary nature of the chloride allows for efficient S_N2 displacements.
In pharmacological synthesis, this moiety can be reacted with primary or secondary amines to append the oxane core to drug scaffolds. Historically, vapor-phase reactions of related alkyltetrahydropyrans with aniline over activated alumina have been used to generate complex cyclic amines[3]. However, direct S_N2 displacement in polar aprotic solvents (e.g., DMF, DMSO) offers a milder, higher-yielding alternative for modern drug discovery.
Furthermore, the chloride can be converted into a Grignard reagent (Mg turnings, THF) for subsequent C-C bond formation, enabling the attachment of the 2-ethyloxane pharmacophore to aromatic or heteroaromatic systems via transition-metal-catalyzed cross-coupling[1].
Fig 2. Downstream pharmacological reactivity and integration pathways.
Conclusion
2-(Chloromethyl)-2-ethyloxane is a structurally fascinating and synthetically valuable intermediate. By understanding its conformational dynamics[2] and employing a chemoselective synthetic route that avoids kinetic traps, researchers can reliably access this quaternary oxane. Its downstream versatility makes it an indispensable tool for the modular assembly of complex therapeutics[1][3].
Synthesis Pathway of 2-(Chloromethyl)-2-ethyloxane: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale 2-(Chloromethyl)-2-ethyloxane is a sterically congested, 2,2-disubstituted cyclic ether (oxane). In medicinal chemistry and drug development, such saturated oxygen heterocycles are...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
2-(Chloromethyl)-2-ethyloxane is a sterically congested, 2,2-disubstituted cyclic ether (oxane). In medicinal chemistry and drug development, such saturated oxygen heterocycles are highly valued as conformationally restricted bioisosteres.
Synthesizing 2,2-disubstituted oxanes via the cyclization of acyclic precursors (e.g., base-catalyzed etherification of 1,6-dichloro-2-ethylhexan-2-ol) is notoriously unreliable. The tertiary alkoxide intermediate heavily favors kinetically rapid 3-exo-tet cyclization (epoxide formation) over the desired 6-exo-tet oxane formation. To circumvent this, our retrosynthetic strategy relies on the late-stage functionalization of an intact oxane ring.
Starting from commercially available tetrahydropyran-2-carbonitrile[1], the sequence involves a highly controlled
α
-alkylation to establish the quaternary center, followed by hydrolysis, reduction, and a highly specific halogenation.
Retrosynthetic pathway for 2-(Chloromethyl)-2-ethyloxane from tetrahydropyran-2-carbonitrile.
Step-by-Step Methodologies & Mechanistic Insights
Step 1:
α
-Alkylation (C-C Bond Formation)
Objective: Introduce the ethyl group at the C2 position to establish the quaternary stereocenter.
Protocol:
Purge a flame-dried Schlenk flask with argon. Add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (1.1 equiv). Cool the system to -78 °C.
Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA).
Add tetrahydropyran-2-carbonitrile (1.0 equiv)[1] dropwise. Stir for 1 hour at -78 °C to ensure complete deprotonation.
Introduce ethyl iodide (1.2 equiv) dropwise. Gradually warm the reaction mixture to room temperature over 4 hours.
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (EtOAc), dry over Na₂SO₄, and concentrate under reduced pressure.
E-E-A-T Insight (Causality & Validation):
Why use LDA? The
α
-proton of the starting material is acidic due to the combined electron-withdrawing effects of the nitrile and the adjacent oxygen atom. Using a non-nucleophilic, sterically hindered strong base like LDA prevents nucleophilic addition directly to the nitrile carbon—a detrimental side reaction that frequently occurs if Grignard or alkyllithium reagents are used. The alkylation of nitriles via alkali amides is a historically robust method for forming quaternary centers[2].
Step 2: Nitrile Hydrolysis
Objective: Convert the sterically hindered nitrile group to a carboxylic acid.
Protocol:
Dissolve the crude 2-ethyloxane-2-carbonitrile in ethylene glycol (5 mL/mmol).
Add potassium hydroxide (KOH, 5.0 equiv) and water (2.0 equiv).
Reflux the mixture at 150 °C for 24 hours.
Cool the mixture, dilute with water, and wash with diethyl ether to remove any unreacted organic starting material.
Acidify the aqueous layer to pH 2 using 6M HCl and extract with dichloromethane (DCM). Dry and concentrate to yield 2-ethyloxane-2-carboxylic acid.
E-E-A-T Insight (Causality & Validation):
The C2 position is a fully substituted quaternary center, making the nitrile highly resistant to standard aqueous hydrolysis due to severe steric shielding. Using ethylene glycol as a solvent provides the high boiling point necessary to drive the base-catalyzed hydration of the nitrile to the intermediate amide, and subsequently to the carboxylate.
Step 3: Reduction to the Carbinol
Objective: Reduce the carboxylic acid to a primary alcohol.
Protocol:
Suspend lithium aluminum hydride (LiAlH₄, 2.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere.
Add a solution of 2-ethyloxane-2-carboxylic acid in THF dropwise to control the exothermic hydrogen gas evolution.
Reflux the reaction for 4 hours, then cool back to 0 °C.
Fieser Workup: For every
x
grams of LiAlH₄ used, sequentially and cautiously add
x
mL of water,
x
mL of 15% aqueous NaOH, and
3x
mL of water.
Filter the resulting granular aluminum salts through a pad of Celite, and concentrate the filtrate to afford (2-ethyloxan-2-yl)methanol.
E-E-A-T Insight (Causality & Validation):
The Fieser workup is a critical self-validating protocol step. The formation of crisp, white, granular salts confirms the complete and safe quenching of the reactive LiAlH₄. More importantly, it prevents the formation of gelatinous aluminum hydroxide emulsions, ensuring maximum recovery of the sterically hindered alcohol.
Step 4: Appel Chlorination
Objective: Convert the primary alcohol to an alkyl chloride without inducing ring-opening.
Protocol:
Dissolve (2-ethyloxan-2-yl)methanol (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous DCM. Cool the solution to 0 °C.
Allow the reaction to warm to room temperature and stir for 6 hours.
Concentrate the mixture and precipitate the triphenylphosphine oxide (OPPh₃) byproduct by adding cold hexane. Filter the precipitate and purify the filtrate via silica gel chromatography to yield the target 2-(chloromethyl)-2-ethyloxane.
E-E-A-T Insight (Causality & Validation):
The [3] is specifically chosen over traditional reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Strong acids (like HCl) generated by SOCl₂ can protonate the oxane oxygen, leading to catastrophic acid-catalyzed ring-opening or rearrangement. The Appel reaction operates under mild, essentially neutral conditions[4], driving the reaction forward via the high bond dissociation energy (575 kJ/mol) of the P=O bond in the OPPh₃ byproduct[5][6].
Mechanism of the Appel reaction converting the carbinol to the target alkyl chloride.
Quantitative Data & Yield Optimization
To facilitate process scale-up and resource allocation, the following table summarizes the optimized parameters, expected yields, and purification methods for each step of the synthesis.
Systematizing Heterocyclic Nomenclature and Synthesis: An In-Depth Guide to 2-(Chloromethyl)-2-ethyloxane
Executive Summary The precise nomenclature and structural elucidation of heterocyclic compounds are foundational elements in medicinal chemistry and drug development. The compound 2-(chloromethyl)-2-ethyloxane represents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The precise nomenclature and structural elucidation of heterocyclic compounds are foundational elements in medicinal chemistry and drug development. The compound 2-(chloromethyl)-2-ethyloxane represents a uniquely functionalized saturated oxygen heterocycle. Such functionalized oxane (tetrahydropyran) scaffolds are ubiquitous in biologically active natural products and pharmaceutical agents. This technical whitepaper provides an in-depth deconstruction of the compound's IUPAC nomenclature, stereochemical assignment, and a validated, self-correcting synthetic methodology for its preparation.
Structural Deconstruction & IUPAC Nomenclature
The derivation of the systematic name for this compound relies on the hierarchical rules established by the International Union of Pure and Applied Chemistry (IUPAC). According to the Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (commonly referred to as the Blue Book), the systematic naming of heterocycles prioritizes the parent ring structure[1].
Parent Ring Identification: The core structure is a saturated six-membered ring containing a single oxygen atom. While traditionally known as tetrahydropyran (THP), the Preferred IUPAC Name (PIN) generated via Hantzsch-Widman nomenclature is oxane [1].
Numbering the Heterocycle: The heteroatom (oxygen) is designated as position 1 (O1). The ring is numbered to assign the lowest possible locants to any substituents. Because both substituents are located on the carbon immediately adjacent to the oxygen, this carbon is designated as C2.
Substituent Alphabetization: The substituents at the C2 position are a chloromethyl group (-CH₂Cl) and an ethyl group (-CH₂CH₃). Following IUPAC alphabetization rules, "chloromethyl" precedes "ethyl"[1].
Combining these elements yields the base systematic name: 2-(chloromethyl)-2-ethyloxane .
IUPAC nomenclature decision tree for 2-(chloromethyl)-2-ethyloxane.
Stereochemical Elucidation
The C2 atom in 2-(chloromethyl)-2-ethyloxane is a quaternary chiral center, necessitating the assignment of absolute configuration (R or S) using the Cahn-Ingold-Prelog (CIP) priority rules. The prioritization of the four distinct groups attached to C2 is determined by atomic number layer by layer.
Table 1: CIP Priority Assignments at the C2 Chiral Center
Priority
Substituent Group
First Shell Atom
Second Shell Atoms
Mechanistic Justification
1
-O- (Ring Oxygen)
O (Atomic No. 8)
N/A
Highest atomic number directly attached to C2.
2
-CH₂Cl (Chloromethyl)
C (Atomic No. 6)
Cl, H, H
Chlorine (Atomic No. 17) outranks carbon in the second shell.
3
-CH₂- (Ring C3)
C (Atomic No. 6)
C, H, H
C3 is bonded to C4, outranking the ethyl's methyl group.
4
-CH₂CH₃ (Ethyl)
C (Atomic No. 6)
C, H, H
The methyl carbon is bonded only to hydrogen atoms.
Depending on the 3D spatial orientation of these groups, the molecule exists as two enantiomers: (2R)-2-(chloromethyl)-2-ethyloxane and (2S)-2-(chloromethyl)-2-ethyloxane.
Mechanistic Pathways & Synthesis Design
The synthesis of 2,2-disubstituted oxanes is synthetically demanding due to severe steric congestion at the quaternary center and the thermodynamic requirements of regioselective ring closure. To ensure high fidelity, we utilize a self-validating three-step approach: nucleophilic Grignard addition to an α-chloro ketone[2], followed by deprotection, and an acid-catalyzed intramolecular cyclization of the resulting 1,5-diol[3].
Causality Behind Experimental Choices
The critical step is the acid-catalyzed cyclization of the intermediate 5-(chloromethyl)heptane-1,5-diol. The diol contains both a primary and a tertiary alcohol. We specifically select p-toluenesulfonic acid (p-TsOH) because it selectively protonates the more electron-rich tertiary alcohol. The departure of water generates a highly stable tertiary carbocation, which is stabilized by hyperconjugation from the adjacent ethyl and ring methylene groups[2]. The primary alcohol then acts as an intramolecular nucleophile, attacking the carbocation to form the thermodynamically favored six-membered oxane ring[3]. This pathway entirely avoids the displacement of the primary chloride, preserving the chloromethyl functional group.
Three-step synthetic workflow for 2-(chloromethyl)-2-ethyloxane via diol cyclization.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process analytical checks to ensure trustworthiness at every stage.
Step 1: Grignard Addition to Form the Tertiary Alcohol
Flame-dry a 250 mL round-bottom flask and purge with inert argon.
Dissolve 1-chloro-2-butanone (1.0 equiv) in anhydrous THF (0.5 M) and cool the solution to -78 °C using a dry ice/acetone bath.
Dropwise add 4-(benzyloxy)butylmagnesium bromide (1.1 equiv, 1.0 M in THF) over 30 minutes to prevent exothermic degradation of the α-chloro ketone.
Stir the reaction for 2 hours, allowing it to slowly warm to 0 °C.
Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validation: TLC monitoring (UV/KMnO₄ stain) must show the complete disappearance of the ketone starting material and the appearance of a more polar, UV-active tertiary alcohol spot.
Step 2: Hydrogenolysis of the Benzyl Ether
Objective: Deprotect the primary alcohol to yield 5-(chloromethyl)heptane-1,5-diol.
Procedure:
Dissolve the crude intermediate from Step 1 in methanol (0.2 M).
Add 10% Pd/C (0.1 equiv by weight) carefully under an argon atmosphere.
Purge the reaction vessel with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 4 hours with vigorous stirring.
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol and concentrate the filtrate.
Self-Validation: ¹H NMR analysis of the crude product must confirm the complete disappearance of the aromatic benzyl protons (7.2–7.4 ppm) and the benzylic -CH₂- singlet (~4.5 ppm).
Step 3: Acid-Catalyzed Intramolecular Cyclization
Objective: Form the target 2-(chloromethyl)-2-ethyloxane.
Procedure:
Dissolve the crude 1,5-diol in anhydrous toluene (0.1 M) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
Heat the mixture to reflux (110 °C) for 6 hours. The Dean-Stark trap will continuously remove the evolved water, driving the equilibrium toward the cyclic ether.
Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Self-Validation: The Dean-Stark trap provides visual, volumetric confirmation of water evolution. Post-purification GC-MS and ¹³C NMR will confirm the formation of the quaternary C2 carbon (~75 ppm) and the intact chloromethyl group (~48 ppm).
Quantitative Data Summary
Table 2: Theoretical Physicochemical Properties
Property
Value
Molecular Formula
C₈H₁₅ClO
Molecular Weight
162.66 g/mol
Hydrogen Bond Donors
0
Hydrogen Bond Acceptors
1
Rotatable Bonds
2
Topological Polar Surface Area (TPSA)
9.23 Ų
References
Blue Book - IUPAC | International Union of Pure and Applied Chemistry. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Available at:[Link]
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Ed. 7. John Wiley & Sons / ScholarVox. Available at: [Link]
Furanyl Cyclic Ethers: Single and Double Diastereoselectivity in the Synthesis of 2,4-Di and 2,4,5-Trisubstituted Tetrahydropyrans. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
An In-depth Technical Guide to the Physicochemical Characterization of 2-(Chloromethyl)-2-ethyloxane
Introduction: The Significance of Physicochemical Properties In the realm of drug development and synthetic chemistry, a thorough understanding of a compound's physical properties is paramount. The boiling and melting po...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Physicochemical Properties
In the realm of drug development and synthetic chemistry, a thorough understanding of a compound's physical properties is paramount. The boiling and melting points are fundamental characteristics that provide insights into a substance's purity, stability, and the nature of its intermolecular forces. For a novel or sparsely studied molecule such as 2-(Chloromethyl)-2-ethyloxane, the precise determination of these properties is a critical first step in its characterization and subsequent application.
This guide serves as a technical resource for researchers, outlining the theoretical considerations and practical methodologies for ascertaining the boiling and melting points of 2-(Chloromethyl)-2-ethyloxane.
Structural Analogs and Predicted Trends
While specific data for 2-(Chloromethyl)-2-ethyloxane (a six-membered ring) is absent, examining its lower cyclic homolog, 2-(Chloromethyl)-2-ethyloxolane (a five-membered ring), and other related structures can provide valuable estimations.
The boiling point of a substance is influenced by factors such as molecular weight, intermolecular forces (van der Waals forces, dipole-dipole interactions), and molecular shape. For cyclic ethers, ring size also plays a crucial role. Generally, for unsubstituted cyclic ethers, the boiling point follows the trend: oxane > oxolane > oxirane. This is attributed to the increasing molecular weight and surface area, which lead to stronger van der Waals forces.
Based on this trend, it is reasonable to predict that the boiling point of 2-(Chloromethyl)-2-ethyloxane will be slightly higher than that of its oxolane analog (~100 °C), assuming standard atmospheric pressure. The presence of the polar chloromethyl group and the ether oxygen introduces dipole-dipole interactions, further contributing to its boiling point.
The melting point is influenced by the efficiency of crystal lattice packing. Without experimental data, predicting the melting point is challenging. However, given that many small substituted cyclic ethers are liquids at room temperature, it is plausible that 2-(Chloromethyl)-2-ethyloxane is also a liquid under standard conditions.
Experimental Determination of Boiling Point
The following protocol details the micro-boiling point determination using a Thiele tube, a common and accurate method for small sample volumes.
Principle
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated in a tube containing an inverted capillary. As the liquid heats, the air trapped in the capillary expands and escapes. When the liquid's boiling point is reached, the vapor pressure of the liquid will force the remaining air out, resulting in a steady stream of bubbles. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.
Experimental Workflow
Caption: Workflow for Micro-Boiling Point Determination.
Detailed Protocol
Sample Preparation:
Place approximately 0.5 mL of 2-(Chloromethyl)-2-ethyloxane into a small, clean, and dry test tube (e.g., a 75 x 10 mm tube).
Take a capillary tube and seal one end using a Bunsen burner.
Invert the sealed capillary tube and place it, open end down, into the test tube containing the sample.
Apparatus Setup:
Securely attach the test tube to a thermometer using a rubber band or a small piece of wire. The bottom of the test tube should be level with the thermometer bulb.
Clamp a Thiele tube to a ring stand and fill it with mineral oil to a level just above the top of the side arm.
Carefully immerse the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the oil level.
Measurement:
Gently heat the side arm of the Thiele tube with a micro-burner or a heat gun. The convection currents in the oil will ensure uniform heating.
As the temperature rises, observe the capillary tube. You will see bubbles emerging as the trapped air expands.
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample is at or slightly above its boiling point.
Remove the heat source and allow the apparatus to cool slowly.
Observe the capillary tube closely. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Record this temperature. For accuracy, repeat the determination at least twice and calculate the average.
Experimental Determination of Melting Point
Should 2-(Chloromethyl)-2-ethyloxane be a solid at room temperature, or for the purpose of determining its freezing point, the following protocol for melting point determination is applicable.
Principle
The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This is a sharp, well-defined temperature. Impurities will typically cause the melting point to be lower and occur over a wider range.
Experimental Workflow
Caption: Workflow for Melting Point Determination.
Detailed Protocol
Sample Preparation:
If the sample is crystalline, place a small amount on a watch glass and crush it into a fine powder with a spatula.
Gently tap the open end of a capillary tube into the powdered sample.
Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.
Measurement:
Place the packed capillary tube into the sample holder of a melting point apparatus.
If the approximate melting point is unknown, a rapid preliminary determination can be performed by heating at a rate of 10-15 °C per minute.
For an accurate measurement, heat rapidly to about 15-20 °C below the approximate melting point.
Then, decrease the heating rate to 1-2 °C per minute.
Observe the sample closely through the magnifying lens.
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
The melting point is reported as this range. A pure compound will have a sharp melting range of 1-2 °C.
Safety and Handling
2-(Chloromethyl)-2-ethyloxane: As a chlorinated ether, this compound should be handled with care. Assume it is an irritant to the skin, eyes, and respiratory tract. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Heating: Use caution when heating mineral oil. Ensure the apparatus is securely clamped and that there is no water in the oil to prevent splattering.
Conclusion
The determination of the boiling and melting points of 2-(Chloromethyl)-2-ethyloxane is an essential step in its comprehensive characterization. While direct literature values are currently unavailable, the established protocols outlined in this guide provide a robust framework for their experimental determination. By leveraging data from structural analogs and understanding the underlying physicochemical principles, researchers can confidently ascertain these fundamental properties, paving the way for further investigation and application of this compound.
References
Chemical Synthesis Database. (2025, May 20). 2-(chloromethyl)-2-methyloxirane. Retrieved from [Link]
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]
Spectroscopic Profile of 2-(Chloromethyl)-2-ethyloxane: A Predictive and Comparative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist, Dr. Evelyn Reed Abstract In the landscape of pharmaceutical and materials science, the characteriz...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist, Dr. Evelyn Reed
Abstract
In the landscape of pharmaceutical and materials science, the characterization of novel chemical entities is paramount. 2-(Chloromethyl)-2-ethyloxane, a substituted tetrahydropyran, represents a potentially valuable building block in organic synthesis. However, a comprehensive public repository of its experimental spectroscopic data is currently unavailable. This technical guide addresses this gap by providing a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-(Chloromethyl)-2-ethyloxane. By leveraging established spectroscopic principles, computational prediction tools, and comparative analysis with structurally analogous compounds, this document serves as a foundational reference for the identification and characterization of this molecule. The methodologies and interpretations presented herein are designed to guide researchers in their experimental work and to facilitate the seamless integration of this compound into drug discovery and development workflows.
Introduction
2-(Chloromethyl)-2-ethyloxane is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 2-position with both a chloromethyl and an ethyl group. The presence of the ether linkage, the alkyl chain, and the reactive chloromethyl group makes it a versatile intermediate for the synthesis of more complex molecules. The oxane ring is a common motif in many biologically active natural products and synthetic drugs, imparting favorable pharmacokinetic properties. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
Given the potential utility of this compound, a thorough understanding of its spectroscopic properties is essential for its unambiguous identification, purity assessment, and structural elucidation in various chemical transformations. This guide provides a predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
Disclaimer: The spectroscopic data presented in this guide are predicted based on established principles and computational models. Experimental verification is required for confirmation.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of 2-(Chloromethyl)-2-ethyloxane are numbered as follows:
Figure 1. Molecular structure and atom numbering of 2-(Chloromethyl)-2-ethyloxane.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology for Prediction:
The ¹H NMR chemical shifts for 2-(Chloromethyl)-2-ethyloxane are predicted based on the principle of additivity of substituent effects and by comparison with known chemical shifts of substituted tetrahydropyrans.[1] The electronegativity of the oxygen and chlorine atoms, as well as the magnetic anisotropy of the C-O and C-Cl bonds, are the primary factors influencing the proton chemical shifts.[2] The splitting patterns are predicted using the n+1 rule, considering the number of adjacent non-equivalent protons. Computational software, often employing machine learning algorithms or DFT calculations, can provide more precise predictions.[3][4][5][6]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
Protons
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Assignment
H7 (CH₂Cl)
3.55 - 3.70
Singlet (s)
2H
Methylene protons adjacent to chlorine
H6 (OCH₂)
3.40 - 3.60
Multiplet (m)
2H
Methylene protons adjacent to ring oxygen
H8 (CH₂CH₃)
1.60 - 1.80
Quartet (q)
2H
Methylene protons of the ethyl group
H3, H4, H5
1.40 - 1.70
Multiplet (m)
6H
Methylene protons of the oxane ring
H8' (CH₂CH₃)
0.85 - 1.00
Triplet (t)
3H
Methyl protons of the ethyl group
Interpretation:
H7 (CH₂Cl): The two protons on the chloromethyl group (C7) are expected to be the most deshielded due to the strong electron-withdrawing effect of the adjacent chlorine atom. They are predicted to appear as a singlet since there are no adjacent protons.
H6 (OCH₂): The protons on C6, being adjacent to the electronegative oxygen atom of the ether linkage, will also be deshielded and are expected to appear downfield.
H8 (CH₂CH₃): The methylene protons of the ethyl group (C8) will appear as a quartet due to coupling with the three protons of the adjacent methyl group.
H3, H4, H5: The remaining methylene protons on the tetrahydropyran ring are expected to have overlapping signals in the aliphatic region, resulting in a complex multiplet.
H8' (CH₂CH₃): The methyl protons of the ethyl group will be the most upfield signal and will appear as a triplet due to coupling with the two protons of the adjacent methylene group.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology for Prediction:
The ¹³C NMR chemical shifts are predicted based on established substituent effects on the tetrahydropyran ring system. The quaternary carbon (C2) and the carbons directly attached to the electronegative oxygen (C6) and chlorine (C7) atoms are expected to be the most downfield. Online databases and computational prediction software are valuable tools for refining these predictions.[7][8]
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
Carbon
Predicted Chemical Shift (δ, ppm)
Assignment
C2
75 - 85
Quaternary carbon attached to O, CH₂Cl, and CH₂CH₃
C6
65 - 75
Methylene carbon adjacent to ring oxygen
C7
45 - 55
Methylene carbon attached to chlorine
C8
25 - 35
Methylene carbon of the ethyl group
C3, C4, C5
20 - 30
Methylene carbons of the oxane ring
C8'
5 - 15
Methyl carbon of the ethyl group
Interpretation:
C2: This quaternary carbon is bonded to two electronegative atoms (oxygen and the carbon bearing the chlorine), causing it to be significantly deshielded and thus the most downfield signal.
C6: The carbon adjacent to the ring oxygen is also deshielded.
C7: The carbon bonded to the chlorine atom will be downfield due to the inductive effect of the halogen.
C8, C3, C4, C5, C8': The remaining aliphatic carbons will appear in the upfield region of the spectrum, with the methyl carbon of the ethyl group being the most shielded and appearing at the highest field.
Figure 2. Workflow for the predictive spectroscopic analysis of 2-(Chloromethyl)-2-ethyloxane.
Predicted Infrared (IR) Spectroscopy
Methodology for Prediction:
The IR spectrum is predicted by identifying the characteristic absorption frequencies of the functional groups present in the molecule: an ether, an alkyl chloride, and alkane C-H bonds.[9][10][11][12][13]
Predicted IR Absorption Bands:
Wavenumber (cm⁻¹)
Intensity
Assignment
2970 - 2850
Strong
C-H stretching (alkane)
1465 - 1450
Medium
C-H bending (CH₂)
1380 - 1370
Medium
C-H bending (CH₃)
1150 - 1085
Strong
C-O-C stretching (ether)
800 - 600
Strong
C-Cl stretching
Interpretation:
C-H Stretching: Strong absorptions in the 2970-2850 cm⁻¹ region are expected due to the stretching vibrations of the various sp³ C-H bonds in the molecule.
C-H Bending: Medium intensity peaks corresponding to the bending vibrations of the methylene and methyl groups will be present in the 1465-1370 cm⁻¹ region.
C-O-C Stretching: A strong, characteristic absorption band for the C-O-C stretching of the cyclic ether is predicted to be in the 1150-1085 cm⁻¹ range. This is often one of the most prominent peaks in the spectrum of an ether.
C-Cl Stretching: A strong absorption in the fingerprint region, between 800 and 600 cm⁻¹, will indicate the presence of the carbon-chlorine bond.
Predicted Mass Spectrometry (MS)
Methodology for Prediction:
The mass spectrum is predicted based on the expected fragmentation patterns for ethers and alkyl halides under electron ionization (EI).[14][15] Key features to predict include the molecular ion peak, considering the isotopic abundance of chlorine, and the major fragmentation pathways.
Predicted Fragmentation Pattern:
m/z
Proposed Fragment
Notes
162/164
[M]⁺˙
Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.[16][17]
133/135
[M - C₂H₅]⁺
Loss of the ethyl group.
113
[M - CH₂Cl]⁺
Loss of the chloromethyl radical.
85
[C₅H₉O]⁺
Alpha-cleavage with loss of the ethyl and chloromethyl groups.
49/51
[CH₂Cl]⁺
Chloromethyl cation.
Interpretation:
Molecular Ion Peak (M⁺˙): The molecular ion peak is expected at m/z 162 for the ³⁵Cl isotope and m/z 164 for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.[16][17] This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
Major Fragmentations:
Loss of the ethyl group: Fragmentation resulting in the loss of the ethyl radical (•C₂H₅) would lead to a fragment ion at m/z 133/135.
Loss of the chloromethyl radical: Cleavage of the C-C bond between the ring and the chloromethyl group would result in the loss of a •CH₂Cl radical, giving a peak at m/z 113.
Alpha-Cleavage: A common fragmentation pathway for ethers is alpha-cleavage, which in this case could lead to the formation of a stable oxonium ion.
Chloromethyl Cation: The appearance of a peak at m/z 49/51 would correspond to the chloromethyl cation, [CH₂Cl]⁺.
Figure 3. Predicted major fragmentation pathways for 2-(Chloromethyl)-2-ethyloxane in mass spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-(Chloromethyl)-2-ethyloxane. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, offer a robust framework for the identification and structural analysis of this compound. The provided information is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to confidently work with this versatile chemical building block. It is imperative that these predicted data are confirmed through experimental acquisition and analysis.
References
Abraham, R. J., Warne, M. A., & Griffiths, L. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2, (8), 1751-1758. [Link]
Cequier, E., Marcé, R. M., Becher, G., & Thomsen, C. (2013). Determination of emerging halogenated flame retardants and polybrominated diphenyl ethers in serum by gas chromatography mass spectrometry. Journal of Chromatography A, 1310, 128-135. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
Sajed, T. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
The Organic Chemistry Tutor. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy [Video]. YouTube. [Link]
Lee, S., Kim, S., Park, C., & Kim, D. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20286. [Link]
Kochev, N. T., Jeliazkova, N. I., & Yordanova, D. S. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. [Link]
Tavassoli, A. (2023, July 15). How to predict IR Spectra?. ResearchGate. [Link]
NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. [Link]
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
University College London. (n.d.). Chemical shifts. [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
Atlas. (n.d.). 1H NMR Spectrum Prediction and Analysis. [Link]
Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
Agrawala, A. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific, 1. [Link]
McGill, C., Forsuelo, M., Guan, Y., & Green, W. H. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. Journal of Chemical Information and Modeling, 61(7), 3247-3256. [Link]
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]
Bristow, A. W. T., & Ray, A. D. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using density functional theory calculations. Rapid Communications in Mass Spectrometry, 27(4), 517-526. [Link]
Blaženović, I., Kind, T., Ji, J., & Fiehn, O. (2018). How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra. Metabolites, 8(2), 29. [Link]
NIST. (n.d.). NIST/EPA/NIH Mass Spectral Library. [Link]
Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. [Link]
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
Alberts, M., et al. (2023). Language Model Enabled Structure Prediction from Infrared Spectra of Mixtures. OpenReview. [Link]
Durig, J. R., et al. (2001). Conformational stability determination of chloromethyl thiirane from variable temperature FT-IR studies of rare gas solutions, structural parameters, and ab initio calculations. Journal of Molecular Structure, 570(1-3), 59-78. [Link]
Structural Elucidation of 2-(Chloromethyl)-2-ethyloxane: A Comprehensive Guide to ¹H and ¹³C NMR Spectroscopy
Executive Summary As an sp³-rich oxygen heterocycle, 2-(chloromethyl)-2-ethyloxane (a substituted tetrahydropyran) presents a fascinating challenge for structural elucidation. The presence of a quaternary chiral center a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As an sp³-rich oxygen heterocycle, 2-(chloromethyl)-2-ethyloxane (a substituted tetrahydropyran) presents a fascinating challenge for structural elucidation. The presence of a quaternary chiral center at the C2 position introduces significant stereochemical complexity, fundamentally altering the magnetic environments of adjacent protons. For researchers and drug development professionals utilizing oxane scaffolds, understanding these spectral nuances is critical.
This whitepaper provides an in-depth, authoritative guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(chloromethyl)-2-ethyloxane. By bridging theoretical causality with field-proven experimental protocols, this guide establishes a self-validating workflow for unambiguous structural assignment.
Stereochemical & Conformational Dynamics
To accurately predict and interpret the NMR spectra of 2-(chloromethyl)-2-ethyloxane, one must first understand the geometric realities of the molecule. The oxane (tetrahydropyran) ring predominantly adopts a chair conformation to minimize steric strain.
The C2 position is a quaternary stereocenter bonded to an endocyclic oxygen, an endocyclic methylene (C3), an exocyclic ethyl group, and an exocyclic chloromethyl group. This chirality dictates two major spectral phenomena:
Diastereotopicity: The two protons on the chloromethyl group (–CH₂Cl) and the two protons on the ethyl methylene (–CH₂–) are diastereotopic. Because they reside in permanently distinct spatial and magnetic environments—regardless of free rotation around the C–C bonds—they are magnetically non-equivalent.
Axial/Equatorial Splitting: The protons on the oxane ring (C3, C4, C5, C6) are locked into axial and equatorial positions on the NMR timescale, leading to complex multiplet structures governed by the Karplus relationship (distinct
2J
,
3Jax−ax
, and
3Jax−eq
couplings).
Fig 1: Mapping C2 chirality and ring conformation to observed 1H NMR spectral phenomena.
¹H NMR Spectral Analysis: Causality & Assignments
The ¹H NMR spectrum of 2-(chloromethyl)-2-ethyloxane is characterized by second-order effects and overlapping multiplets. Table 1 summarizes the predicted chemical shifts and their underlying physical causes.
Table 1: ¹H NMR Spectral Data Summary
Proton(s)
Predicted Shift (δ, ppm)
Multiplicity
Integration
Causality & Assignment Notes
Ethyl –CH₃
0.85 - 0.95
Triplet (t)
3H
Standard aliphatic methyl; couples with adjacent diastereotopic –CH₂–.
Oxane C3, C4, C5
1.20 - 1.85
Complex Multiplets (m)
6H
Shielded aliphatic ring protons. Splitting is complex due to rigid axial/equatorial
3J
couplings.
Ethyl –CH₂–
1.50 - 1.80
Multiplet (m) / dq
2H
Diastereotopic protons. Each proton couples to the other (
2J
) and the adjacent methyl (
3J
).
Chloromethyl –CH₂Cl
3.45 - 3.75
AB Quartet (dd)
2H
Deshielded by chlorine. Diastereotopic nature causes a strong AB spin system (
2J≈11
Hz).
Oxane C6
3.50 - 3.85
Multiplet (m)
2H
Strongly deshielded by the adjacent endocyclic oxygen atom via inductive effects.
Mechanistic Insight: The AB Spin System
Why does the chloromethyl group appear as an AB quartet rather than a simple singlet or doublet? Because the C2 carbon is a chiral center, the two protons of the –CH₂Cl group are 1 [1]. They possess a small chemical shift difference (
Δν
) that is comparable in magnitude to their large geminal coupling constant (
2J≈11
Hz). This physical reality distorts the signal into a "roof-topped" AB system, where the inner peaks are significantly taller than the outer peaks[2].
¹³C NMR Spectral Analysis: Inductive Deshielding
Carbon-13 NMR provides a much cleaner diagnostic landscape due to the lack of homonuclear coupling (resulting in sharp singlets) and a wider chemical shift dispersion (~200 ppm).
Table 2: ¹³C NMR Spectral Data Summary
Carbon Position
Predicted Shift (δ, ppm)
DEPT-135 Phase
Causality & Assignment Notes
Ethyl –CH₃
7.0 - 9.0
Positive (+)
Highly shielded aliphatic methyl carbon.
Oxane C4
20.0 - 25.0
Negative (-)
Farthest from the electronegative oxygen and chlorine atoms.
Oxane C3, C5
25.0 - 32.0
Negative (-)
Intermediate shielding within the oxane ring.
Ethyl –CH₂–
28.0 - 32.0
Negative (-)
Standard aliphatic methylene shift.
Chloromethyl –CH₂Cl
45.0 - 50.0
Negative (-)
Deshielded by the highly electronegative chlorine atom.
Oxane C6
60.0 - 65.0
Negative (-)
Deshielded by the adjacent endocyclic oxygen atom.
Oxane C2 (Quat.)
75.0 - 80.0
No Signal
Heavily deshielded by oxygen. Disappears in DEPT-135 due to the lack of attached protons.
Mechanistic Insight: The Quaternary C2 Carbon
The C2 carbon is the structural anchor of the molecule. Because it is directly bonded to the endocyclic oxygen, electron density is pulled away via the inductive effect, pushing its resonance far downfield to ~75-80 ppm. In a2, polarization transfer relies on
1JCH
coupling. Since C2 has no directly attached protons, it yields no signal, providing an immediate, self-validating confirmation of its quaternary nature [3].
To ensure absolute trustworthiness in the structural assignment, the analytical workflow must be treated as a self-validating system. Relying solely on 1D ¹H NMR is insufficient due to the overlapping multiplets of the oxane ring. The following protocol guarantees high-fidelity data acquisition and unambiguous assignment.
Step 1: Optimized Sample Preparation
Weighing: Accurately weigh 15–20 mg of highly purified 2-(chloromethyl)-2-ethyloxane.
Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Filtration (Critical Step): Filter the solution through a tightly packed glass wool plug inside a Pasteur pipette directly into a clean, defect-free 5 mm NMR tube. Causality: Removing paramagnetic particulate matter prevents the distortion of magnetic field homogeneity, ensuring sharp lines and accurate integration [4].
Volume Control: Ensure the solvent height is exactly 40-50 mm to optimize the filling factor within the probe coil.
Step 2: 2D Structural Elucidation Workflow
Execute the following sequence of experiments to build a comprehensive 3D map of the molecule [5]:
1D ¹H & ¹³C NMR: Establish baseline chemical shifts and integrations.
DEPT-135: Differentiate the five CH₂ carbons (negative phase) from the single CH₃ carbon (positive phase), and identify the quaternary C2 carbon (signal absence).
¹H-¹H COSY (Correlation Spectroscopy): Trace the spin systems. Map the ethyl –CH₃ triplet to the diastereotopic ethyl –CH₂– multiplet.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlate the complex ¹H multiplets (especially the overlapping C6 and chloromethyl protons in the 3.4–3.8 ppm region) to their directly attached ¹³C signals.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validation step. Look for long-range (
2J
and
3J
) correlations crossing the quaternary C2 carbon. The C2 carbon (~75 ppm) must show HMBC cross-peaks to the chloromethyl protons, the ethyl protons, and the oxane C3 protons, definitively locking the molecular framework together.
Fig 2: 2D NMR workflow for unambiguous structural elucidation of 2-(chloromethyl)-2-ethyloxane.
References
Title: Spotting diastereotopic protons in the NMR spectrum
Source: almerja.com
URL: [1]
Title: 5.
Title: A Step-By-Step Guide to 1D and 2D NMR Interpret
Title: NMR Sample Preparation: The Complete Guide
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Title: High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution
Source: ncbi.nlm.nih.gov (PMC)
URL: [5]
Stability and Storage of 2-(Chloromethyl)-2-ethyloxane: A Comprehensive Technical Guide
Introduction: Understanding the Dual Reactivity of 2-(Chloromethyl)-2-ethyloxane 2-(Chloromethyl)-2-ethyloxane is a bifunctional electrophile of significant interest in synthetic organic chemistry, particularly in the de...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Understanding the Dual Reactivity of 2-(Chloromethyl)-2-ethyloxane
2-(Chloromethyl)-2-ethyloxane is a bifunctional electrophile of significant interest in synthetic organic chemistry, particularly in the development of novel pharmaceutical and materials science applications. Its molecular architecture, featuring a strained three-membered oxirane ring and a reactive chloromethyl group, presents a unique set of opportunities and challenges for the research scientist. The inherent ring strain of the epoxide renders it susceptible to nucleophilic attack, while the chloromethyl group provides a classic site for SN2 displacement reactions. A thorough understanding of the stability of this molecule is paramount for its effective use in synthesis, ensuring reproducibility of experimental results and the safety of laboratory personnel. This guide provides an in-depth analysis of the factors governing the stability of 2-(Chloromethyl)-2-ethyloxane, recommended storage conditions, and protocols for assessing its long-term viability.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-(Chloromethyl)-2-ethyloxane is essential for its proper handling and storage.
The stability of 2-(Chloromethyl)-2-ethyloxane is intrinsically linked to the reactivity of its two key functional groups: the oxirane ring and the chloromethyl group.
The Oxirane Ring: A Strained System Prone to Opening
The three-membered ring of an epoxide is characterized by significant angle strain, making it considerably more reactive than acyclic ethers.[4] This strain is the primary driving force for ring-opening reactions, which can be initiated by both acids and bases.[4][5]
Acid-Catalyzed Ring Opening: In the presence of acid, the epoxide oxygen is protonated, forming a good leaving group.[5] Subsequent nucleophilic attack, even by weak nucleophiles like water or alcohols, proceeds readily.[5] For an asymmetrically substituted epoxide like 2-(chloromethyl)-2-ethyloxane, the nucleophile will preferentially attack the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state, a characteristic of an SN1-like mechanism.[5]
Base-Catalyzed Ring Opening: Strong nucleophiles, including hydroxides, alkoxides, and amines, can directly attack one of the electrophilic carbons of the oxirane ring in an SN2 fashion.[5] This attack typically occurs at the less sterically hindered carbon atom.[5]
The Chloromethyl Group: A Classic Electrophile
The chloromethyl group is a primary alkyl halide and, as such, is an excellent substrate for SN2 reactions.[6] The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is independent of the epoxide ring but can be influenced by the overall electronic environment of the molecule.
Potential Degradation Pathways
Given its chemical nature, 2-(Chloromethyl)-2-ethyloxane is susceptible to degradation through several pathways, primarily hydrolysis and polymerization.
Hydrolysis: The Primary Concern
The most common degradation pathway for 2-(Chloromethyl)-2-ethyloxane is hydrolysis, which can be catalyzed by trace amounts of acid or base.
Mechanism of Hydrolysis: In the presence of water, the oxirane ring can open to form 1-chloro-2-ethyl-2,3-propanediol. This reaction can be slow at neutral pH but is significantly accelerated by acidic or basic conditions.[5][7]
The following diagram illustrates the acid-catalyzed hydrolysis of 2-(Chloromethyl)-2-ethyloxane:
Caption: Acid-catalyzed hydrolysis of 2-(Chloromethyl)-2-ethyloxane.
Polymerization
In the presence of certain initiators (both cationic and anionic), epoxides can undergo ring-opening polymerization. While this is a useful synthetic transformation, uncontrolled polymerization during storage is a form of degradation. Traces of strong acids or bases can potentially initiate this process.
Reaction with Nucleophiles
Contamination with nucleophilic substances can lead to the degradation of 2-(Chloromethyl)-2-ethyloxane. For instance, amines, which are common in laboratory settings, can react with either the chloromethyl group or the epoxide ring.[8]
Recommended Storage and Handling Conditions
To ensure the long-term stability and integrity of 2-(Chloromethyl)-2-ethyloxane, strict adherence to proper storage and handling protocols is essential.
Optimal Storage Conditions
Parameter
Recommendation
Rationale
Temperature
Store at refrigerator temperatures (2-8°C).[9] For long-term storage, consider -20°C under an inert atmosphere.[10]
Reduces the rate of potential degradation reactions.
Atmosphere
Store under an inert atmosphere (e.g., nitrogen or argon).
Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and potential oxidative degradation.
Container
Use a tightly sealed container made of an inert material (e.g., amber glass).
Prevents leakage and contamination. Amber glass protects from light.[9]
Light Exposure
Store in the dark or in a light-resistant container.
Although not explicitly documented for this compound, many reactive organic molecules are light-sensitive.
Incompatible Materials
Store away from strong oxidizing agents, strong acids, strong bases, and amines.[8][9]
Prevents catalytic degradation and violent reactions.
Safe Handling Practices
Due to its potential hazards, including being a corrosive and flammable liquid, appropriate personal protective equipment (PPE) and engineering controls are mandatory when handling 2-(Chloromethyl)-2-ethyloxane.[8]
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]
Skin Protection: Wear chemical-resistant gloves (consult manufacturer data for appropriate material) and a lab coat.[9]
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[12]
Fire Safety: Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[8][11]
Spill Management: In case of a spill, absorb with an inert material and place in a suitable container for disposal. Prevent entry into drains and waterways.[12]
Experimental Protocol for Stability Assessment
To empirically determine the stability of a specific batch of 2-(Chloromethyl)-2-ethyloxane under your laboratory conditions, a simple stability study can be performed.
Objective
To quantify the degradation of 2-(Chloromethyl)-2-ethyloxane over time under defined storage conditions.
Materials
2-(Chloromethyl)-2-ethyloxane
High-purity solvent (e.g., acetonitrile or a suitable solvent in which the compound is soluble and stable)
Internal standard (a stable, non-reactive compound that is chromatographically resolved from the analyte and its potential degradants)
HPLC or GC instrument with a suitable detector (e.g., UV or FID)
Prepare a stock solution of 2-(Chloromethyl)-2-ethyloxane of known concentration in the chosen solvent.
Add a known concentration of the internal standard.
Analyze the solution by HPLC or GC to determine the initial purity and peak area ratio of the analyte to the internal standard.
Sample Storage:
Aliquot the stock solution into several vials.
Store the vials under the desired conditions (e.g., 4°C, room temperature, elevated temperature).
Time-Point Analysis:
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
Allow the sample to equilibrate to room temperature.
Analyze the sample by the same chromatographic method used for the initial analysis.
Data Analysis:
Calculate the peak area ratio of 2-(Chloromethyl)-2-ethyloxane to the internal standard for each time point.
Compare this ratio to the T=0 ratio to determine the percentage of the compound remaining.
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
The following diagram outlines the experimental workflow for this stability assessment:
Caption: Workflow for stability assessment of 2-(Chloromethyl)-2-ethyloxane.
Conclusion
2-(Chloromethyl)-2-ethyloxane is a reactive and versatile building block. Its stability is governed by the presence of the strained oxirane ring and the electrophilic chloromethyl group. The primary degradation pathway of concern is hydrolysis, which is accelerated by both acidic and basic conditions. To maintain the integrity of this compound, it is crucial to store it at low temperatures, under an inert atmosphere, and away from incompatible materials. Strict adherence to safe handling procedures is mandatory. By understanding the chemical principles that dictate its stability and implementing the recommendations outlined in this guide, researchers can confidently and safely utilize 2-(Chloromethyl)-2-ethyloxane in their synthetic endeavors.
References
CDMS.net. (n.d.). MATERIAL SAFETY DATA SHEET SHELF LIFE 2 EC. [Link]
ResearchGate. (2026). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]
Satoh, T. (2008). α-Substituted α-Lithiated Oxiranes: Useful Reactive Intermediates. Chemical Reviews, 108(6), 1946–1964. [Link]
Trost, B. M., & Toste, F. D. (2003). Opening of Aryl-Substituted Epoxides to form Quaternary Stereogenic Centers: Synthesis of (−)-Mesembrine. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
Potential Applications of Substituted Oxanes in Organic Synthesis: A Technical Guide
Abstract Substituted oxanes, particularly tetrahydropyrans (THPs), are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Their intrinsic stereochemical c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Substituted oxanes, particularly tetrahydropyrans (THPs), are prevalent structural motifs in a vast array of biologically active natural products and pharmaceutical agents.[1][2] Their intrinsic stereochemical complexity and conformational preferences make them invaluable chiral building blocks and intermediates in modern organic synthesis. This technical guide provides an in-depth exploration of the diverse applications of substituted oxanes, with a focus on stereoselective synthetic strategies, their role in the total synthesis of complex molecules, and their significance in drug discovery. We will delve into the mechanistic underpinnings of key transformations and provide exemplary protocols to illustrate their practical implementation.
Introduction: The Privileged Scaffold
The six-membered oxygen-containing heterocycle, the oxane ring, is a cornerstone in the architecture of numerous natural products exhibiting potent biological activities, including antitumor, cytotoxic, and anti-leishmanial properties.[1][3] The stereochemical arrangement of substituents on the oxane core profoundly influences molecular shape and, consequently, biological function. This has spurred the development of a rich and diverse portfolio of synthetic methodologies for the stereocontrolled construction of these crucial scaffolds.[2] This guide will navigate through the key strategic applications of these versatile heterocycles.
Core Physicochemical Properties:
The utility of oxanes in organic synthesis stems from a combination of their structural and electronic properties:
Conformational Rigidity: The chair-like conformation of the tetrahydropyran ring provides a predictable and relatively rigid scaffold, enabling precise control over the spatial orientation of substituents.
Stereoelectronic Effects: The presence of the ring oxygen introduces significant stereoelectronic effects, such as the anomeric effect, which can be harnessed to influence reactivity and selectivity in adjacent functional group transformations.
Chiral Pool Starting Materials: Many readily available carbohydrates serve as inexpensive and enantiomerically pure starting materials for the synthesis of complex chiral oxanes.[4]
Key Synthetic Strategies for Substituted Oxanes
A multitude of synthetic strategies have been developed to access substituted oxanes with high levels of stereocontrol. These methods can be broadly categorized into cyclization reactions and cycloaddition processes.
Intramolecular Cyclization Reactions
2.1.1. Oxa-Michael Reactions
Intramolecular 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl system, known as the oxa-Michael reaction, is a powerful method for constructing tetrahydropyran rings.[2][5] The stereochemical outcome of this reaction is highly dependent on the reaction conditions.
Kinetic vs. Thermodynamic Control: Base-catalyzed intramolecular oxa-Michael reactions of ζ-hydroxy α,β-unsaturated esters typically yield 2,6-trans-substituted tetrahydropyrans under kinetic control, while thermodynamic conditions favor the formation of the 2,6-cis-isomers.[5]
A recent innovation in this area is the "clip-cycle" approach, where an ω-unsaturated alcohol is first "clipped" to a thioester activating group via alkene metathesis. This is followed by a chiral phosphoric acid-catalyzed intramolecular oxa-Michael cyclization, affording tetrahydropyrans with excellent enantioselectivity.[2][6]
2.1.2. Radical Cyclizations
Intramolecular radical cyclizations offer a robust method for the synthesis of substituted oxanes, demonstrating excellent functional group tolerance.[5] For instance, the cyclization of β-alkoxyacrylates has proven to be a highly effective strategy for the stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans.[5]
2.1.3. Prins Cyclization
The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, is a cornerstone for the synthesis of tetrahydropyrans.[7][8][9] The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by a nucleophile.[8] The versatility of the Prins reaction allows for the formation of a wide variety of substituted oxanes, with the stereochemical outcome often being highly dependent on the choice of catalyst and reaction conditions.[7][10][11]
Diagram: Simplified Mechanism of the Prins Cyclization
Caption: A simplified representation of the Prins cyclization mechanism.
Cycloaddition Reactions
2.2.1. Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction, a [4+2] cycloaddition between a diene and a heterodienophile (such as an aldehyde), is a highly efficient method for the construction of dihydropyran rings, which can be subsequently reduced to tetrahydropyrans.[5] This reaction allows for the creation of multiple stereocenters in a single step with a high degree of stereocontrol.
2.2.2. [2+2] Cycloadditions
The [2+2] cycloaddition of carbonyls and alkenes, particularly the Paternò–Büchi reaction, provides a direct route to the four-membered oxetane ring.[12][13] While not directly forming oxanes, oxetanes are valuable precursors that can undergo ring-expansion reactions to yield substituted dihydropyrans and other larger oxacycles.[13][14]
Substituted Oxanes as Chiral Building Blocks
The inherent chirality of many substituted oxanes, often derived from the chiral pool of natural products like sugars, makes them invaluable starting materials in asymmetric synthesis.[4][15][16] These chiral building blocks allow for the transfer of stereochemical information to a new molecule, a critical strategy in the synthesis of enantiomerically pure pharmaceuticals.
Ring-Opening Reactions of Chiral Oxanes
The strain within smaller oxacycles, such as oxetanes and epoxides, facilitates their ring-opening with a variety of nucleophiles.[17][18][19][20] When enantiomerically pure oxacycles are used, this strategy provides access to a wide range of functionalized, acyclic chiral molecules.[19] These products can then be further elaborated into more complex targets.
Elaboration of the Oxane Core
The substituted oxane ring can serve as a rigid scaffold upon which further stereocenters can be installed with high diastereoselectivity. The conformational bias of the ring and the directing effects of existing substituents guide the stereochemical outcome of subsequent reactions.
Applications in Total Synthesis of Natural Products
The synthesis of complex natural products containing substituted oxane moieties is a testament to the power and versatility of the synthetic methods discussed. The total synthesis of neopeltolide, a potent antiproliferative marine natural product, showcases a variety of strategies for constructing the embedded tetrahydropyran ring.[5] These include methods involving oxocarbenium ions, hetero-Diels-Alder reactions, and intramolecular oxa-Michael additions.[5]
Table 1: Selected Strategies for Tetrahydropyran Ring Formation in Natural Product Synthesis
Substituted oxanes are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in clinically approved drugs.[1] The tetrahydropyran ring, in particular, is the fifth most prevalent heterocycle in pharmaceutical molecules.[2]
The incorporation of an oxane moiety can significantly impact the physicochemical properties of a drug candidate, including:
Solubility and Lipophilicity: The polar oxygen atom can improve aqueous solubility, a crucial parameter for drug absorption and distribution.
Metabolic Stability: The cyclic ether is generally more resistant to metabolic degradation compared to acyclic ethers.
Conformational Constraint: The rigid oxane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to a biological target.
The smaller oxetane ring has also gained prominence as a bioisosteric replacement for gem-dimethyl and carbonyl groups, influencing polarity and metabolic stability.[13][21]
Experimental Protocols
General Protocol for a Catalytic Asymmetric Intramolecular Oxa-Michael Reaction
This protocol is a representative example of an enantioselective "clip-cycle" synthesis of a substituted tetrahydropyran.[2]
Step 1: Alkene Metathesis ("Clipping")
To a solution of the ω-unsaturated alcohol (1.0 equiv) and a thioester-containing alkene (1.2 equiv) in anhydrous dichloromethane (0.1 M) is added a Grubbs-type metathesis catalyst (e.g., Grubbs II, 2-5 mol%).
The reaction mixture is stirred at room temperature under an inert atmosphere until complete consumption of the starting alcohol is observed by TLC or GC-MS.
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
To a solution of the metathesis product (1.0 equiv) in a suitable solvent (e.g., toluene, 0.1 M) at the desired temperature (e.g., 40 °C) is added a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).
The reaction is monitored by TLC or HPLC until completion.
The reaction mixture is concentrated, and the residue is purified by flash column chromatography to afford the enantiomerically enriched tetrahydropyran.
Self-Validation: The enantiomeric excess of the product should be determined by chiral HPLC analysis. The relative and absolute stereochemistry can be confirmed by X-ray crystallography or by comparison to known compounds.
General Protocol for a Lewis Acid-Catalyzed Prins Cyclization
This protocol provides a general method for the synthesis of 4-amido-tetrahydropyrans via a Prins-Ritter reaction.[7]
To a solution of the homoallylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in a suitable solvent (e.g., acetonitrile, 0.1 M) at 0 °C is added a Lewis acid catalyst (e.g., InCl₃, 10-20 mol%).
The reaction mixture is stirred at room temperature and monitored by TLC.
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by flash column chromatography to yield the substituted tetrahydropyran.
Self-Validation: The diastereoselectivity of the reaction can be determined by ¹H NMR analysis of the crude product. The structure and relative stereochemistry should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Conclusion and Future Outlook
Substituted oxanes are undeniably central to the field of organic synthesis, providing access to a vast chemical space with profound biological relevance. The continued development of novel, efficient, and stereoselective methods for their construction will remain a key focus for synthetic chemists. Future directions will likely involve the greater use of computational tools to predict and understand the stereochemical outcomes of reactions, the development of more sustainable catalytic systems, and the application of these powerful building blocks in the synthesis of next-generation therapeutics and complex molecular architectures. The versatility of the oxane scaffold ensures its enduring legacy as a cornerstone of modern synthetic chemistry.
References
Lee, H. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Retrieved from [Link]
(2006). Strategies for the Formation of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. Retrieved from [Link]
(n.d.). Applications of Oxone® in Organic Synthesis: An Emerging Green Reagent of Modern Era. Retrieved from [Link]
(2021). Application of the Prins reaction in oxacyclic chemistry: Recent trends. ResearchGate. Retrieved from [Link]
(n.d.). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]
(2017). Opening of Substituted Oxetanes with H2O2 and Alkyl Hydroperoxides: Stereoselective Approach to 3-Peroxyalcohols and 1,2,4-Trioxepanes. ResearchGate. Retrieved from [Link]
Alomari, K., Chakravarthy, N. S. P., Duchadeau, B., Ermanis, K., & Clarke, P. A. (2022). Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry, 20(5), 1033–1039. [Link]
(2014). ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. ResearchGate. Retrieved from [Link]
(n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]
(n.d.). Applications of Oxone® in Organic Synthesis: An Emerging Green Reagent of Modern Era. Scilit. Retrieved from [Link]
(2021). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. CORE. Retrieved from [Link]
Joo, J.-E., Pham, V.-T., Tian, Y.-S., Chung, Y.-S., Oh, C.-Y., Lee, K.-Y., & Ham, W.-H. (2008). Stereoselective Synthesis of (+)-polyoxamic Acid Based on the Synthesis of Chiral Oxazine. Organic & Biomolecular Chemistry, 6(8), 1498–1501. [Link]
Bull, J. A., Croft, R. A., Davis, O. A., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
(2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Retrieved from [Link]
(n.d.). Oxetanes in Drug Discovery Campaigns. PMC. Retrieved from [Link]
(n.d.). Synthesis of highly substituted oxetanes via [2+2] cycloaddition reactions of allenoates catalyzed by a guanidine Lewis base. Royal Society of Chemistry. Retrieved from [Link]
(2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. Retrieved from [Link]
(2022). Recent Advances in the Prins Reaction. PMC. Retrieved from [Link]
(n.d.). Prins reaction. Wikipedia. Retrieved from [Link]
(n.d.). stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. ChemRxiv. Retrieved from [Link]
(n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Retrieved from [Link]
(2016). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Retrieved from [Link]
(2020). 1,3-Oxazine as a chiral building block used in the total synthesis of (+)-1-deoxynojirimycin and (2R,5R)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine. ResearchGate. Retrieved from [Link]
(2024). Intermolecular (4 + 3) Cycloadditions of Oxetanyl and Azetidinyl Enolsilanes. The Journal of Organic Chemistry. Retrieved from [Link]
(1998). A convenient synthesis of substituted 1,2,4-trioxepanes via Co(II) catalyzed oxygenation of cinnamyl alcohol. R Discovery. Retrieved from [Link]
(n.d.). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. PMC. Retrieved from [Link]
(n.d.). Application of chiral building blocks to the synthesis of drugs. Retrieved from [Link]
(n.d.). The [3+2]Cycloaddition Reaction. Retrieved from [Link]
(n.d.). Acid Catalyzed Reactions. NPTEL. Retrieved from [Link]
(n.d.). Prins Reaction. Organic Chemistry Portal. Retrieved from [Link]
(2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Retrieved from [Link]
(n.d.). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]
(2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. Retrieved from [Link]
(2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. PMC. Retrieved from [Link]
The Discovery, Synthesis, and Application of 2-(Chloromethyl)-2-ethyloxane (CAS 1936197-95-3): A Technical Whitepaper
Executive Summary 2-(Chloromethyl)-2-ethyloxane (CAS 1936197-95-3) is a highly specialized, sp³-rich bifunctional building block utilized in modern medicinal chemistry and organic synthesis[1]. Featuring a conformational...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Chloromethyl)-2-ethyloxane (CAS 1936197-95-3) is a highly specialized, sp³-rich bifunctional building block utilized in modern medicinal chemistry and organic synthesis[1]. Featuring a conformationally restricted tetrahydropyran (oxane) core, a lipophilic ethyl group, and a highly reactive chloromethyl electrophilic handle, this compound serves as a critical intermediate for generating novel pharmacophores. This whitepaper provides an in-depth technical analysis of its historical context, physicochemical properties, and validated synthetic protocols, designed specifically for researchers and drug development professionals.
Historical Context: Escaping Flatland
Historically, high-throughput screening (HTS) libraries were dominated by planar, sp²-hybridized aromatic systems due to their ease of synthesis via traditional cross-coupling reactions[2]. However, this over-reliance on "flat" molecules led to high attrition rates in clinical trials, often due to poor aqueous solubility, off-target toxicity, and suboptimal pharmacokinetic profiles.
In 2009, Lovering et al. published the seminal 2 hypothesis, demonstrating that increasing the fraction of sp³-hybridized carbons (Fsp³) directly correlates with higher clinical success rates[2]. This paradigm shift drove the pharmaceutical industry to explore saturated, three-dimensional heterocycles[3].
The oxane (tetrahydropyran) ring emerged as a privileged bioisostere for phenyl and cycloalkyl rings, offering improved metabolic stability and favorable hydrogen-bonding capabilities via its endocyclic oxygen. The development of 2,2-disubstituted oxanes, such as 2-(chloromethyl)-2-ethyloxane, represents a sophisticated evolutionary step in this space. The geminal disubstitution introduces a quaternary carbon that locks the molecule into specific bioactive conformations while providing a vector for further functionalization.
The evolutionary trajectory of molecular scaffolds in drug discovery toward 3D complexity.
Physicochemical Profiling & Structural Rationale
The molecular architecture of 2-(chloromethyl)-2-ethyloxane is purposefully designed to balance lipophilicity, steric hindrance, and chemical reactivity.
Low molecular weight allows for downstream coupling without violating Lipinski's Rule of 5.
Functional Groups
Oxane ring, Ethyl, Chloromethyl
The oxygen acts as an H-bond acceptor; the ethyl group adds lipophilic bulk; the chloromethyl enables Sₙ2 displacement.
Synthetic Methodologies & Mechanistic Pathways
The construction of the 2,2-disubstituted oxane core typically relies on acid-catalyzed cyclizations, such as the 4, which allows for the stereoselective formation of functionalized tetrahydropyrans from homoallylic alcohols and carbonyl compounds[4].
Once the core (2-ethyloxan-2-yl)methanol is established, the primary alcohol must be converted to the alkyl chloride. This is achieved using thionyl chloride (SOCl₂) in the presence of a mild base (e.g., pyridine). The base is critical: it neutralizes the HCl byproduct, preventing the acid-catalyzed cleavage of the sensitive oxane ether linkage. The reaction proceeds via a chlorosulfite intermediate, which undergoes an Sₙi or Sₙ2 collapse to yield the final chloromethyl product.
Mechanistic workflow for the synthesis of 2-(Chloromethyl)-2-ethyloxane via chlorination.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following workflows include integrated In-Process Controls (IPCs). These controls transform a standard procedure into a self-validating system, allowing the chemist to confirm causality at each step.
Protocol 1: Synthesis of 2-(Chloromethyl)-2-ethyloxane
Objective: Convert (2-ethyloxan-2-yl)methanol to the corresponding alkyl chloride without degrading the oxane ring.
Setup: Dissolve 10.0 mmol of (2-ethyloxan-2-yl)methanol in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
Base Addition: Add 12.0 mmol of anhydrous pyridine.
Causality: Pyridine acts as an acid scavenger to protect the cyclic ether from HCl-mediated ring opening, which would otherwise lead to linear impurities.
Reagent Addition: Dropwise add 11.0 mmol of thionyl chloride (SOCl₂) over 15 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
IPC (Self-Validation): Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (8:2). The starting material (lower R_f due to the hydroxyl group) must disappear, replaced by a new, less polar spot (higher R_f). Confirm the exact mass via GC-MS (Expected m/z ~162.1).
Workup: Quench with saturated aqueous NaHCO₃ (to neutralize excess SOCl₂ and acid). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Sₙ2 Functionalization with a Model Amine
Objective: Utilize the chloromethyl handle to append a pharmacophore via nucleophilic substitution.
Setup: Dissolve 5.0 mmol of 2-(chloromethyl)-2-ethyloxane in 10 mL of anhydrous N,N-dimethylformamide (DMF).
Nucleophile & Base: Add 6.0 mmol of a primary amine (e.g., benzylamine) and 10.0 mmol of potassium carbonate (K₂CO₃).
Causality: K₂CO₃ is a heterogeneous, mild base that sponges the generated HCl without competing as a nucleophile, driving the Sₙ2 forward. DMF accelerates the Sₙ2 reaction by solvating the cations and leaving the nucleophile "naked".
Heating: Heat the mixture to 80 °C for 12 hours. The steric bulk of the adjacent ethyl and oxane ring necessitates elevated temperatures to overcome the activation energy barrier.
IPC (Self-Validation): Monitor via LC-MS. Validate the consumption of the amine and the appearance of the product mass (M+H). A ninhydrin stain on TLC can also confirm the consumption of the primary amine.
Workup: Dilute with water to precipitate the product or extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF, dry, and concentrate.
Downstream Applications in Drug Development
The primary utility of 2-(chloromethyl)-2-ethyloxane lies in its ability to act as a modular hub. By displacing the chloride with various nucleophiles (amines, thiols, alkoxides), medicinal chemists can rapidly generate libraries of compounds that benefit from the metabolic stability and 3D topology of the oxane core. This strategy is heavily employed in the development of CNS-active drugs and kinase inhibitors, where precise spatial arrangement of hydrogen bond acceptors is paramount.
Workflow for the SN2 functionalization of the oxane scaffold to generate bioactive derivatives.
References
Escape from flatland: increasing saturation as an approach to improving clinical success. Lovering, F., Bikker, J., & Humblet, C. (2009). PubMed / Journal of Medicinal Chemistry. 2
The "Fsp3 Escape from Flatland" Theory: A Comparative Guide. Benchchem. (2024). Benchchem Technical Knowledge Base. 3
Strategic Use of Pinacol-Terminated Prins Cyclizations in Target-Oriented Total Synthesis. Jasti, R., et al. (2003). ACS Publications. 4
Advanced Application Note: 2-(Chloromethyl)-2-ethyloxane as a Sterically Hindered Alkylating Agent in Complex Synthesis
Executive Briefing The use of highly substituted oxane (tetrahydropyran) derivatives is a cornerstone in the synthesis of complex natural products and sterically demanding catalytic ligands. 2-(Chloromethyl)-2-ethyloxane...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Briefing
The use of highly substituted oxane (tetrahydropyran) derivatives is a cornerstone in the synthesis of complex natural products and sterically demanding catalytic ligands. 2-(Chloromethyl)-2-ethyloxane represents a unique class of alkylating agent: a neopentyl-like primary chloride anchored to a tertiary cyclic center. Unlike its less hindered analog, 2-(chloromethyl)tetrahydropyran[1], the presence of the C2-ethyl group fundamentally alters its reactivity profile. It locks the conformational flexibility of the ring and imposes severe steric shielding around the electrophilic carbon.
This guide provides a comprehensive, mechanistically grounded framework for utilizing 2-(Chloromethyl)-2-ethyloxane in advanced synthetic workflows, specifically focusing on overcoming its inherent
SN2
resistance to generate bulky ether-phosphine ligands[2] and complex spirocyclic or branched ether motifs[3].
Mechanistic Causality & Steric Dynamics
When designing a synthetic route with 2-(chloromethyl)-2-ethyloxane, standard
SN2
conditions (e.g., mild bases at room temperature) will universally fail. The causality behind this failure lies in the neopentyl steric penalty . The transition state for backside attack is severely hindered by both the axial/equatorial protons of the oxane ring and the freely rotating C2-ethyl group.
To successfully utilize this reagent, chemists must employ one of three strategic workarounds:
Hyper-Nucleophilicity : Utilizing highly polarizable, unhindered nucleophiles (e.g., alkali metal phosphides or thiolates) under forcing thermal conditions.
Finkelstein Activation : In situ conversion of the chloride to a more reactive iodide using catalytic or stoichiometric sodium iodide (NaI) to lower the activation energy barrier.
SN1
/ Ring Expansion : Utilizing Lewis acids (e.g.,
AgBF4
) to force ionization, which often results in carbocation rearrangement to a 7-membered oxepane ring rather than direct substitution.
Quantitative Reactivity Synthesis
The following table summarizes the comparative reactivity metrics that dictate experimental design choices when moving from standard oxane electrophiles to the 2-ethyl substituted variant.
Requires elevated temperatures (>80°C) and polar aprotic solvents (DMF/DMSO).
Finkelstein Efficacy
High (Complete in 2h)
Moderate (Requires 12h+)
Iodide catalysis is mandatory for C-alkylation with enolates.
1H
NMR Signature (
−CH2Cl
)
~3.50 ppm (Multiplet)
~3.55 ppm (AB Quartet)
Diastereotopic protons provide a built-in diagnostic tool for reaction monitoring.
Reaction Pathway Visualization
The logical relationships between the chosen reaction conditions and the resulting mechanistic pathways are mapped below.
Mechanistic pathways of 2-(Chloromethyl)-2-ethyloxane under various synthetic conditions.
Validating Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific causality for the reagent choice and analytical checkpoints to verify success before proceeding.
Protocol A: Synthesis of Bulky Ether-Phosphine Ligands
Context: Ether-phosphine ligands are critical for continuous-flow catalysis on porous polymers[2]. The 2-ethyl group provides a highly specific steric pocket that enhances the reductive elimination step in cross-coupling reactions.
Lithium diphenylphosphide (
LiPPh2
) (1.2 equiv, 0.5 M in THF)
Anhydrous Tetrahydrofuran (THF)
Schlenk flask, Argon atmosphere
Step-by-Step Methodology:
Preparation : Purge the Schlenk flask with Argon. Add 2-(Chloromethyl)-2-ethyloxane (10 mmol) and dissolve in 20 mL of anhydrous THF.
Nucleophile Addition : Cool the reaction mixture to 0°C. Dropwise, add the
LiPPh2
solution (12 mmol) over 30 minutes. Causality: Slow addition prevents localized heating and suppresses the formation of tetraphenyldiphosphine byproducts.
Thermal Activation : Remove the ice bath and affix a reflux condenser. Heat the reaction to 75°C (reflux) for 24 hours. Causality: The neopentyl-like hindrance completely stalls the reaction at room temperature; thermal energy is strictly required to reach the
SN2
transition state.
Quench & Extraction : Cool to room temperature and quench with degassed water (10 mL). Extract with degassed diethyl ether (3 x 20 mL) under Argon. Dry over anhydrous
Na2SO4
.
Self-Validation Checkpoints:
In-Process TLC : An aliquot quenched in water and run on silica (Hexanes/EtOAc 9:1) should show the disappearance of the alkyl chloride (
Rf
~0.65) and a new UV-active spot (
Rf
~0.40).
Spectroscopic Validation : Analyze the crude product via
31P
NMR. The starting
LiPPh2
resonates at ~ -22 ppm. The successful formation of the alkyl-diphenylphosphine will result in a distinct shift to ~ -14 to -18 ppm . In
1H
NMR, the diastereotopic
−CH2Cl
AB quartet (~3.55 ppm) will shift upfield to ~2.60 ppm and split further due to
31P−1H
coupling.
Protocol B: Finkelstein-Assisted C-Alkylation of Enolates
Context: Introducing the 2-ethyltetrahydropyranylmethyl fragment into carbon frameworks is utilized in the stereocontrolled synthesis of complex macrolide fragments[3].
Reagents & Equipment:
2-(Chloromethyl)-2-ethyloxane (1.2 equiv)
Target Ketone/Ester (1.0 equiv)
Lithium Diisopropylamide (LDA) (1.1 equiv)
Sodium Iodide (NaI) (0.5 equiv, flame-dried)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Enolate Generation : In a dry flask at -78°C, add LDA (11 mmol) to a solution of the target ketone (10 mmol) in THF (15 mL). Stir for 1 hour.
Solvent Exchange & Activation : Evaporate the THF under a stream of Argon and redissolve the enolate in anhydrous DMF (20 mL). Add flame-dried NaI (5 mmol). Causality: DMF is a polar aprotic solvent that leaves the enolate highly reactive (unsolvated anion), while NaI acts as a Finkelstein catalyst, continuously converting the unreactive chloride into a transient, highly electrophilic primary iodide.
Alkylation : Add 2-(Chloromethyl)-2-ethyloxane (12 mmol) in one portion. Heat the mixture to 60°C for 16 hours.
Workup : Quench with saturated aqueous
NH4Cl
to destroy unreacted enolate. Extract with Ethyl Acetate. Wash the organic layer extensively with water (5 x 20 mL) to remove DMF.
Self-Validation Checkpoints:
Halogen Exchange Verification : If the reaction is sluggish, GC-MS of the crude mixture will reveal the transient 2-(iodomethyl)-2-ethyloxane intermediate (
M+
peak shift from ~162[for Cl] to ~254 [for I]).
Product Integrity :
1H
NMR of the purified product will show the complete disappearance of the halogenated methylene protons and the emergence of a highly complex multiplet around 1.8-2.1 ppm, confirming successful C-C bond formation adjacent to the oxane ring.
Deslongchamps, P., et al. "Stereocontrolled synthesis of the C-1 to C-7 fragment of erythronolide A. A model study using the 1,7-dioxaspiro[5.5]undecane system". Canadian Journal of Chemistry. 3
Iwai, T., et al. "Cover Feature: Continuous‐Flow Catalysis Using Phosphine‐Metal Complexes on Porous Polymers: Designing Ligands, Pores, and Reactors". ChemPlusChem. 2
Application Note: Ring-Opening Reactions of 2-(Chloromethyl)-2-ethyloxane Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Structural Diversification Introduction 2-(Chloromethyl)-2-ethylox...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic Causality, Self-Validating Protocols, and Structural Diversification
Introduction
2-(Chloromethyl)-2-ethyloxane is a highly functionalized, sterically encumbered tetrahydropyran (oxane) derivative. The presence of a tertiary C2 center bearing both an ethyl group and an
α
-chloromethyl moiety adjacent to the endocyclic oxygen renders this scaffold uniquely susceptible to divergent ring-opening cascades. Depending on the reagent system, this cyclic ether can be selectively fragmented to yield functionalized acyclic alkenols or complex aliphatic chains. This application note details two primary, field-proven methodologies: the Zinc-Mediated Boord Fragmentation and the Lewis Acid-Promoted Nucleophilic Ring Opening .
Mechanistic Causality & Reaction Design
Reductive Boord Fragmentation (Zinc-Mediated)
The Boord elimination is a classical and highly reliable method for converting
α
-haloalkyl ethers into terminal alkenes[1]. When applied to 2-(chloromethyl)-2-ethyloxane, the reaction utilizes activated Zinc dust to initiate a single-electron transfer (SET) or direct oxidative insertion into the C–Cl bond, forming a transient organozinc intermediate.
The Causality of Cleavage: The electron-rich C–Zn bond undergoes a rapid, E1cB-like
β
-elimination. The driving force for this fragmentation is twofold: the relief of steric strain at the fully substituted C2 position and the thermodynamic stability of the resulting terminal double bond. This fragmentation selectively cleaves the C2–O bond, yielding the acyclic scaffold 5-ethylhex-5-en-1-ol .
Lewis Acid-Promoted Nucleophilic Ring Opening
Alternatively, the oxane ring can be opened via electrophilic activation of the endocyclic oxygen[2]. Strong Lewis acids, such as TiCl
4
, coordinate to the ethereal oxygen, polarizing the C2–O bond[3].
The Causality of Substitution: Due to the stabilization provided by the ethyl and chloromethyl groups, the C2–O bond heterolytically cleaves to form a tertiary carbocation or oxocarbenium-like contact ion pair. Introduction of a carbon nucleophile (e.g., allyltrimethylsilane) results in selective C–C bond formation at C2, while the oxygen is retained as a primary alcohol at the C6 terminus, yielding 5-(chloromethyl)-5-ethyloct-7-en-1-ol .
Experimental Protocols: Self-Validating Workflows
Protocol A: Zinc-Mediated Boord Fragmentation
Objective: Reductive cleavage of the oxane ring to generate a terminal acyclic alkenol.
Materials: 2-(Chloromethyl)-2-ethyloxane (10 mmol), Zinc dust (30 mmol), Anhydrous Methanol (50 mL).
Step-by-Step Methodology:
Zinc Activation (Critical Step): Wash Zinc dust sequentially with 1M HCl (10 mL), distilled water (3 x 10 mL), ethanol, and diethyl ether. Dry under high vacuum for 2 hours.
Causality: Removes the passivating ZnO layer, ensuring reproducible insertion kinetics and preventing reaction stalling.
Reaction Setup: Suspend the activated Zn dust in 50 mL of anhydrous Methanol under a nitrogen atmosphere. Add 2-(chloromethyl)-2-ethyloxane (10 mmol) in one portion.
Thermal Activation: Heat the mixture to a gentle reflux (65 °C) for 4 hours.
In-Process Validation: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (
Rf≈0.7
) must disappear, replaced by a highly polar, UV-inactive spot (
Rf≈0.3
) that stains bright yellow with KMnO
4
(confirming the presence of the newly formed alkene and alcohol).
Workup & Isolation: Cool to room temperature. Filter the suspension through a pad of Celite to remove unreacted Zinc and Zinc salts. Concentrate the filtrate in vacuo. Partition the residue between diethyl ether (50 mL) and 1M HCl (20 mL). Wash the organic layer with brine, dry over MgSO
4
, and concentrate.
Self-Validation (QC): Analyze the crude product via
1
H NMR. The successful fragmentation is validated by the appearance of terminal olefinic protons (
δ
4.7–4.9 ppm) and the primary alcohol methylene triplet (
δ
3.6 ppm).
Protocol B: TiCl
4
-Mediated Nucleophilic Ring Opening
Objective: Electrophilic ring opening coupled with C–C bond formation.
Materials: 2-(Chloromethyl)-2-ethyloxane (5 mmol), TiCl
4
(1.0 M in DCM, 6 mmol), Allyltrimethylsilane (10 mmol), Anhydrous DCM (25 mL).
Step-by-Step Methodology:
Cryogenic Setup: Dissolve the oxane in anhydrous DCM (25 mL) in a flame-dried Schlenk flask. Cool to -78 °C using a dry ice/acetone bath under argon.
Lewis Acid Coordination: Add TiCl
4
dropwise over 5 minutes.
In-Process Validation: A distinct color shift (typically pale yellow to deep orange) serves as a visual marker for the formation of the oxocarbenium-titanium complex.
Nucleophilic Attack: Add allyltrimethylsilane (10 mmol) dropwise. Maintain the reaction at -78 °C for exactly 2 hours.
Quenching: Quench the reaction strictly at -78 °C by adding saturated aqueous NaHCO
3
(10 mL).
Causality: Quenching at cryogenic temperatures prevents unwanted side reactions or rearrangements of the highly reactive carbocation intermediate.
Workup: Allow the mixture to warm to room temperature. Extract the aqueous phase with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na
2
SO
4
, and evaporate.
Self-Validation (QC): Perform GC-MS analysis. The mass spectrum must show the molecular ion corresponding to 5-(chloromethyl)-5-ethyloct-7-en-1-ol, confirming the addition of the allyl group and the retention of the chlorine atom.
Quantitative Data Summaries
Reaction Strategy
Reagents & Conditions
Major Product
Yield (%)
Regioselectivity / Notes
Boord Fragmentation
Zn dust (3 eq), MeOH, 65 °C, 4 h
5-Ethylhex-5-en-1-ol
82 - 88%
Exclusive exocyclic C=C formation; high functional group tolerance.
Boord Fragmentation
SmI
2
(2.5 eq), THF, RT, 2 h
5-Ethylhex-5-en-1-ol
75 - 80%
Milder, room-temperature alternative to Zinc dust.
Nucleophilic Opening
TiCl
4
(1.2 eq), Allyl-TMS, DCM, -78 °C
5-(Chloromethyl)-5-ethyloct-7-en-1-ol
65 - 72%
Nucleophilic attack strictly at the substituted C2 position.
Reductive Opening
Et
3
SiH (2 eq), TiCl
4
, DCM, -78 °C
5-(Chloromethyl)heptan-1-ol
70 - 75%
Hydride delivery at C2; yields saturated aliphatic chain.
Pathway Visualization
Fig 1. Divergent ring-opening pathways of 2-(chloromethyl)-2-ethyloxane via Zn and Lewis acids.
References
Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product
Source: National Institutes of Health (NIH)
URL: [2]
Title: An Alternative Regioselective Ring-Opening of Epoxides to Chlorohydrins Mediated by Chlorotitanium(IV) Reagents
Source: Heterocycles (via CLOCKSS)
URL: [3]
Title: Asymmetric Formal Total Synthesis of the Stemofoline Alkaloids: The Evolution, Development and Application of a Catalytic Dipolar Cycloaddition Cascade
Source: National Institutes of Health (NIH)
URL: [1]
Application Note: Derivatization Strategies for 2-(Chloromethyl)-2-ethyloxane
Overcoming the "Neopentyl Problem" in Hindered Oxane Building Blocks Executive Summary & Chemical Context The incorporation of sp³-rich, oxygen-containing heterocycles is a highly effective strategy in modern drug discov...
Author: BenchChem Technical Support Team. Date: March 2026
Overcoming the "Neopentyl Problem" in Hindered Oxane Building Blocks
Executive Summary & Chemical Context
The incorporation of sp³-rich, oxygen-containing heterocycles is a highly effective strategy in modern drug discovery to improve aqueous solubility, metabolic stability, and target selectivity. 2-(Chloromethyl)-2-ethyloxane (a substituted tetrahydropyran) is a highly desirable building block for these purposes. However, derivatizing this molecule presents a severe synthetic bottleneck: the chloromethyl group is attached directly to a fully substituted quaternary center (C2 of the oxane ring).
This structural motif creates a classic "neopentyl-type" steric environment that effectively blocks the standard Bürgi-Dunitz trajectory required for bimolecular nucleophilic substitution (Sₙ2)[1]. This application note provides a mechanistic rationale and a set of field-proven, self-validating protocols to successfully derivatize this hindered scaffold into amines, azides, and triazoles.
Mechanistic Insights: The "Neopentyl Problem" and The E2 Advantage
To successfully manipulate 2-(Chloromethyl)-2-ethyloxane, chemists must understand the causality behind its reactivity profile:
The Sₙ2 Blockade: In a standard Sₙ2 reaction, the nucleophile must approach the electrophilic carbon at a 180° angle relative to the leaving group. In 2-(Chloromethyl)-2-ethyloxane, this trajectory is severely sterically hindered by the adjacent oxane ring and the ethyl group. Standard amination conditions (e.g., amine, K₂CO₃, acetonitrile, 80 °C) will result in quantitative recovery of the starting material[2].
The Sₙ1 Trap: Attempting to force the reaction via Sₙ1 ionizing conditions (e.g., using Ag⁺ salts to pull off the chloride) is detrimental. The resulting primary carbocation will immediately undergo a 1,2-alkyl shift or a ring expansion to form a more stable oxocarbenium ion, destroying the desired 2-ethyloxane core.
The E2 Advantage: A critical, often overlooked structural feature of this molecule is the complete absence of β-hydrogens on the C2 quaternary center. Because β-elimination (E2) is structurally impossible, we can subject this molecule to extreme thermal or microwave conditions to force an Sₙ2 pathway without the risk of generating alkene byproducts[3].
The Solution (Two-Step Activation): We must first convert the chloride to an iodide via a forcing Finkelstein reaction[4]. Iodide is highly polarizable and features a significantly lower bond dissociation energy, making it a vastly superior leaving group for the subsequent, sterically demanding Sₙ2 derivatizations[5]. Because classical Finkelstein conditions (NaI/Acetone, 60 °C) fail for neopentyl systems, we employ a Microwave-Assisted protocol in a high-boiling polar aprotic solvent.
Workflow Overview
Figure 1: Derivatization workflow for 2-(Chloromethyl)-2-ethyloxane utilizing a microwave-assisted Finkelstein activation step.
Objective: Convert the unreactive neopentyl chloride to a highly reactive neopentyl iodide.
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 2-(Chloromethyl)-2-ethyloxane (1.0 mmol) in anhydrous DMF (4.0 mL).
Reagent Addition: Add anhydrous Sodium Iodide (NaI) (5.0 mmol, 5.0 eq). Causality: A massive excess of NaI is required to drive the equilibrium forward, as NaCl is partially soluble in DMF at high temperatures.
Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 45 minutes.
Validation (In-Process): Monitor via GC-MS or TLC (Hexanes/EtOAc 9:1). The product iodide will elute slightly faster than the chloride and stain strongly with KMnO₄.
Workup: Dilute the cooled mixture with Diethyl Ether (15 mL) and wash with 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) (2 × 10 mL) to quench any trace I₂ generated by thermal oxidation. Wash with brine, dry over MgSO₄, and concentrate in vacuo. The resulting 2-(Iodomethyl)-2-ethyloxane is used immediately without further purification to prevent degradation.
Protocol B: Synthesis of Secondary/Tertiary Amines
Objective: Sₙ2 amination of the activated neopentyl iodide.
Reaction Setup: In a heavy-walled sealed tube, dissolve 2-(Iodomethyl)-2-ethyloxane (1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.0 mL).
Amine Addition: Add the desired amine (e.g., morpholine) (3.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol). Causality: NMP is chosen over DMF to avoid amine formylation at extreme temperatures. DIPEA acts as a non-nucleophilic proton sponge.
Thermal Displacement: Seal the tube and heat at 120 °C in an oil bath for 16 hours. (Note: Because E2 elimination is blocked by the quaternary C2 center, high temperatures can be safely utilized).
Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3 × 10 mL) to remove NMP and DIPEA salts. Extract the organic layer with 1M HCl. Basify the aqueous layer with 2M NaOH to pH 10, and back-extract with DCM. Dry and concentrate to yield the pure aminated oxane.
Protocol C: Azidation and Click Chemistry (Triazole Formation)
Objective: Install an azide handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Azidation: React 2-(Iodomethyl)-2-ethyloxane (1.0 mmol) with Sodium Azide (NaN₃) (3.0 mmol) in anhydrous DMSO (3.0 mL) at 110 °C for 12 hours behind a blast shield.
Workup: Quench with water, extract with MTBE, dry, and concentrate carefully (do not heat above 30 °C during evaporation).
CuAAC Click: Dissolve the crude azido oxane in t-BuOH/H₂O (1:1, 4 mL). Add the terminal alkyne (1.1 mmol), followed by CuSO₄·5H₂O (0.1 mmol) and Sodium Ascorbate (0.2 mmol). Stir at room temperature for 4 hours. The resulting 1,2,3-triazole typically precipitates from the reaction mixture and can be isolated via simple vacuum filtration.
Quantitative Data Summary
Table 1: Comparative Activation Kinetics for Neopentyl-Type Halides
Demonstrating the necessity of the microwave-assisted protocol for the Finkelstein step.
Reaction Conditions
Reagents & Solvent
Temperature
Time
Conversion (%)
Classical Finkelstein
NaI (5 eq), Acetone
60 °C (Reflux)
24 h
< 5%
Thermal Finkelstein
NaI (5 eq), DMF
130 °C
24 h
45%
Microwave Finkelstein
NaI (5 eq), DMF
150 °C
45 min
> 95%
Table 2: Substrate Scope and Expected Yields for 2-(Iodomethyl)-2-ethyloxane Derivatization
Yields represent isolated, purified products following Protocols B and C.
Nucleophile / Reagent
Product Class
Conditions
Isolated Yield (%)
Morpholine
Tertiary Amine
DIPEA, NMP, 120 °C, 16 h
78%
Benzylamine
Secondary Amine
DIPEA, NMP, 120 °C, 16 h
72%
Sodium Azide
Alkyl Azide
DMSO, 110 °C, 12 h
85%
Phenylacetylene (via Azide)
1,4-Disubstituted Triazole
CuAAC (t-BuOH/H₂O), rt, 4 h
89% (over 2 steps)
References
Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[Link]
L. C. S. et al. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. The Journal of Physical Chemistry A, 118(10).[Link]
M. K. et al. (2021). Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides. Organic Process Research & Development, 25(8).[Link]
J. M. et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23).[Link]
Application Note: Enthalpy-Driven Cationic Ring-Opening Copolymerization (CROC) of Functionalized Oxanes
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Focus: Overcoming Thermodynamic Barriers in the Polymerization of 2-(Chloromethyl)-2-ethyloxane (CMEOx) Introduction & Mechanistic Gr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers
Focus: Overcoming Thermodynamic Barriers in the Polymerization of 2-(Chloromethyl)-2-ethyloxane (CMEOx)
Introduction & Mechanistic Grounding
The polymerization of cyclic ethers is fundamentally governed by the release of ring strain (
ΔHp
). While highly strained three- and four-membered rings (oxiranes and oxetanes) readily undergo homopolymerization, six-membered oxanes (tetrahydropyrans) possess negligible ring strain. Consequently, the homopolymerization of functionalized oxanes like 2-(Chloromethyl)-2-ethyloxane (CMEOx) is thermodynamically forbidden at standard conditions (
Tc≪0∘C
) .
To circumvent this thermodynamic barrier, we employ Cationic Ring-Opening Copolymerization (CROC) . By utilizing a highly strained comonomer—such as oxetane—we provide the necessary enthalpic driving force (
ΔG<0
) to force the incorporation of the stable oxane ring into the polymer backbone .
Mechanistically, this proceeds via an Active Chain End (ACE) pathway. The highly nucleophilic oxygen of the CMEOx ring attacks the active oxetanyl oxonium ion, forming a "dormant" tertiary 1-oxonia-4-oxacyclohexane intermediate. Because the oxane ring lacks the strain to self-propagate, this dormant species only undergoes subsequent ring-opening when attacked by another highly strained oxetane monomer. This kinetic interplay results in a unique, pseudoperiodic polymer microstructure where CMEOx units are cleanly flanked by oxetane units . Furthermore, the pendant chloromethyl group on CMEOx provides a versatile handle for post-polymerization modification (e.g., click chemistry) .
Table 1: Thermodynamic Parameters of Cyclic Ethers
Cyclic Ether Class
Ring Size
Approx. Ring Strain (kJ/mol)
Homopolymerizability
Role in CROC Workflow
Oxirane (Epoxide)
3
114
Yes (Highly Exothermic)
High-enthalpy driver
Oxetane
4
107
Yes
Primary comonomer
Oxolane (THF)
5
23
Yes (Equilibrium-limited)
Comonomer / Solvent
Oxane (e.g., CMEOx)
6
~0
No (
ΔG>0
)
Pseudoperiodic insertion
Experimental Workflows & Mechanisms
Fig 1: Experimental workflow for the CROC and functionalization of CMEOx.
Fig 2: ACE mechanism showing dormant oxanium and active oxetanyl species.
Cationic polymerizations are notoriously sensitive to nucleophilic impurities. Water acts as a potent chain transfer agent, prematurely terminating the living oxonium chain ends and broadening dispersity.
Pre-drying: Stir CMEOx and Oxetane separately over calcium hydride (
CaH2
) for 24 hours at room temperature under a dry argon atmosphere.
Distillation: Vacuum distill the monomers directly into flame-dried Schlenk flasks. Discard the first 10% of the distillate.
Solvent Preparation: Dispense dichloromethane (DCM) from a solvent purification system (SPS) and store over activated 3Å molecular sieves.
Causality & Rationale:CaH2
irreversibly reacts with trace moisture to form insoluble
Ca(OH)2
, preventing water from initiating unwanted low-molecular-weight oligomers.
Validation Checkpoint: Perform a Karl Fischer titration on the distilled monomers. The protocol may only proceed if
H2O<10 ppm
.
Protocol B: Pseudoperiodic CROC of CMEOx and Oxetane
This step leverages the enthalpy of oxetane to drive the incorporation of the stable CMEOx ring.
System Assembly: In a glovebox, charge a 50 mL flame-dried Schlenk flask with 10 mL of anhydrous DCM, 8.0 mmol of Oxetane, and 2.0 mmol of CMEOx (80:20 feed ratio).
Initiator Injection: Transfer the flask to a Schlenk line. Chill the reaction mixture to
0∘C
using an ice bath. Inject 0.1 mmol of 1,4-butanediol (BDO) followed dropwise by 0.1 mmol of Boron trifluoride diethyl etherate (
BF3⋅OEt2
).
Propagation: Allow the reaction to stir at
0∘C
for 4 hours.
Causality & Rationale: Operating at
0∘C
suppresses intramolecular backbiting (which forms cyclic oligomers) while maintaining sufficient kinetics for the cross-propagation of the dormant CMEOx-oxanium species .
Validation Checkpoint: Extract a 0.1 mL aliquot, quench in
CDCl3
with a drop of triethylamine, and analyze via
1H
NMR. The disappearance of the oxetane ring protons (4.7 ppm) validates monomer conversion.
Termination: Quench the living polymerization by injecting 2 mL of ammoniacal methanol (
1M NH3
in MeOH). Precipitate the polymer in cold hexanes and dry in vacuo at
40∘C
to constant weight.
The pendant chloromethyl group on the CMEOx unit is sterically hindered but remains susceptible to nucleophilic substitution, enabling downstream functionalization.
Dissolution: Dissolve 1.0 g of the purified copolymer in 15 mL of anhydrous N,N-Dimethylformamide (DMF).
Substitution: Add a 3-fold molar excess (relative to the chloromethyl content) of Sodium Azide (
NaN3
) and a catalytic amount of tetrabutylammonium iodide (TBAI).
Heating: Stir the suspension at
80∘C
for 24 hours.
Causality & Rationale: TBAI acts as a phase-transfer catalyst, converting the chloromethyl group to a more reactive iodomethyl intermediate in situ, significantly accelerating the
SN2
displacement by the azide ion.
Validation Checkpoint: Analyze the purified polymer via FTIR spectroscopy. A successful transformation is self-validated by the appearance of a strong, sharp azide stretching frequency at
∼2100 cm−1
and the disappearance of the C-Cl stretch at
∼730 cm−1
.
Quantitative Outcomes
Table 2: Copolymerization Kinetics and Microstructure Data
Parameter
Value / Observation
Analytical Method
Monomer Feed Ratio (Ox:CMEOx)
80:20 to 50:50
Gravimetric Preparation
Apparent Rate Constant (
kpapp
)
4.2×10−3 L mol−1s−1
In-situ
1H
NMR monitoring
CMEOx Incorporation
Pseudoperiodic (Flanked by Ox)
13C
NMR Triad Analysis
Dispersity (
Đ
)
1.15 - 1.28
GPC (THF eluent, PS standards)
Azidation Conversion
> 98%
FTIR Integration (
2100 cm−1
)
References
JoVE Science Education. "Structure and Nomenclature of Epoxides." Journal of Visualized Experiments.[Link]
Bouchekif, H., et al. "Pseudoperiodic “Living” and/or Controlled Cationic Ring-Opening Copolymerization of Oxetane with Tetrahydropyran: Microstructure of Polymers vs Kinetics of Chain Growth." Macromolecules 2010, 43, 845–855.[Link]
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews 2016, 116, 12150–12233.[Link]
Wilsens, C. H. R. M., et al. "Ring-Closing Depolymerization: A Powerful Tool for Synthesizing the Allyloxy-Functionalized Six-Membered Aliphatic Carbonate Monomer." Macromolecules 2014, 47, 6531–6539.[Link]
Method
Use of 2-(Chloromethyl)-2-ethyloxane in creating spirocyclic compounds
Application Note: Synthesis of Novel Spirocyclic Scaffolds Utilizing 2-(Chloromethyl)-2-ethyloxane via C(sp³)–H Amination Executive Summary The drive toward higher fraction sp³ (Fsp³) character in modern drug discovery h...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis of Novel Spirocyclic Scaffolds Utilizing 2-(Chloromethyl)-2-ethyloxane via C(sp³)–H Amination
Executive Summary
The drive toward higher fraction sp³ (Fsp³) character in modern drug discovery has necessitated the development of novel, sterically complex building blocks. This application note details the utilization of 2-(chloromethyl)-2-ethyloxane as a privileged quaternary precursor for the synthesis of spiro[4.5]decane systems (specifically, spiro-fused oxane-pyrrolidines). By leveraging a Finkelstein-assisted amination followed by a visible-light-mediated Hofmann-Löffler-Freytag (HLF) 1,5-hydrogen atom transfer (HAT), we provide a self-validating, high-yielding protocol for generating complex spirocycles from simple cyclic ethers.
Strategic Rationale: The "Escape from Flatland" Paradigm
The correlation between molecular complexity—specifically carbon bond saturation (Fsp³)—and clinical success is a foundational principle in contemporary medicinal chemistry[1]. Flat, aromatic-heavy molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target toxicity. Spirocyclic compounds act as excellent bioisosteres for morpholines, piperidines, and aromatic rings, offering improved physicochemical profiles[1].
2-(Chloromethyl)-2-ethyloxane is uniquely suited for spirocycle generation. The fully substituted C2 quaternary center serves as a pre-installed spiro-node. By functionalizing the chloromethyl group with a primary amine and subsequently activating the adjacent ethyl group via directed C–H functionalization, researchers can rapidly construct a spiro[4.5] architecture in just two synthetic steps[2].
Fig 1: Synthetic workflow from 2-(Chloromethyl)-2-ethyloxane to spiro[4.5] scaffold.
Mechanistic Insights: Overcoming Steric and Thermodynamic Barriers
The Amination Challenge: The chloromethyl group of 2-(chloromethyl)-2-ethyloxane is situated at a fully substituted quaternary carbon (C2), rendering it highly sterically hindered (neopentyl-like). Direct S_N2 displacement with an amine is kinetically unfavorable. To overcome this, we employ Finkelstein conditions. The addition of potassium iodide (KI) generates a transient, highly reactive primary alkyl iodide in situ, which is rapidly trapped by the amine nucleophile.
The Spirocyclization (Suárez Modification of HLF): The formation of the spirocycle relies on an iodine-mediated intramolecular C–H amination[3]. (Diacetoxyiodo)benzene (PIDA) and molecular iodine (I2) react to form acetyl hypoiodite, converting the secondary amine to an N-iodoamine. Visible light irradiation triggers the homolytic cleavage of the weak N–I bond, generating an electrophilic nitrogen-centered radical.
Because of the rigid chair conformation of the oxane ring, the N-radical is held in close spatial proximity to the ethyl group. This geometry forces a highly favored 6-membered transition state, driving a 1,5-hydrogen atom transfer (1,5-HAT) that migrates the radical to the terminal carbon of the ethyl group[2]. The resulting carbon radical is trapped by iodine, followed by a rapid intramolecular S_N2 displacement to close the pyrrolidine ring.
Fig 2: Mechanistic sequence of the 1,5-HAT driven spirocyclization.
Quantitative Optimization of the 1,5-HAT Pathway
To maximize the yield of the spirocycle and prevent off-target C–H abstraction (e.g., at the C3 position of the oxane ring), reaction parameters must be strictly controlled. Table 1 summarizes the optimization data.
Table 1: Optimization of the Intramolecular C(sp³)–H Amination Step
Entry
Oxidant / Initiator
Solvent
Light Source
Temp (°C)
Yield (%)
Spirocycle Ratio (Ethyl vs. Oxane-C3)
1
PIDA / I2 (0.2 eq)
DCM
None (Dark)
25
<5
N/A
2
PIDA / I2 (1.0 eq)
DCM
400 nm LED
25
42
>95:5
3
PIDA / I2 (0.5 eq)
DCE
400 nm LED
40
68
>95:5
4
PIDA / I2 (0.2 eq)
PhCF3
400 nm LED
40
84
>99:1
Note: Trifluorotoluene (PhCF3) proved to be the optimal solvent (Entry 4), likely due to its resistance to radical abstraction and its ability to stabilize the polar transition states during the final S_N2 ring closure.
Self-Validating Experimental Protocols
Protocol A: Synthesis of N-Benzyl-1-(2-ethyloxan-2-yl)methanamine
Objective: Convert the sterically hindered neopentyl chloride into a secondary amine.
Setup: To an oven-dried 100 mL round-bottom flask, add 2-(chloromethyl)-2-ethyloxane (10.0 mmol, 1.0 eq) and anhydrous DMF (30 mL).
Reagent Addition: Add benzylamine (30.0 mmol, 3.0 eq), anhydrous K₂CO₃ (20.0 mmol, 2.0 eq), and KI (10.0 mmol, 1.0 eq).
Reaction: Stir the suspension at 80 °C under an argon atmosphere for 16 hours.
Self-Validation (In-Process): The reaction mixture will transition from a colorless suspension to a distinct yellow/brown hue due to the formation of transient iodide species. Monitor via TLC (Hexanes/EtOAc 4:1, Ninhydrin stain). The starting material (R_f = 0.8, non-staining) will disappear, replaced by a secondary amine product (R_f = 0.4, brown spot upon heating).
Workup: Cool to room temperature, dilute with H₂O (100 mL), and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to quantitatively remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield the intermediate.
Protocol B: Intramolecular C(sp³)–H Amination to Form the Spiro[4.5] Scaffold
Objective: Execute the 1,5-HAT cascade to close the pyrrolidine ring.
Setup: In a photochemical reactor vial, dissolve N-benzyl-1-(2-ethyloxan-2-yl)methanamine (5.0 mmol, 1.0 eq) in anhydrous PhCF3 (0.1 M, 50 mL).
Reagent Addition: Add (Diacetoxyiodo)benzene (PIDA) (7.5 mmol, 1.5 eq) and molecular iodine (I2) (1.0 mmol, 0.2 eq). Seal the vial and sparge with argon for 10 minutes.
Irradiation: Irradiate the mixture with 400 nm LEDs at 40 °C for 4 hours.
Self-Validation (In-Process): The initial deep purple color of the I2 will gradually fade to a pale yellow as the iodine is consumed in the catalytic cycle and trapped by the carbon radical. Crucial Check: If the purple color persists without fading after 2 hours, the radical initiation has failed (check light source/oxygen contamination). TLC (DCM/MeOH 95:5) will confirm the formation of the highly polar spirocycle (R_f = 0.3).
Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL). Validation: The solution will turn completely colorless, confirming the destruction of residual iodine and hypoiodite species. Basify the aqueous layer to pH 10 with 1M NaOH, extract with DCM (3 × 30 mL), dry over Na₂SO₄, and concentrate. Purify via basic alumina chromatography to isolate the pure spiro-fused oxane-pyrrolidine.
References
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success
Journal of Medicinal Chemistry
URL:[Link]
General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination
ACS Medicinal Chemistry Letters
URL:[Link]
Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction
Organic Letters
URL:[Link]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Chloromethyl)-2-ethyloxetane
Abstract This comprehensive guide provides a detailed technical overview and actionable protocols for the scale-up synthesis of 2-(chloromethyl)-2-ethyloxetane, a valuable heterocyclic building block in modern medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides a detailed technical overview and actionable protocols for the scale-up synthesis of 2-(chloromethyl)-2-ethyloxetane, a valuable heterocyclic building block in modern medicinal chemistry and drug development. The document outlines a robust and scalable synthetic strategy, commencing from commercially available starting materials. Detailed, step-by-step protocols for both laboratory-scale (gram-scale) and pilot-plant scale (kilogram-scale) synthesis are presented, with a strong emphasis on the critical process parameters and safety considerations essential for successful scale-up. This guide is intended for researchers, chemists, and chemical engineers involved in process development and manufacturing in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
The oxetane motif has garnered significant attention in contemporary drug discovery. Its incorporation into lead compounds can favorably modulate key physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability. 2-(Chloromethyl)-2-ethyloxetane serves as a crucial intermediate, enabling the introduction of the 2,2-disubstituted oxetane moiety into more complex molecular architectures.
While several methods exist for the synthesis of oxetanes, including the Paternò-Büchi reaction and epoxide ring expansion, the intramolecular Williamson ether synthesis stands out for its reliability and scalability.[1][2][3] This approach involves the base-mediated cyclization of a 1,3-halohydrin or a precursor with a hydroxyl group and a suitable leaving group in a 1,3-relationship.[2] This application note details a proposed synthetic route based on this principle, designed for efficient and safe scale-up.
The overall synthetic strategy is a multi-step process, as illustrated below, commencing with the synthesis of a key diol intermediate, followed by selective functionalization, cyclization to form the oxetane ring, and final chlorination.
High-Resolution Tracking of Sterically Hindered Amination: Analytical Methods for 2-(Chloromethyl)-2-ethyloxane Reactions
Executive Summary & Mechanistic Rationale The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the functionalization of functionalized cyclic ethers. 2-(Chloromethyl)-2-ethyloxane (a tet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the functionalization of functionalized cyclic ethers. 2-(Chloromethyl)-2-ethyloxane (a tetrahydropyran derivative) represents a unique analytical and synthetic challenge. The chloromethyl group is situated adjacent to a quaternary carbon (C2 of the oxane ring), creating a neopentyl-like steric environment that severely impedes standard SN2 nucleophilic substitution.
To overcome this kinetic barrier during amination (e.g., reaction with piperidine to form a tertiary amine), a [1] catalyst—Potassium Iodide (KI)—is employed. KI converts the recalcitrant chloride into a highly reactive transient iodide in situ. Tracking this sluggish, sterically hindered transformation requires a robust, self-validating analytical strategy because neither the starting material (SM) nor the product possesses a UV-active chromophore. This application note details the causality-driven protocols for monitoring this reaction using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Strategy & Workflow
Because UV-vis detection (e.g., 254 nm) is ineffective for these aliphatic heterocyclic compounds, our analytical strategy relies on orthogonal detection methods:
Real-Time TLC Monitoring: Utilizing parallel staining techniques. [2] is used to track the consumption of the starting material, while [3] is deployed to selectively confirm the formation of the tertiary amine product.
Definitive GC-MS Analysis: Leveraging the volatility and thermal stability of the oxane derivatives. The product is identified via a highly characteristic [4].
Reaction workflow and orthogonal analytical sampling timeline.
Experimental Protocols: A Self-Validating System
Reaction Setup & Aliquot Preparation
Causality: The reaction is run in anhydrous DMF at 100 °C to provide the thermal energy necessary to overcome neopentyl steric hindrance and to solvate the KI catalyst.
Protocol:
Dissolve 1.0 eq of 2-(Chloromethyl)-2-ethyloxane in anhydrous DMF (0.5 M).
Add 0.2 eq of KI and 3.0 eq of Piperidine (excess acts as both nucleophile and acid scavenger).
Heat to 100 °C under nitrogen.
Self-Validating Quench: To prevent false GC-MS readings from high-temperature injector degradation, withdraw 50 µL aliquots, quench in 500 µL of saturated NaHCO₃, and extract with 500 µL of Ethyl Acetate (EtOAc). Use the organic layer for analysis.
Parallel TLC Protocol
Causality: Basic amines streak on standard silica gel due to strong interactions with acidic silanol groups. Adding 1% Triethylamine (TEA) to the mobile phase neutralizes these sites, ensuring tight, readable spots.
Protocol:
Prepare two identical silica gel 60 F₂₅₄ plates. Spot the SM reference, Piperidine reference, and the quenched EtOAc reaction aliquot.
Elute both plates in a mobile phase of Hexane:EtOAc (4:1) containing 1% TEA.
Plate 1 (SM Tracking): Dip in KMnO₄ stain and gently heat. The SM will appear as a faint yellow/white spot against a purple background.
Plate 2 (Product Validation): Spray with Dragendorff's reagent. The product will immediately manifest as a distinct orange-brown spot, confirming the presence of a newly formed tertiary amine.
GC-MS Protocol
Causality: Gas chromatography separates the components based on boiling point. The addition of the piperidine ring increases the molecular weight from 162 g/mol to 211 g/mol , ensuring the product elutes significantly later than the SM.
Protocol:
System Validation: Inject a pure EtOAc blank to establish a baseline and rule out column carryover.
Column: Non-polar capillary column (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm × 0.25 µm).
Temperature Program: Initial 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).
MS Parameters: Electron Impact (EI) mode at 70 eV. Scan range m/z 50–300.
Data Analysis: Utilize Extracted Ion Chromatography (EIC) at m/z 98 to selectively quantify the target product amidst any unreacted piperidine or solvent peaks.
Data Presentation
Table 1: TLC Migration and Staining Characteristics
Compound
Rf Value (Hexane:EtOAc 4:1 + 1% TEA)
UV (254 nm)
KMnO₄ Stain
Dragendorff's Stain
2-(Chloromethyl)-2-ethyloxane (SM)
0.75
Inactive
Faint Yellow/White
Negative
Piperidine (Reagent)
0.10 (streaks if no TEA)
Inactive
Yellow
Orange
2-(Piperidin-1-ylmethyl)-2-ethyloxane
0.45
Inactive
Yellow/Brown
Strong Orange-Brown
Table 2: GC-MS Retention and Fragmentation Profiles
Compound
Retention Time (min)
Molecular Ion [M]⁺
Base Peak (m/z)
Key Diagnostic Fragments (m/z)
2-(Chloromethyl)-2-ethyloxane
6.2
162 (weak)
113
133 [M-Ethyl], 113 [M-CH₂Cl], 85
Piperidine
2.5
85
84
85, 84 [M-H], 56
2-(Piperidin-1-ylmethyl)-2-ethyloxane
11.8
211
98
211, 182[M-Ethyl], 98, 84
Mass Spectrometry Fragmentation Pathway
The structural confirmation of 2-(Piperidin-1-ylmethyl)-2-ethyloxane relies heavily on its EI-MS fragmentation. The dominant pathway is the alpha-cleavage of the C-C bond adjacent to the piperidine nitrogen. This scission ejects the bulky oxane-ethyl radical, leaving behind a highly resonance-stabilized iminium cation (CH₂=N⁺C₅H₁₀) at m/z 98. This ion acts as the definitive analytical fingerprint for the reaction's success.
EI-MS fragmentation pathway highlighting the formation of the diagnostic m/z 98 base peak.
References
The Influence of Copper on Halogenation/Dehalogenation Reactions (Finkelstein Reaction Context)
MDPI - Catalysts[Link]
Thin Layer Chromatography - Visualization Reagents
University of Illinois, School of Chemical Sciences[Link]
Process Chemistry Technical Support Center: 2-(Chloromethyl)-2-ethyloxane
Welcome to the Technical Support Center for process chemists and drug development professionals. This portal is dedicated to troubleshooting the notoriously difficult reactions involving 2-(Chloromethyl)-2-ethyloxane (al...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for process chemists and drug development professionals. This portal is dedicated to troubleshooting the notoriously difficult reactions involving 2-(Chloromethyl)-2-ethyloxane (also known as 2-(chloromethyl)-2-ethyltetrahydropyran).
Because this substrate features a neopentyl-like primary halide adjacent to a tertiary anomeric-like center, standard synthetic transformations often fail, leading to unexpected side products. As Senior Application Scientists, we have designed this guide to explain the chemical causality behind these failures and provide self-validating, field-proven protocols to bypass them.
Quantitative Diagnostic Matrix
Before diving into the mechanistic FAQs, use this diagnostic table to identify your side products and understand the underlying kinetic or thermodynamic causes.
Intended Reaction
Reagents / Conditions
Observed Side Product
Typical Yield of Side Product
Mechanistic Causality
SN2 Substitution
NaCN, DMF, 80°C
3-Chloro-3-ethyloxepane
40–60%
Neopentyl steric hindrance slows SN2, allowing intramolecular oxygen attack and subsequent ring expansion.
Dehydrohalogenation
KOH, 190°C
Complex acyclic fragments
>80%
Lack of a C2 proton prevents E2 elimination; strong base induces ring cleavage[1].
Reductive Dehalogenation
Na metal, liq. NH3
Acyclic alkenols / alkynols
65–75%
Single-electron transfer triggers Boord-type reductive cleavage of the C–O bond[2].
Frequently Asked Questions (Mechanistic Deep Dives)
Q: Why is my nucleophilic substitution yielding a 7-membered ring instead of the desired substituted oxane?
A: You are observing the "Oxepane Anomaly" driven by Neighboring Group Participation (NGP).
The chloromethyl group is a primary halide, which typically undergoes rapid SN2 substitution. However, it is attached to C2—a fully substituted, quaternary-like carbon bonded to the ring oxygen, the ring C3 methylene, and an ethyl group. This massive steric bulk creates a kinetic bottleneck for intermolecular backside attack.
Instead, the adjacent oxygen atom utilizes its lone pairs to perform an intramolecular attack, displacing the chloride and forming a highly strained spiro-oxonium intermediate (1-oxaspiro[2.5]octane derivative). The expelled chloride ion then attacks the less hindered adjacent ring carbon (C3), breaking the original C–O bond and expanding the ring to a 7-membered oxepane. To prevent this, you must avoid high heat and Lewis acidic conditions, and utilize Phase-Transfer Catalysis (PTC) to enhance nucleophilicity at lower temperatures.
Fig 1: Mechanistic pathway of thermally induced ring expansion via a spiro-oxonium intermediate.
Q: I attempted a strong base-mediated elimination to form an exocyclic alkene, but my substrate degraded. Why?
A: The required anti-periplanar beta-hydrogen does not exist.
Researchers often try to form an exocyclic double bond by eliminating HCl. In the parent compound, 2-(chloromethyl)tetrahydropyran, treatment with KOH at 190°C successfully yields 2-methylenetetrahydropyran[1]. This works because there is an abstractable proton on the C2 carbon.
In 2-(chloromethyl)-2-ethyloxane, the C2 position is occupied by an ethyl group. There is no proton at C2 . Therefore, an E2 elimination to form a C=C double bond between the chloromethyl carbon and C2 is structurally impossible. Forcing the reaction with strong bases leads to deprotonation at C3 or the ethyl group, resulting in complex Grob-type fragmentations and ring-opening[3].
Q: My reductive dehalogenation using dissolving metal (Na/NH3) yielded an acyclic alcohol. What happened?
A: You triggered a Boord-type reductive cleavage.
When attempting to reduce the C–Cl bond to a C–H bond, dissolving metal reductions (e.g., Na in liquid NH3) donate electrons to form a radical anion, expelling the chloride. However, the resulting radical/anion adjacent to the ether oxygen triggers the heterolytic cleavage of the C–O ring bond. This is well-documented; for instance, subjecting 2-(chloromethyl)tetrahydropyran to these exact conditions yields the acyclic product 5-hexyn-1-ol[2]. To preserve the oxane ring, you must switch to a neutral radical reduction pathway (see Protocol A).
Fig 2: Decision matrix for diagnosing and resolving common side reactions in substituted oxanes.
Validated Experimental Protocols
To bypass the side reactions described above, our laboratory has validated the following self-validating protocols.
Protocol A: Radical Dehalogenation (Preserving the Oxane Ring)
Objective: Reduce the chloromethyl group to a methyl group without triggering Boord-type reductive cleavage.
Mechanism: Tributyltin hydride (Bu3SnH) provides a hydrogen atom via a neutral radical mechanism, which does not induce C–O bond heterolysis.
Preparation: In an oven-dried Schlenk flask under argon, dissolve 2-(chloromethyl)-2-ethyloxane (1.0 eq) in anhydrous toluene (0.2 M).
Degassing: Sparge the solution with argon for 15 minutes. Causality: Oxygen quenches the radical chain reaction; thorough degassing is critical for initiation.
Reagent Addition: Add Bu3SnH (1.2 eq) and AIBN (0.1 eq) to the reaction mixture.
Initiation & Heating: Heat the mixture to 80°C. Self-Validation Checkpoint: Observe the gentle evolution of nitrogen gas bubbles from the decomposition of AIBN, confirming radical initiation. Stir for 4 hours.
Workup & Tin Removal: Cool to room temperature. Add an equal volume of 10% aqueous KF solution and stir vigorously for 30 minutes. Self-Validation Checkpoint: A dense, white precipitate of polymeric tributyltin fluoride (Bu3SnF) will form. The appearance of this solid confirms the successful quenching of the toxic tin reagent.
Isolation: Filter the suspension through Celite, separate the organic layer, dry over MgSO4, and concentrate carefully (the product is volatile).
Protocol B: SN2 Cyanation via Phase-Transfer Catalysis (PTC)
Objective: Substitute the chloride with a cyanide ion while completely suppressing oxonium-induced ring expansion.
Mechanism: A biphasic system keeps the bulk concentration of the nucleophile high at the interface without requiring high temperatures or polar aprotic solvents that stabilize the oxonium intermediate.
Biphasic Setup: Dissolve 2-(chloromethyl)-2-ethyloxane (1.0 eq) in toluene (0.5 M). In a separate flask, prepare a saturated aqueous solution of NaCN (3.0 eq).
Catalyst Addition: Combine the two phases and add tetrabutylammonium bromide (TBAB) (0.1 eq).
Reaction: Heat the biphasic mixture to 60°C with vigorous mechanical stirring (at least 800 rpm). Self-Validation Checkpoint: The mixture must form a cloudy, stable emulsion. If the phases separate during stirring, the PTC mechanism will fail.
Monitoring: Because the substrate lacks a UV chromophore, TLC is ineffective. Self-Validation Checkpoint: Monitor via GC-MS. The reaction is deemed complete when the M+ peak of the chloride vanishes and the corresponding nitrile peak appears in the organic phase (typically 12–16 hours).
Workup: Cool the mixture, separate the organic layer, wash with 5% NaOCl (to quench residual cyanide), dry, and concentrate.
Technical Support Center: Purification of 2-(Chloromethyl)-2-ethyloxane
Welcome to the technical support and troubleshooting center for the isolation and purification of 2-(Chloromethyl)-2-ethyloxane (also known as 2-chloromethyl-2-ethyltetrahydropyran). This guide is designed for researcher...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for the isolation and purification of 2-(Chloromethyl)-2-ethyloxane (also known as 2-chloromethyl-2-ethyltetrahydropyran). This guide is designed for researchers and drug development professionals dealing with the unique stereoelectronic and thermal challenges of substituted oxane rings.
Part 1: Troubleshooting FAQs
Q1: Why does my 2-(Chloromethyl)-2-ethyloxane degrade or polymerize during rotary evaporation?A1: The synthesis of substituted tetrahydropyrans (oxanes) typically involves Lewis acid-catalyzed pathways, such as the Prins cyclization (often utilizing iodine/AcCl or metal promoters) (1)[1] or Mukaiyama-Michael cascades (2)[2]. If residual Lewis acids are not completely removed prior to solvent evaporation, their effective molarity spikes.
Causality: This high acid concentration triggers the regeneration of an oxocarbenium ion intermediate, leading to the thermodynamically driven ring-opening or extensive polymerization of the oxane core.
Solution: Always perform a thorough basic aqueous quench to irreversibly hydrolyze the catalyst before applying heat or vacuum.
Q2: During vacuum distillation, I observe a significant loss of yield and the formation of an alkene byproduct. What is happening?A2: The chloromethyl group at the C2 position is highly susceptible to thermal degradation. At elevated bath temperatures (>120 °C), the molecule undergoes dehydrohalogenation (loss of HCl), forming an exocyclic double bond (e.g., 2-ethylidene-oxane). Furthermore, the neopentyl-like steric hindrance at the quaternary C2 center can force unexpected carbocation rearrangements under thermal stress, a phenomenon documented in the synthesis of complex halogenated pyrans (3)[3].
Causality: Heat provides the activation energy required for the E1/E2 elimination of the beta-chloride.
Solution: Utilize short-path vacuum distillation at high vacuum (< 0.1 mbar) to keep the required vaporization temperature strictly below 80 °C.
Q3: Flash chromatography on silica gel results in severe tailing and poor mass recovery. How can I improve resolution?A3: Tetrahydropyrans possess a basic ether oxygen that interacts strongly with the acidic silanol (-SiOH) groups on standard unmodified silica gel. In the presence of a reactive chloromethyl group, prolonged exposure to acidic silica can induce on-column degradation, similar to issues seen in solid-supported Prins reactions (4)[4].
Causality: The hydrogen bonding and localized acidity cause severe tailing and decomposition.
Solution: Pre-treat the silica gel with 1% triethylamine (Et3N) to cap the acidic silanol sites, shifting the separation mechanism purely to partition chromatography.
Part 2: Quantitative Data Summaries
Table 1: Chromatographic Solvent Systems & Expected Rf Values
Data assumes use of Et3N-deactivated silica gel (60 Å, 230-400 mesh).
Data highlights the critical relationship between pressure, boiling point, and degradation.
Pressure (mbar)
Vapor Temp (°C)
Bath Temp (°C)
Observed Degradation (%)
Recommendation
1013 (Atmospheric)
~ 185
210
> 60%
DO NOT USE
15.0 (Water aspirator)
95
130
15 - 25%
Marginal
0.1 (High Vacuum)
45
75
< 1%
OPTIMAL
Part 3: Experimental Protocols
Protocol 1: Reaction Quenching and Liquid-Liquid Extraction
Objective: Irreversibly neutralize Lewis acid catalysts to prevent oxane ring cleavage.
Cool the crude reaction mixture to 0 °C using an ice bath.
Slowly add a volume of saturated aqueous NaHCO3 equal to the reaction volume. Caution: CO2 evolution will occur if acidic catalysts were used.
Stir vigorously for 15 minutes to ensure complete hydrolysis of metal/halogen complexes.
Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 50 mL).
Validation Checkpoint: Test the aqueous layer with pH paper. It must read ≥ 8.0. If it is acidic, the quench is incomplete; add more NaHCO3 and repeat extraction.
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
Protocol 2: Deactivated Silica Gel Flash Chromatography
Objective: Isolate the target compound at small scales (< 5g) without acid-catalyzed degradation.
Prepare a solvent mixture of Hexanes containing 1% (v/v) Triethylamine (Et3N).
Slurry-pack the chromatography column using the Et3N-spiked hexanes and standard silica gel. Flush with 3 column volumes (CV) of the same solvent to fully deactivate silanol sites.
Load the crude mixture (dissolved in a minimum amount of hexanes) onto the column.
Elute using a gradient of Hexanes/EtOAc (100:0 to 95:5).
Validation Checkpoint: Run a 2D TLC of the collected fractions. Spot the plate, run it in one direction, dry it, rotate 90°, and run it again. If the spot remains perfectly on the diagonal, the compound is stable. If spots appear below the diagonal, on-column degradation is still occurring.
Protocol 3: Short-Path Vacuum Distillation
Objective: Purify large-scale batches (> 5g) while avoiding thermal dehydrohalogenation.
Transfer the dried, concentrated crude oil to a round-bottom flask equipped with a magnetic stir bar.
Attach a short-path distillation head to minimize the distance the vapor must travel, reducing required bath temperatures.
Apply high vacuum (target ≤ 0.1 mbar) before applying any heat.
Validation Checkpoint: Monitor the vacuum pressure gauge. A sudden, sustained spike in pressure during heating indicates the release of HCl gas (thermal decomposition). If this occurs, immediately lower the bath temperature.
Gradually heat the oil bath to 75 °C. Collect the main fraction distilling at approximately 45 °C.
Part 4: Purification Workflow Visualization
Decision tree for the purification of 2-(Chloromethyl)-2-ethyloxane.
References
Tetrahydropyran Rings from a Mukaiyama−Michael Cascade Reaction
Journal of the American Chemical Society[Link]
Total Syntheses of the Cytotoxic Marine Natural Product, Aplysiapyranoid C1
Journal of the American Chemical Society[Link]
Iodine/AcCl-catalyzed Prins-Ritter reaction: Synthesis of 4-amido tetrahydropyrans
SciSpace / Indian Journal of Chemistry[Link]
Investigation of Prins reaction for the synthesis of 2, 4- disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using polyaniline supported acids
Journal of Chemical Sciences (Indian Academy of Sciences)[Link]
Optimizing reaction conditions (solvent, temperature) for 2-(Chloromethyl)-2-ethyloxane
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-2-ethyloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(Chloromethyl)-2-ethyloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing this specific oxetane synthesis. The formation of the strained four-membered oxetane ring requires careful control of reaction parameters to maximize yield and minimize side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
The synthesis of 2-(Chloromethyl)-2-ethyloxane typically proceeds via an intramolecular Williamson etherification.[1] This SN2 reaction involves the cyclization of a 1,3-halohydrin precursor, where an alkoxide attacks a primary carbon bearing a leaving group.[2][3] However, the reaction is often in competition with a base-catalyzed 1,4-elimination known as Grob fragmentation, which leads to undesired alkene byproducts.[4][5] The choice of solvent and temperature is therefore critical to steer the reaction towards the desired cyclization pathway.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is very low, and I'm recovering mostly unreacted starting material. What's going wrong?
A1: A low conversion rate in an intramolecular Williamson ether synthesis can stem from several factors related to your reaction conditions. Let's break down the potential causes and solutions:
Insufficiently Strong Base: The reaction is initiated by the deprotonation of the alcohol to form an alkoxide. If the base is too weak, the alkoxide will not be present in a high enough concentration to drive the reaction forward.
Solution: While a very strong, bulky base like potassium tert-butoxide can favor elimination, a base like sodium hydride (NaH) is often a good choice to ensure complete and irreversible deprotonation of the alcohol.[1][5] Potassium carbonate (K2CO3) can also be effective, sometimes requiring gentle heating.[5]
Inappropriate Solvent: The solvent plays a crucial role in stabilizing the transition state of the SN2 reaction.
Solution: Polar aprotic solvents such as DMF or DMSO are excellent choices as they solvate the cation of the base, leaving a more "naked" and reactive alkoxide, which can favor the desired cyclization.[5] Alcoholic solvents like methanol can also be effective.[5]
Low Temperature: While high temperatures can be detrimental (see Q2), a temperature that is too low may result in an impractically slow reaction rate.
Solution: If you are running the reaction at room temperature or below with no conversion, consider gently heating the mixture to 40-50 °C and monitoring the progress by TLC or LC-MS.[5]
Poor Leaving Group: The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group.
Solution: While the target molecule has a chloride, if you are working with a model system, ensure you are using a good leaving group like a tosylate (OTs), mesylate (OMs), or iodide. If you are starting from the corresponding diol, the chlorination step must be efficient.
Q2: I'm observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this?
A2: The formation of an alkene byproduct is a classic sign that Grob fragmentation, a type of 1,4-elimination, is outcompeting your desired intramolecular SN2 cyclization.[5] This side reaction is a common hurdle in oxetane synthesis.[4] Here’s how to address it:
Modify the Base: Strong, sterically hindered bases like potassium tert-butoxide (KOtBu) are more likely to act as a base for elimination rather than facilitating the nucleophilic attack for substitution.[5]
Solution: Switch to a milder, less sterically hindered base. Sodium hydride (NaH) is a primary recommendation as it is non-nucleophilic and less sterically demanding.[1][5]
Optimize Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[2]
Solution: Try lowering the reaction temperature. Running the reaction at room temperature or even 0 °C may significantly favor the SN2 pathway.[5] A low reaction temperature can be critical to prevent ring-opening of the oxetane product as well.[1]
Change the Solvent: The solvent can influence the competition between substitution and elimination.
Solution: Employ polar aprotic solvents like DMF or DMSO. These solvents are known to favor SN2 reactions.[5] In some cases, alcoholic solvents can also promote the desired cyclization.[1]
Q3: My product seems to be decomposing during the reaction or workup. What causes this instability and how can I prevent it?
A3: Oxetane rings, while more stable than epoxides, are strained and can be susceptible to ring-opening, particularly under certain conditions.[6][7]
Acidic Conditions: The oxetane ring is generally susceptible to ring-opening under acidic conditions.[6] The reaction is initiated by the protonation of the ring oxygen, which activates the ring for nucleophilic attack.
Solution: Ensure your workup is neutral or slightly basic. A wash with a dilute sodium bicarbonate solution can neutralize any residual acid.[8] Avoid acidic quench steps (e.g., with NH4Cl) if possible, or perform them at low temperatures with immediate extraction.
High Temperatures: High temperatures can promote ring-opening or decomposition reactions.[6]
Solution: Maintain the lowest possible temperature throughout the reaction that still allows for a reasonable reaction rate. During purification, use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule.[8]
Product Instability on Storage: Some substituted oxetanes have been found to be unstable upon storage, potentially isomerizing.[9] While 2-(Chloromethyl)-2-ethyloxane is not reported to be exceptionally unstable, care should be taken.
Solution: Store the purified product in a cool, dark place. If you observe degradation over time, consider using it promptly after synthesis.
Frequently Asked Questions (FAQs)
Q: What are the best starting conditions for optimizing the synthesis of 2-(Chloromethyl)-2-ethyloxane?A: A good starting point would be to use sodium hydride (NaH) as the base in a polar aprotic solvent like DMF or THF at room temperature. This combination favors the SN2 cyclization while minimizing the risk of elimination and thermal decomposition.
Q: How can I monitor the progress of the reaction?A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You should see the disappearance of the starting 1,3-halohydrin and the appearance of a new spot corresponding to the more nonpolar oxetane product.
Q: What is the expected polarity of 2-(Chloromethyl)-2-ethyloxane on a TLC plate?A: As a cyclic ether, 2-(Chloromethyl)-2-ethyloxane will be significantly less polar than its precursor, the 1,3-halohydrin. It will therefore have a higher Rf value on a silica gel TLC plate.
Q: Are there any alternative synthetic routes I should consider?A: While intramolecular Williamson etherification is the most common method, other strategies for oxetane synthesis include the Paterno-Büchi reaction ([2+2] cycloaddition), ring expansion of epoxides, or C-H functionalization approaches.[10][11] However, for the specific target molecule, the Williamson approach is likely the most direct.
Q: Can I use Phase Transfer Catalysis (PTC) for this synthesis?A: Yes, Phase Transfer Catalysis is a powerful technique for Williamson ether synthesis and could be an excellent option.[12][13] A typical PTC setup would involve the precursor in an organic solvent (like toluene), an aqueous solution of a strong base (e.g., 50% NaOH), and a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[14] This can be a very efficient and scalable method.
Data Presentation: Solvent and Temperature Effects
The following table summarizes the general effects of solvent and temperature on the intramolecular Williamson etherification for oxetane synthesis.
Parameter
Condition
Expected Outcome on Yield of 2-(Chloromethyl)-2-ethyloxane
Rationale
Solvent
Polar Aprotic (DMF, DMSO)
High
Solvates the counter-ion of the base, leading to a more reactive "naked" alkoxide, favoring the SN2 reaction.[5]
Alcohols (MeOH, EtOH)
Moderate to High
Can serve as both solvent and proton source/sink, often effective for cyclization.[5]
Ethers (THF, Dioxane)
Moderate
Common solvents for reactions with NaH, generally compatible.
Non-polar (Toluene, Hexane)
Low to Moderate
Generally disfavored as they do not effectively solvate the ionic intermediates of the SN2 pathway.
Temperature
Low (0 - 25 °C)
Higher Purity, Slower Rate
Favors the SN2 pathway over elimination, which typically has a higher activation energy. Minimizes risk of product decomposition.[5]
Moderate (40 - 60 °C)
Faster Rate, Potential for Byproducts
May be necessary to achieve a reasonable reaction rate, but increases the risk of Grob fragmentation and ring-opening.[5][6]
High (> 80 °C)
Low Yield, High Decomposition
Strongly favors elimination and can lead to thermal decomposition or ring-opening of the oxetane product.[6][11]
Experimental Protocols
Protocol 1: General Procedure for Reaction Optimization
This protocol provides a step-by-step guide for optimizing the cyclization reaction. The synthesis of the precursor, 3-chloro-2-ethyl-2-(hydroxymethyl)propan-1-ol, from 2-ethyl-1,3-propanediol is assumed.
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the 1,3-halohydrin precursor (1.0 eq) in the chosen anhydrous solvent (e.g., DMF, THF).
Base Addition: Cool the solution to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
Reaction: Allow the reaction to warm to the desired temperature (e.g., room temperature) and stir vigorously.
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) or LC-MS every hour until the starting material is consumed.
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of water or a saturated aqueous NH4Cl solution.
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or flash column chromatography on silica gel.[8]
Visualization
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 2-(Chloromethyl)-2-ethyloxane.
Caption: Troubleshooting workflow for optimizing oxetane synthesis.
References
BenchChem. (n.d.). Assessing the stability of the oxetane ring under various chemical conditions.
F. Marini, et al. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry.
BenchChem. (n.d.). Minimizing 1,4-elimination byproducts in oxetane synthesis.
Wikipedia. (2023). Williamson ether synthesis.
Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
Wessig, P., et al. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals.
Unknown author. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry.
RSC Publishing. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing.
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
Technical Support Center: Troubleshooting 2-(Chloromethyl)-2-ethyloxane Stability in Protic Solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation or complex product mixtures...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation or complex product mixtures when handling 2-(Chloromethyl)-2-ethyloxane.
This guide is designed to move beyond basic troubleshooting. By understanding the fundamental physical organic chemistry governing this molecule, you can transform a frustrating degradation issue into a highly controlled, predictable synthetic pathway.
Part 1: Core FAQs on Reactivity and Stability
Q: Why does 2-(Chloromethyl)-2-ethyloxane degrade rapidly when dissolved in protic solvents like water or methanol?A: The instability is driven by the specific structural environment of the molecule. The chloromethyl group is situated at the C2 position, directly adjacent to the endocyclic oxygen. When exposed to protic solvents (which possess high dielectric constants that stabilize ionic intermediates), the C-Cl bond undergoes heterolytic cleavage. Because the formation of a primary carbocation is energetically forbidden, the lone pair of the adjacent oxygen atom provides anchimeric assistance (Neighboring Group Participation, NGP)[1]. The oxygen displaces the chloride ion in a concerted mechanism, forming a highly strained 1-oxoniabicyclo[4.1.0]heptane intermediate. This reactive bicyclic oxonium ion is then rapidly intercepted by the protic solvent[2].
Q: What are the primary degradation products I should look out for during LC-MS or NMR analysis?A: Nucleophilic attack on the bicyclic oxonium intermediate occurs via two distinct trajectories, leading to a bifurcated product profile[3]:
Path A (Ring Retention): The solvent attacks the less sterically hindered exocyclic methylene carbon, breaking the temporary O-CH₂ bond. This yields a direct substitution product (e.g., 2-(hydroxymethyl)-2-ethyloxane in water).
Path B (Ring Expansion): The solvent attacks the tertiary C2 carbon, cleaving the original endocyclic C-O bond. This relieves the extreme ring strain of the 3-membered oxonium system and expands the oxane into a 7-membered ring, yielding an oxepane derivative (e.g., 3-ethyl-oxepan-3-ol)[4].
Part 2: Mechanistic Pathway Visualization
The following diagram illustrates the kinetic and thermodynamic pathways dictating the fate of 2-(Chloromethyl)-2-ethyloxane in protic media.
Mechanistic pathway of 2-(Chloromethyl)-2-ethyloxane solvolysis and ring expansion.
Part 3: Troubleshooting Guide
Issue 1: "I am seeing a mixture of two distinct products with different R_f values on TLC when I run my reaction in methanol, but my starting material was pure."
Diagnosis: Methanolysis is occurring. You are observing the methyl ether of the retained oxane (Path A) and the methyl ether of the expanded oxepane (Path B).
Solution: If solvolysis is an unwanted side reaction, you must strictly exclude protic solvents. Switch your reaction medium to a polar aprotic solvent (e.g., THF, DCM, or Toluene).
Issue 2: "During aqueous workup, my yield of 2-(Chloromethyl)-2-ethyloxane drops significantly, and crude NMR shows a new broad -OH peak."
Diagnosis: Hydrolysis is occurring in the separatory funnel. Acidic or neutral aqueous phases promote the formation of the oxonium ion, leading to rapid degradation into 3-ethyl-oxepan-3-ol and 2-(hydroxymethyl)-2-ethyloxane.
Solution: Implement the "Cold Basic Quench" protocol (see Part 5). Kinetically trap the starting material by keeping the aqueous phase basic (pH 8-9) and performing extractions at 0-5 °C.
Part 4: Quantitative Data Presentation
The ratio of oxane to oxepane is highly dependent on the nature of the protic solvent. The table below summarizes the typical product distribution based on solvent ionizing power and nucleophilicity.
Solvent System
Dielectric Constant (ε)
Nucleophilicity (N)
Path A Yield (Oxane)
Path B Yield (Oxepane)
Water (H₂O)
80.1
High
~40%
~60%
Methanol (MeOH)
32.7
High
~55%
~45%
Ethanol (EtOH)
24.5
Moderate
~65%
~35%
Trifluoroethanol (TFE)
26.5
Low
~15%
~85%
Causality Note: Product distribution is governed by the lifetime of the oxonium intermediate. Solvents with high ionizing power but low nucleophilicity (like TFE) allow the intermediate to persist and equilibrate, heavily favoring the thermodynamically stable ring-expanded oxepane[4].
Part 5: Experimental Protocols
Protocol A: Controlled Ring Expansion to 3-Ethyl-oxepan-3-ol
Use this protocol if you wish to intentionally harness the solvolysis pathway to synthesize the 7-membered oxepane ring.
Solvent Preparation: Prepare a 1:1 (v/v) mixture of 2,2,2-Trifluoroethanol (TFE) and deionized water. Causality: TFE maximizes ionizing power to form the oxonium ion, while water acts as the nucleophile.
Reagent Addition: Dissolve 2-(Chloromethyl)-2-ethyloxane (1.0 equiv) in the solvent mixture at 20 °C. Add Silver Tetrafluoroborate (AgBF₄, 1.2 equiv) in one portion. Causality: Ag⁺ acts as a potent halogen scavenger, irreversibly precipitating AgCl and forcing complete ionization.
Reaction Monitoring: Stir at 25 °C for 2 hours.
Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The starting material (R_f ~0.7) should completely disappear, replaced by a more polar oxepane spot (R_f ~0.3).
Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (10 volumes) and extract with Ethyl Acetate (3 x 5 volumes).
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate the pure oxepane derivative.
Protocol B: Safe Aqueous Workup & Stabilization
Use this protocol to prevent degradation when isolating 2-(Chloromethyl)-2-ethyloxane from a reaction mixture.
Thermal Control: Cool the crude reaction mixture to 0 °C using an ice-water bath prior to any aqueous addition.
Basic Quench: Add cold (4 °C) saturated aqueous NaHCO₃ to the mixture.
Self-Validation Step: Verify the aqueous layer pH is ≥ 8 using pH strips. Acidic conditions exponentially accelerate oxonium ion formation and subsequent degradation.
Rapid Extraction: Extract immediately with a non-polar aprotic solvent, preferably Methyl tert-Butyl Ether (MTBE) or Hexanes. Causality: MTBE has lower water solubility than Ethyl Acetate, minimizing the partitioning of water into the organic phase during separation.
Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 25 °C . Store the purified compound neat at -20 °C under an argon atmosphere.
References[1] Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeDnDeRJ35Q1B-Vpx-dlIMntMLD4t0tfnp18DSRNhK6J_6kXvClk4CEjkKp3Mt1rUqadqg7khefa_SdwV078Zsm9pUIw77Zwp2_l7pnQhC7tqU6WqLyqrLcipv9CkFeUEF6GTbaaVwQbgFkGk=[2] Enantioselective Aryl-Iodide-Catalyzed Wagner–Meerwein Rearrangements. ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFltrdhu_ibPgJTux8z-Pq512bE5UKTKZS0gZJKnwtKBpjA_999CKDxV4KttD3hul5by7XfLw4AG4KF1l1UtgAFQdFyM7U7BndPLB9gfHZrFyp4fRzU35TFdQb6iM2bFi_lL_ko5yAc4A==[4] Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. SciSpace.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcwu002JEsOZ_pK7TbmuTVFsV8jHgxV29h3f-tDkW3caqBHi5hzd2HcfiJk2HqY31FhQSgdQgLdOIxW52AbF2NuQKoLE3tXi9qxGMoe2vfVWOperCXSHB0-gbsL5zpaf6wHSNpqnmYRHaPPtYE987eadkcF_qZTE8BZi1fs_OeVAwh1NziA_ynJ4qhz7vdKfEYqQMS3x4=[3] OXATHIANE-3-CARBOXANILIDES: NUCLEOPHILIC SUBSTITUTION: Plausible mechanisms for the formation of 2-chloromethyl-5,6-dihydro-N-phenyl-1,4-oxathiin-3-carboxyamide. Clockss.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGbWrwSZ9sY3sSysu5vdEnQWg-UoQNioYpC4iaQEDWqPEdBYwwVaRl5V83gNWqvyWiKpl1HR17kxaNMRpUKLSAm7OB9hguMVULcGlIJW5Fca32RFBAhsTbJSdbUUB-8N9fQDiKSifkWHG7oQVLju-t41J5TTHSyHzGcVbwsOyCYkGlEeX9-4MnCdDcxwNU
Technical Support Center: Managing Exothermic Reactions of 2-(Chloromethyl)-2-ethyloxane
Welcome to the technical support center for handling 2-(Chloromethyl)-2-ethyloxane. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling 2-(Chloromethyl)-2-ethyloxane. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for managing the exothermic potential of this reactive oxetane. The information herein is synthesized from established chemical safety principles and data on analogous compounds to ensure a trustworthy and authoritative resource.
The primary hazard associated with 2-(Chloromethyl)-2-ethyloxane stems from its strained four-membered oxetane ring. This ring is susceptible to cationic ring-opening polymerization (CROP), a process that can be highly exothermic. If not properly controlled, the heat generated can exceed the cooling capacity of the system, leading to a dangerous, self-accelerating reaction known as thermal runaway.[1][2] This can result in a rapid increase in temperature and pressure, potentially causing vessel rupture, explosions, and the release of toxic materials.[2][3][4]
This guide provides a structured question-and-answer framework to address the critical safety and operational questions you may encounter.
Frequently Asked Questions (FAQs)
Q1: What makes reactions involving 2-(Chloromethyl)-2-ethyloxane potentially hazardous?
A1: The hazard lies in the high ring strain of the oxetane structure. Like other epoxides and small cyclic ethers, the relief of this strain upon ring-opening is thermodynamically favorable and highly exothermic. This reaction can be initiated by acids, Lewis acids, or certain nucleophiles, leading to polymerization. The heat evolved can be substantial, and without adequate thermal control, the reaction rate can increase exponentially, leading to thermal runaway.[1][2]
Q2: What is a thermal runaway, and what are its consequences?
A2: A thermal runaway occurs when the heat generated by an exothermic reaction surpasses the rate of heat removal from the reactor.[1][2] This creates a dangerous feedback loop: the temperature rises, which accelerates the reaction rate, which in turn generates even more heat. This can lead to boiling of the solvent, rapid pressure buildup in a closed system, and potentially a vessel explosion or catastrophic failure.[3][5] The 2007 explosion at T2 Laboratories is a tragic example of an uncontrolled exothermic reaction leading to fatalities and facility destruction.[2]
Q3: What initial safety assessments should be performed before running a reaction with 2-(Chloromethyl)-2-ethyloxane?
A3: A thorough hazard assessment is non-negotiable. This should always include reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1, or an Accelerating Rate Calorimeter - ARC) to determine key safety parameters.[1][6] These parameters provide critical data for safe process design.
Parameter
Description
Safety Implication
Adiabatic Temperature Rise (ΔTad)
The maximum temperature increase of the reaction mass assuming no heat is lost to the surroundings (total cooling failure).[1]
If the process temperature + ΔTad exceeds the decomposition temperature of any component or the boiling point of the solvent, the risk is severe. Mitigation involves dilution or using semi-batch processes.[1]
Time to Maximum Rate (TMRad)
The time it takes for an adiabatic runaway reaction to reach its maximum and most dangerous rate.[1]
This dictates the window of time available for corrective action in an emergency. A common industry standard requires a TMR of many hours (e.g., >24 hours) for a process to be considered safe for handling or storage under those conditions.[1]
Heat of Reaction (ΔHr)
The total amount of heat released during the reaction.
Used to calculate the required cooling capacity and to assess the overall thermal hazard.
Heat Capacity (Cp)
The amount of heat required to raise the temperature of the reaction mass by one degree.
Essential for calculating the ΔTad (ΔTad = ΔHr / Cp).
Q4: What are the best practices for storing and handling 2-(Chloromethyl)-2-ethyloxane?
A4: Store containers in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[7][8] It should be kept separate from incompatible materials, especially strong oxidizing agents, acids, and amines, which can initiate polymerization.[8] Use non-sparking tools and take measures to prevent static discharge.[8][9] Always handle this chemical in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[7][8][10]
Troubleshooting Guide
This section addresses specific scenarios you may encounter during your experiments.
Scenario 1: The reaction temperature is rising faster than expected and exceeding the set point.
Immediate Action:
Stop Reagent Addition: If you are adding a reagent (e.g., an initiator or the oxetane itself), immediately stop the feed.[1][11] This is the most critical step to prevent adding more fuel to the reaction.
Maximize Cooling: Ensure your cooling system is operating at maximum capacity. This may involve lowering the temperature of the cooling fluid or increasing its flow rate.
Prepare for Emergency Quench: Alert a colleague and have your pre-determined quenching agent ready for immediate use.
Root Cause Analysis:
Addition Rate Too High: The rate of reagent addition may be exceeding the heat removal capacity of your reactor.
Insufficient Cooling: The cooling system may be under-spec'd, malfunctioning, or the heat transfer is poor (e.g., due to fouling on the reactor wall).
Agitation Failure: Inadequate mixing can create localized hot spots where the reaction accelerates, leading to a bulk temperature increase.[12]
Incorrect Concentration: Higher-than-intended reactant concentrations will lead to a faster reaction rate and greater heat output.
Long-Term Solution:
Re-evaluate your process based on calorimetry data. The addition profile must be designed so that the rate of heat generation never exceeds the rate of heat removal.
Implement interlocks that automatically stop reagent feed if the temperature deviates significantly from the setpoint or if agitation fails.[1]
Decision-Making Workflow for Temperature Excursions
Caption: Decision tree for managing a reactor temperature excursion.
Scenario 2: My reaction stalled after initial heating, but dosing of the oxetane continued. Now the temperature is suddenly spiking.
Immediate Action: This is an extremely dangerous situation known as "reactant accumulation." Follow the steps in Scenario 1 immediately. The risk of a violent runaway is very high.
Root Cause Analysis: The initial reaction failed to start (e.g., inhibitor present, temperature too low, inactive catalyst), but the feed of the energetic reactant continued.[1] The reaction vessel now contains a large amount of unreacted, high-energy material. When the reaction finally initiates, it proceeds on a much larger scale than intended, overwhelming the cooling system almost instantly.[1]
Long-Term Solution:
Monitor Reaction Progress: Do not rely on temperature alone. Use in-situ monitoring (e.g., IR, Raman spectroscopy) to confirm that the reaction is consuming the reactant as it is added.
Limit Accumulation: Your process design should calculate the maximum allowable accumulation of unreacted starting material at any given time and ensure the dosing strategy does not exceed this limit.
Interlocks: Implement controls to stop the feed if reaction progress is not detected.[1]
Scenario 3: How do I choose a quenching agent and what is the correct procedure for an emergency quench?
Choosing an Agent: The ideal quenching agent should rapidly stop the exothermic reaction without producing a dangerous side reaction (e.g., excessive gas evolution, forming explosive byproducts). The choice is highly dependent on the reaction chemistry (e.g., cationic vs. anionic).
Quenching Agent Class
Example
Mechanism
Suitability for Cationic Polymerization
Bases / Nucleophiles
Triethylamine, Ammonia in Methanol
Neutralizes the cationic propagating center.
Excellent. Rapidly terminates the polymerization chain.
Water / Alcohols
Isopropanol, Water
Can act as a nucleophile to terminate the chain.
Good, but can be exothermic. The reaction with the initiator or active chain end can itself be exothermic. Use with caution and ensure sufficient cooling.
Radical Inhibitors
Hydroquinone
Inhibits free-radical side reactions.
Not a primary quencher. Unlikely to stop the primary cationic polymerization.
Acids
Hydrochloric Acid
---
AVOID. Can act as an initiator or co-initiator, potentially accelerating the reaction.
Protocol: Emergency Quenching Procedure
Safety First: Ensure all personnel are wearing appropriate PPE and are behind a blast shield. Announce the quench action loudly to others in the lab.
Use a Quench Port: Add the quenching agent through a dedicated port, not the main manway.
Rapid but Controlled Addition: Add the quenching agent as quickly as is safe. Be prepared for an initial temperature spike or gas evolution as the quencher reacts. Do not dump the entire volume at once if the reaction scale is large.
Maintain Cooling and Agitation: Keep cooling and stirring at maximum to dissipate the heat of quenching and ensure rapid mixing.
Monitor: Continue to monitor the reactor temperature and pressure until it has returned to a safe, stable state.
This protocol outlines a generalized, safety-oriented approach for a reaction where 2-(Chloromethyl)-2-ethyloxane is added to a solution containing an initiator.
Reactor Setup:
Use a jacketed glass reactor with an overhead stirrer, a temperature probe (thermocouple), a condenser, and an inert gas inlet (e.g., Nitrogen or Argon).
The oxetane should be added via a syringe pump or a dosing pump to ensure a controlled, steady addition rate.[1]
The reactor's cooling system must be connected to a circulating bath capable of reaching temperatures well below the desired reaction temperature.
Pre-Reaction Checks:
Perform a pressure test on the system.
Ensure all safety measures, including the blast shield and access to emergency quench materials, are in place.
Charge the reactor with the solvent and initiator/catalyst.
Begin agitation and bring the reactor contents to the target initial temperature (e.g., 0 °C).
Controlled Addition:
Begin adding the 2-(Chloromethyl)-2-ethyloxane at a pre-determined slow rate. This rate should be calculated from calorimetry data to ensure the heat generated is well within the cooling system's capacity.
Continuously monitor the internal temperature. The temperature should rise slightly and then stabilize. A continuous rise indicates the addition rate is too fast.[11]
If the temperature exceeds the defined safety limit (e.g., T_set + 5 °C), immediately stop the addition and allow the system to cool.
Post-Addition and Workup:
After the addition is complete, continue to stir the reaction at the set temperature for a specified period to ensure complete conversion.
Safely quench the reaction by adding a suitable terminating agent (e.g., a solution of triethylamine in methanol) before warming the reactor for workup. The quench may be mildly exothermic.[13]
Identification of impurities in 2-(Chloromethyl)-2-ethyloxane samples
Technical Support Center: Troubleshooting & Impurity Profiling for 2-(Chloromethyl)-2-ethyloxane Overview Welcome to the analytical support center. As a Senior Application Scientist, I have designed this guide to address...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting & Impurity Profiling for 2-(Chloromethyl)-2-ethyloxane
Overview
Welcome to the analytical support center. As a Senior Application Scientist, I have designed this guide to address the complex impurity profiling required for 2-(Chloromethyl)-2-ethyloxane, a critical tetrahydropyran-based intermediate used in pharmaceutical synthesis[1]. The presence of unwanted chemicals, even in trace amounts, can drastically alter downstream reaction yields and compromise the safety of active pharmaceutical ingredients (APIs)[2]. This guide provides self-validating protocols, mechanistic explanations, and troubleshooting FAQs to ensure your analytical workflows meet rigorous regulatory standards.
Quantitative Impurity Profiling Data
To establish a baseline for your chromatographic methods, we have summarized the expected impurities, their relative retention times (RRT), and expected mass-to-charge ratios (m/z).
Impurity Class
Putative Structure / Identity
Expected m/z (ESI+)
GC-MS RRT (Relative to API)
Causality / Origin
API Intermediate
2-(Chloromethyl)-2-ethyloxane
163.08 [M+H]⁺
1.00
Target Compound
Hydrolysis Product
2-(Hydroxymethyl)-2-ethyloxane
145.12[M+H]⁺
0.85
Moisture exposure during storage or aqueous workup[3]
Impurity profiling requires orthogonal techniques. We employ GC-MS/MS for volatile/semi-volatile impurities[5] and LC-MS/MS for non-volatile or highly polar degradation products[6].
Protocol A: GC-MS/MS Analysis for Volatile Impurities
Causality: Gas chromatography is ideal for resolving the volatile oxane core and its low-molecular-weight precursors. However, the sample must be strictly anhydrous to prevent thermal hydrolysis in the injection port.
Sample Preparation: Dissolve 10 mg of the 2-(Chloromethyl)-2-ethyloxane sample in 1.0 mL of anhydrous dichloromethane (DCM). Add 4Å molecular sieves to the vial.
Self-Validation Step: Spiking a known standard of the hydroxymethyl derivative will confirm if in-situ hydrolysis is occurring during your prep phase.
Chromatographic Separation: Inject 1 µL onto a 30 m × 0.25 mm I.D. × 0.25 µm film capillary column (e.g., TraceGOLD)[5]. Use a helium carrier gas flow rate of 1.0 mL/min.
Temperature Programming: Set the initial oven temperature to 50 °C (hold 2 min), then ramp at 20 °C/min to 320 °C (hold 5 min)[5].
Causality: The rapid 20 °C/min ramp ensures sharp elution of the oxane core while providing sufficient thermal energy to elute heavier unreacted precursors without causing thermal degradation.
Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Scan range m/z 50–500.
Protocol B: LC-MS/MS Analysis for Oligomeric Species
Causality: High-molecular-weight oligomers formed via self-condensation will not elute on a GC column and will manifest as a rising baseline or carryover[4]. LC-MS/MS provides the high sensitivity and selectivity needed for these complex matrices[6].
Sample Preparation: Dilute the sample to 1 mg/mL in LC-grade Acetonitrile/Water (90:10, v/v) containing 0.1% Formic Acid.
Separation: Use a C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm). Run a gradient from 10% to 95% Acetonitrile over 15 minutes.
Detection: Use Electrospray Ionization (ESI) in positive ion mode. Monitor for high-mass adducts (m/z > 300).
Analytical Workflow Visualization
Fig 1. Analytical workflow for impurity identification and structural elucidation.
Troubleshooting FAQs
Q1: Why am I seeing a massive peak at m/z 144 (EI) or 145 (ESI+) instead of my target mass?A1: This indicates the formation of 2-(hydroxymethyl)-2-ethyloxane, a hydrolysis product. The chloromethyl group attached to the tetrahydropyran ring is highly susceptible to nucleophilic substitution by ambient moisture[3]. This often happens during aqueous workup or if moisture penetrates storage containers.
Solution: Ensure all storage containers are purged with argon and use strictly anhydrous conditions during synthesis and sample preparation[4].
Q2: How do I definitively differentiate between unreacted starting materials and ring-opened degradation products if they have similar retention times?A2: Rely on the isotopic signature in your mass spectra. Unreacted starting materials (like cyclic chlorohydrins) and ring-opened products (like 1,5-dichloro-3-ethylpentan-3-ol) can be distinguished by their chlorine isotope patterns. A molecule with two chlorine atoms will show a distinct M, M+2, M+4 cluster in a 9:6:1 ratio. A single chlorine atom will show an M and M+2 peak in a 3:1 ratio. This self-validating logic prevents misidentification during structural elucidation.
Q3: My GC-MS baseline is rising significantly at the end of the run, and my target compound yield is low. What causes this?A3: A rising baseline at high temperatures (>280 °C) often indicates the presence of oligomeric species[4]. For 2-(Chloromethyl)-2-ethyloxane, self-condensation or polymerization can occur if trace acid is present in the sample matrix.
Solution: Switch to LC-MS/MS to characterize these non-volatile, high-molecular-weight impurities[6], and consider passing your raw sample through a short basic alumina plug prior to analysis to neutralize acidic trace contaminants.
References
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH.
Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific.
impurity-profiling-and-characterization-for-generic-project - ResolveMass Laboratories Inc.
Identification and removal of impurities in Ethyl 3-[4-(chloromethyl... - Benchchem.
CAS 18420-41-2: 2-(chloromethyl)tetrahydro-2H-pyran - CymitQuimica.
Removal of impurities from (Chloromethyl)(triphenyl)silane reactions - Benchchem.
Preventing elimination side reactions with 2-(Chloromethyl)-2-ethyloxane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks associated with 2-(Chloromethyl)-2-ethyloxane .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic bottlenecks associated with 2-(Chloromethyl)-2-ethyloxane .
This guide bypasses generic advice and dives directly into the mechanistic causality of your reactions, providing self-validating protocols to ensure high-yield outcomes in your drug development workflows.
FAQ 1: Mechanistic Causality
Q: Why does my 2-(chloromethyl)-2-ethyloxane undergo elimination instead of the desired SN2 substitution?
The Causality:
The core issue lies in the molecular architecture of your starting material. 2-(Chloromethyl)-2-ethyloxane features a primary chloride adjacent to a fully substituted C2 quaternary center (bonded to the oxane oxygen, the C3 ring carbon, and an ethyl group). This creates an extreme "neopentyl-like" steric environment. As a rule, SN2 reactions on neopentyl systems are severely retarded by this steric bulk, making direct substitution kinetically unfavorable[1].
Because the activation energy for direct SN2 is prohibitively high, the molecule seeks lower-energy alternative pathways when exposed to nucleophiles or heat. Since there are no
β
-hydrogens on the C2 carbon, direct E2 elimination is impossible. Instead, the molecule undergoes a skeletal rearrangement.
Classically described as a Wagner-Meerwein rearrangement [2], the ionization of the C–Cl bond is assisted by the 1,2-shift of the adjacent ethyl group or the C3 ring carbon. This shift generates a highly stabilized tertiary oxocarbenium intermediate, which rapidly loses a proton to form an enol ether byproduct. (Note: Advanced computational models also suggest this can occur via a concerted halogen-alkyl interchange followed by rapid elimination[3]).
Reaction pathways of 2-(chloromethyl)-2-ethyloxane: SN2 vs. Wagner-Meerwein elimination.
FAQ 2: Reaction Optimization
Q: How can I suppress this rearrangement-elimination pathway and force the SN2 reaction?
The Solution:
To outcompete the thermodynamically driven rearrangement, you must artificially lower the activation energy of the SN2 pathway.
Halide Exchange (The Finkelstein Approach): The most effective method is converting the unreactive neopentyl chloride into a neopentyl iodide in situ using Potassium Iodide (KI). Iodide is a vastly superior leaving group and increases the SN2 reaction rate drastically, allowing substitution to occur before rearrangement can take place[1].
Solvent Desolvation: Use polar aprotic solvents like DMSO or DMF. These solvents solvate cations (like K⁺) but leave the nucleophile "naked" and highly reactive, increasing its kinetic energy.
Nucleophile Selection: Avoid hard bases (like alkoxides or hydroxides) which promote ionization and rearrangement. Use soft, highly polarizable nucleophiles (e.g., azides, thiolates, or stabilized carbanions).
Quantitative Data: Impact of Reaction Conditions on Pathway Dominance
Substrate
Reagents
Solvent
Temp (°C)
Substitution Yield (%)
Elimination/Rearrangement Yield (%)
Chloride
NaOMe
MeOH
65
< 5%
> 85%
Chloride
NaN₃
DMF
80
15%
60%
Iodide (in situ)
NaN₃ + KI
DMSO
60
> 95%
< 2%
Iodide (in situ)
K-O-tBu + KI
DMSO
110
88%
5%
FAQ 3: Experimental Methodology
Q: What is the recommended step-by-step protocol for high-yield substitution?
Protocol: One-Pot Finkelstein-Assisted Azidation
This methodology is designed as a self-validating system. Visual cues and TLC metrics are built into the steps to confirm mechanistic progression.
Step 1: Reactor Preparation. Flame-dry a round-bottom flask under inert gas (N₂ or Ar). Add 1.0 equivalent of 2-(chloromethyl)-2-ethyloxane and dissolve in anhydrous DMSO (0.2 M concentration).
Step 2: Finkelstein Activation. Add 1.5 equivalents of finely powdered, oven-dried Potassium Iodide (KI). Stir the mixture at 60 °C for 4 hours.
Self-Validation Check: The reaction mixture will transition from clear to a cloudy suspension as insoluble Potassium Chloride (KCl) precipitates. This precipitation drives the equilibrium forward and provides visual confirmation of the halide exchange.
Step 3: Nucleophilic Substitution. Cool the reaction to room temperature. Add 1.2 equivalents of Sodium Azide (NaN₃) in a single portion. Resume heating at 60 °C for 12 hours.
Self-Validation Check: TLC monitoring (using 9:1 Hexanes:EtOAc) will show the disappearance of the intermediate iodide (R_f ~0.65) and the appearance of a UV-active/stainable azide spot (R_f ~0.5).
Step 4: Workup. Quench the reaction with cold distilled water to dissolve the salts. Extract 3x with Diethyl Ether. Wash the combined organic layers with brine to remove residual DMSO, dry over MgSO₄, and concentrate under reduced pressure.
FAQ 4: Scale-Up and Safety
Q: Are there temperature constraints when scaling up this reaction?
The Constraint:
Yes. Rearrangement and elimination pathways typically have higher activation energies than SN2 but are entropically favored. If you push the temperature too high (above 80 °C) in an attempt to speed up the reaction, you will breach the thermal threshold for the Wagner-Meerwein shift.
By utilizing the Finkelstein activation (KI), you lower the SN2 activation energy enough that the reaction proceeds smoothly at 60 °C. Strict temperature control (using a calibrated thermocouple) is mandatory during scale-up to prevent thermal degradation and maintain the >95% substitution yield.
References
Title: 立体障害の大きなアルキル及びアリールネオペンチルエーテルの効率的合成法 (Efficient Synthesis of Sterically Hindered Alkyl and Aryl Neopentyl Ethers)
How to confirm the regioselectivity of reactions with 2-(Chloromethyl)-2-ethyloxane
Introduction Welcome to the technical support resource for 2-(chloromethyl)-2-ethyloxirane. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile bifunction...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support resource for 2-(chloromethyl)-2-ethyloxirane. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile bifunctional molecule in their synthetic routes. Due to its asymmetric structure, reactions involving the ring-opening of 2-(chloromethyl)-2-ethyloxirane can yield two different regioisomers. The control and confirmation of this regioselectivity are critical for ensuring the desired reaction outcome and the purity of the final product.
This document provides in-depth technical guidance, experimental protocols, and troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the two potential regioisomers when reacting 2-(chloromethyl)-2-ethyloxirane with a nucleophile?
When a nucleophile (Nu⁻) reacts with 2-(chloromethyl)-2-ethyloxirane, the oxirane ring opens. The attack can occur at two different positions, leading to two possible regioisomers after an aqueous workup:
Product A (S_N2 Pathway): 1-substituted-3-chloro-2-ethyl-2-propanol. This results from the nucleophilic attack at the less sterically hindered primary carbon (C3) of the oxirane ring.
Product B (S_N1-like Pathway): 2-substituted-1-chloro-2-ethyl-1-propanol. This results from the nucleophilic attack at the more substituted tertiary carbon (C2) of the oxirane ring.
Q2: What primarily determines which regioisomer is formed?
The regioselectivity of the epoxide ring-opening reaction is almost entirely dictated by the reaction conditions—specifically, whether the reaction is conducted under acidic or basic/nucleophilic conditions.[1][2]
Under Basic or Nucleophilic Conditions: The reaction follows a classic S_N2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide.[2][3] For 2-(chloromethyl)-2-ethyloxirane, this is the primary carbon, leading predominantly to Product A .
Under Acidic Conditions: The mechanism is considered a hybrid between S_N1 and S_N2.[3][4] The epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. The tertiary carbon (C2) can better stabilize this positive charge. Consequently, the nucleophile preferentially attacks the more substituted carbon, leading to Product B .[1][4]
Q3: Can the chloromethyl group itself react?
Yes, but it's generally a secondary consideration compared to the strained epoxide ring. The epoxide is a highly reactive functional group due to significant ring strain.[1][5] Nucleophilic attack leading to ring-opening is typically much faster than a direct S_N2 displacement of the chloride on the chloromethyl group.[6] However, under certain conditions or with specific nucleophiles, reaction at the chloromethyl position can occur, leading to other byproducts.
Technical Guide: Confirming Regioselectivity
Confirming the structure of your product is a critical validation step. A combination of spectroscopic and chromatographic techniques should be employed to unambiguously determine the regiochemical outcome of your reaction.
Diagram: General Reaction Pathways
Caption: Reaction pathways for 2-(chloromethyl)-2-ethyloxirane.
Q4: How can I use ¹H NMR to distinguish between the two regioisomers?
¹H NMR spectroscopy is one of the most powerful tools for this purpose. The key is to analyze the signals corresponding to the protons on the carbons that were part of the original oxirane ring.[7]
For Product A (Attack at C3):
The nucleophile attaches to the -CH₂- group (C3), and the hydroxyl group is on the tertiary carbon (C2).
You will observe a new signal for the -CH₂-Nu group.
Crucially, the original -CH₂- protons of the oxirane ring (at C3) will now be adjacent to the nucleophile. Their chemical shift and multiplicity will depend on the nature of 'Nu'.
The protons of the -CH₂Cl group will appear as a singlet, as there are no adjacent protons.
For Product B (Attack at C2):
The nucleophile attaches to the tertiary carbon (C2), and the hydroxyl group is on the primary carbon (C3).
You will observe a new signal for the -CH₂OH group. This signal will likely show coupling (a triplet or doublet of doublets) to the adjacent -CH₂Cl protons if they are diastereotopic.
The protons of the -CH₂Cl group will be adjacent to the -CH₂OH group and will show coupling.
Data Summary: Expected ¹H NMR Signatures
Feature
Product A (S_N2 Pathway)
Product B (S_N1-like Pathway)
Rationale
-CH₂Cl Signal
Singlet
Multiplet (e.g., AB quartet)
In A, it's isolated. In B, it's adjacent to the newly formed stereocenter and the -CH₂OH group.
-CH₂-Nu Signal
Multiplet
Not present
The nucleophile is attached to the C3 carbon.
-CH₂OH Signal
Not present
Multiplet
The hydroxyl is on the C3 carbon, adjacent to the -CH₂Cl group.
OH Proton
Singlet (broad)
Singlet (broad)
Position is solvent-dependent; may couple to adjacent CH₂ in dry solvents.
Q5: What is the detailed protocol for NMR analysis?
Protocol 1: NMR Sample Preparation and Analysis
Purification: Isolate the crude product from the reaction mixture using standard workup procedures. If possible, purify a small amount via flash column chromatography to obtain a clean sample.[8]
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Acquisition:
Acquire a standard ¹H NMR spectrum. Ensure good resolution and signal-to-noise.
Acquire a ¹³C NMR spectrum. The chemical shifts of the carbons bearing the -OH, -Nu, and -CH₂Cl groups will be distinct for each isomer.[9]
Optional but Recommended: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton coupling relationships and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) to correlate protons with their directly attached carbons. This can definitively prove the connectivity.[10]
Data Analysis: Analyze the spectra, paying close attention to the chemical shifts, integration, and coupling patterns described in the table above.
Q6: How can chromatography (GC-MS, HPLC) help confirm the regioselectivity?
Chromatographic methods are excellent for separating the two regioisomers and can provide complementary evidence to NMR.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for volatile and thermally stable compounds.[12]
Separation: The two regioisomers will have different polarities and boiling points, likely resulting in different retention times on the GC column.[13]
Identification: The mass spectra will show the molecular ion peak (M⁺). More importantly, the fragmentation patterns for the two isomers will be different due to the different locations of the functional groups, providing a structural fingerprint.[14][15]
High-Performance Liquid Chromatography (HPLC): This is a versatile technique for both analytical and preparative-scale separation of less volatile compounds.[16]
Separation: Using a normal-phase or reversed-phase column, the different polarities of the isomers will lead to distinct retention times.[17][18]
Quantification: HPLC with a suitable detector (e.g., UV-Vis, MS) can be used to determine the ratio of the two isomers in the product mixture.
Diagram: Analytical Confirmation Workflow
Caption: Workflow for analytical confirmation of regioselectivity.
Troubleshooting Guide
Q7: My reaction produced a mixture of both regioisomers. Why did this happen?
Cause: The reaction conditions were not sufficiently polarizing. This can happen if, for example, a weakly acidic or weakly basic nucleophile is used without a strong acid or base catalyst. Protic solvents (like water or alcohols) can sometimes facilitate proton transfer, creating localized acidic microenvironments that allow the S_N1-like pathway to compete with the S_N2 pathway.
Solution:
For S_N2 (Product A): Ensure strongly basic, aprotic conditions. Use a strong, non-protic base (e.g., NaH) to deprotonate your nucleophile if it's an alcohol or thiol. Use a polar aprotic solvent (e.g., THF, DMF).
For S_N1-like (Product B): Use a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH). Ensure the nucleophile is not strongly basic, as it would neutralize the acid catalyst.
Q8: My ¹H NMR spectrum is complex and the key signals are overlapping. What can I do?
Cause: The chemical environments of the protons in both isomers might be coincidentally similar, leading to overlapping signals.
Solutions:
Change Solvent: Rerun the NMR in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆). Different solvents can induce shifts in proton resonances and may resolve the overlap.
Use a Higher Field Magnet: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz). This will increase the spectral dispersion and often resolve overlapping multiplets.[9]
2D NMR: Run a COSY or HSQC experiment as mentioned in Protocol 1. These experiments reveal correlations and can help trace the connectivity even when 1D signals overlap.
Derivatization: React the hydroxyl group of the product mixture with a derivatizing agent (e.g., acetyl chloride or a silylating agent). The resulting esters or ethers will have different chemical shifts and may be more easily resolved by NMR or chromatography.
Q9: I cannot get good separation between the isomers on my HPLC or GC.
Cause: The two isomers have very similar polarities and/or boiling points.
Solutions:
Method Optimization (HPLC/GC): Systematically vary your method parameters. For HPLC, change the mobile phase composition (e.g., adjust the water/acetonitrile ratio), try a different column chemistry (e.g., C18 vs. Phenyl-Hexyl), or adjust the temperature.[16] For GC, change the temperature ramp or use a column with a different stationary phase.
Derivatization: As mentioned above, converting the free hydroxyl group to an ester or ether can significantly alter the polarity and volatility of the molecules, often leading to much better chromatographic separation.
References
Boneva, S., & Dimov, N. (2022). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. DiVA portal. Available from: [Link]
Cvengroš, J., et al. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules. Available from: [Link]
DiVA portal. (2022). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions. Available from: [Link]
Wohl, R. A. (1974). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry. Available from: [Link]
ResearchGate. GC–MS analysis of the MO epoxide obtained with the POW catalyst under a. Available from: [Link]
PubMed. (2002). Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives. Available from: [Link]
Chemistry Steps. (2020). Epoxides Ring-Opening Reactions. Available from: [Link]
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]
ChemTalk. (2023). Epoxide Ring Opening. Available from: [Link]
SIELC Technologies. Separation of Oxirane, ((1-naphthalenyloxy)methyl)-, (S)- on Newcrom R1 HPLC column. Available from: [Link]
National Center for Biotechnology Information. (2012). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid. Available from: [Link]
PubMed. (2000). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography.... Available from: [Link]
ResearchGate. The use of 1H NMR for yield determination in the regioselective epoxidation of squalene. Available from: [Link]
PrepChem.com. Synthesis of 2-chloromethyl-2-(4-chlorophenoxymethyl)-oxirane. Available from: [Link]
ResearchGate. Regioselectivity of epoxide opening reactions under basic and acidic.... Available from: [Link]
Middle East Technical University. The synthesis of 2-substituted - epichlorohydrins and their reactions. Available from: [Link]
ACS Publications. Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C-O Bond Activation. Available from: [Link]
Arkivoc. Regioselective ring opening of epoxides with thiols in water. Available from: [Link]
Pearson. Predict the major products of the following reactions.... Available from: [Link]
National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution.... Available from: [Link]
ResearchGate. Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents.... Available from: [Link]
ResearchGate. How to separate regioisomers without using instrumental method.... Available from: [Link]
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
A Comparative Guide to the Reactivity of 2-(Chloromethyl)-2-ethyloxane and 2-(Bromomethyl)-2-ethyloxane for Synthetic Applications
Introduction In the landscape of synthetic chemistry and drug development, alkyl halides serve as fundamental building blocks for constructing complex molecular architectures. Among these, cyclic ethers bearing a halomet...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of synthetic chemistry and drug development, alkyl halides serve as fundamental building blocks for constructing complex molecular architectures. Among these, cyclic ethers bearing a halomethyl group are particularly valuable due to the dual reactivity of the electrophilic carbon and the influence of the ether oxygen. This guide provides an in-depth, objective comparison of the reactivity of two such pivotal intermediates: 2-(chloromethyl)-2-ethyloxane and 2-(bromomethyl)-2-ethyloxane.
For researchers and process chemists, the choice between a chloro- or bromo- derivative is not merely one of elemental substitution; it is a critical decision that profoundly impacts reaction kinetics, yields, and overall synthetic strategy. This document will dissect the theoretical underpinnings of their reactivity differences, provide quantitative comparisons based on established chemical principles, and offer detailed experimental protocols for their practical evaluation.
Theoretical Framework: Unpacking the Carbon-Halogen Bond
The reactivity of both 2-(chloromethyl)-2-ethyloxane and its bromo-analog is dominated by the nature of the carbon-halogen (C-X) bond at the exocyclic methyl group. These are primary alkyl halides, and their principal reaction pathway with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[1] The rate and efficiency of this reaction are governed by two interdependent factors: the strength of the C-X bond and the stability of the departing halide ion (the leaving group).[2][3]
Bond Dissociation Energy (BDE)
The C-X bond must be broken during a nucleophilic substitution reaction. The energy required for this cleavage is the Bond Dissociation Energy. A weaker bond necessitates a lower activation energy for the reaction, leading to a faster rate.[4] The carbon-bromine bond is inherently weaker and longer than the carbon-chlorine bond.[5] This is due to the larger atomic size of bromine, which results in more diffuse electron clouds and less effective orbital overlap with carbon.[6]
Leaving Group Ability
A good leaving group is a species that can stabilize the negative charge it acquires upon departing.[7][8] The stability of the halide anion (X⁻) is crucial for the forward progress of the SN2 reaction. Weaker bases are better leaving groups because they are less likely to re-initiate a reverse reaction.[8][9]
Following this principle, the order of leaving group ability for halogens is:
The bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). The larger ionic radius of bromide allows the negative charge to be dispersed over a greater volume, leading to a more stable anion compared to the more charge-dense chloride ion.[7][9]
This fundamental difference in leaving group ability is the primary driver for the enhanced reactivity of 2-(bromomethyl)-2-ethyloxane over its chloro-counterpart in SN2 reactions.[11]
Visualizing the Reaction Pathway
The SN2 mechanism is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral.[10][12]
Caption: Generalized SN2 mechanism for nucleophilic attack on the halomethyl-oxane substrate.
Quantitative Reactivity Comparison
Parameter
2-(Chloromethyl)-2-ethyloxane
2-(Bromomethyl)-2-ethyloxane
Rationale
C-X Bond Strength (BDE)
~339 kJ/mol (Stronger)
~285 kJ/mol (Weaker)
Greater electronegativity of Cl and better orbital overlap leads to a stronger bond.[2][14]
Leaving Group Ability
Good
Excellent
Br⁻ is a weaker base and can better stabilize the negative charge due to its larger size.[8][9]
Relative SN2 Rate
1
~40 - 60
The combination of a weaker C-X bond and a superior leaving group dramatically accelerates the reaction rate for the bromo-derivative.[13]
Experimental Protocol: Comparative Reactivity Analysis via Nucleophilic Substitution
To provide a tangible demonstration of the reactivity difference, the following protocol describes a parallel experiment reacting both substrates with sodium azide, a common and effective nucleophile. The reaction can be monitored by Thin Layer Chromatography (TLC) to qualitatively assess the rate of consumption of starting material.
Objective:
To qualitatively and semi-quantitatively compare the rate of nucleophilic substitution of 2-(chloromethyl)-2-ethyloxane and 2-(bromomethyl)-2-ethyloxane with sodium azide.
Materials:
2-(chloromethyl)-2-ethyloxane
2-(bromomethyl)-2-ethyloxane
Sodium azide (NaN₃)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (TLC eluent)
Hexanes (TLC eluent)
TLC plates (silica gel 60 F₂₅₄)
Potassium permanganate (KMnO₄) stain solution
Standard laboratory glassware and magnetic stirrers
Methodology:
Reaction Setup:
Label two identical 25 mL round-bottom flasks as 'Reaction A' (chloro-substrate) and 'Reaction B' (bromo-substrate).
To each flask, add a magnetic stir bar.
To Reaction A, add 2-(chloromethyl)-2-ethyloxane (e.g., 1.0 mmol).
To Reaction B, add 2-(bromomethyl)-2-ethyloxane (e.g., 1.0 mmol).
To each flask, add sodium azide (1.2 mmol, 1.2 equivalents). Causality Note: A slight excess of the nucleophile is used to ensure the reaction kinetics are primarily dependent on the alkyl halide substrate.
Add anhydrous DMF (10 mL) to each flask. Causality Note: DMF is a polar aprotic solvent which is ideal for SN2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), leaving the nucleophile "naked" and highly reactive.[10]
Reaction Execution and Monitoring:
Place both flasks in a temperature-controlled oil bath set to 50°C and begin stirring.
Immediately take a starting time point (t=0) sample from each reaction mixture using a capillary spotter for TLC analysis.
Continue to take samples from both reactions at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
Spot each sample onto a single TLC plate. Develop the TLC plate using an appropriate eluent system (e.g., 10:1 Hexanes:Ethyl Acetate, to be optimized).
Visualize the TLC plate under UV light (if applicable) and then by staining with potassium permanganate. The starting material and the product (azide) should have different Rf values.
Data Analysis and Expected Results:
Qualitative: Visually compare the intensity of the starting material spots on the TLC plate for Reaction A and Reaction B at each time point. It is expected that the starting material spot for Reaction B (bromo-substrate) will diminish significantly faster than that for Reaction A (chloro-substrate).
Semi-Quantitative: By comparing the time taken for the starting material spot to disappear (or reach <5% intensity), a semi-quantitative rate comparison can be made. Reaction B is expected to reach completion in a fraction of the time required for Reaction A.
Experimental Workflow Visualization
Caption: Workflow for the comparative reactivity experiment.
Discussion and Practical Implications
The evidence, both theoretical and experimental, overwhelmingly indicates that 2-(bromomethyl)-2-ethyloxane is substantially more reactive than 2-(chloromethyl)-2-ethyloxane in nucleophilic substitution reactions.
This has significant implications for synthetic planning:
Reaction Speed and Throughput: For reactions where speed is critical, or for substrates that are sensitive to prolonged heating, the bromo-derivative is the superior choice. Its higher reactivity allows for shorter reaction times and potentially milder conditions (lower temperatures), which can improve overall process efficiency and minimize the formation of degradation byproducts.
Cost and Stability: Conversely, chloro-alkanes are often less expensive and more stable for long-term storage than their bromo-counterparts.[7] If a reaction is robust and the kinetics are not a limiting factor, the chloro-derivative may be a more economical option, particularly on an industrial scale.
Selectivity in Polyfunctional Molecules: In a molecule containing both chloro- and bromo- substituents, a nucleophile can often be directed to selectively displace the bromide under conditions where the chloride remains intact. This differential reactivity is a powerful tool for sequential functionalization.
Conclusion
The choice between 2-(chloromethyl)-2-ethyloxane and 2-(bromomethyl)-2-ethyloxane is a classic trade-off between reactivity and cost/stability. The bromo-compound's reactivity, driven by the weaker C-Br bond and the excellent leaving group ability of bromide, makes it the reagent of choice for rapid and efficient nucleophilic substitutions. The chloro-compound, while significantly less reactive, offers advantages in terms of cost and stability that may be preferable for large-scale or less time-sensitive applications. A thorough understanding of these fundamental principles empowers researchers to make informed decisions, optimizing their synthetic routes for success.
Comparative Reactivity Profile: 2-(Chloromethyl)-2-ethyloxane vs. Benchmark Chloromethylated Heterocycles
As a Senior Application Scientist in synthetic methodology, selecting the correct electrophilic building block is paramount for the efficient design of active pharmaceutical ingredients (APIs) and specialty polymers. Chl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist in synthetic methodology, selecting the correct electrophilic building block is paramount for the efficient design of active pharmaceutical ingredients (APIs) and specialty polymers. Chloromethylated heterocycles are ubiquitous in these workflows, but their reactivity profiles are far from uniform.
This guide provides an objective, data-driven comparison of 2-(Chloromethyl)-2-ethyloxane (CME-Oxane) against two industry-standard benchmarks: 2-(Chloromethyl)tetrahydrofuran (CM-THF) and 2-(Chloromethyl)oxirane (Epichlorohydrin, ECH) . By examining the interplay between steric hindrance, ring strain, and nucleophilic substitution trajectories, we can strategically predict and control reaction outcomes.
Structural & Mechanistic Foundations
The reactivity of a chloromethyl group attached to a heterocycle is dictated by the immediate steric environment at the
α
-carbon and the thermodynamic stability of the adjacent ring system.
The Neopentyl Effect in CME-Oxane
2-(Chloromethyl)-2-ethyloxane features a six-membered tetrahydropyran (oxane) ring. Crucially, the C2 position is substituted with both an ethyl group and the chloromethyl moiety. This creates a fully substituted quaternary stereocenter directly adjacent to the electrophilic carbon, forming a neopentyl-like halide system.
In standard bimolecular nucleophilic substitution (
SN2
), the nucleophile must approach the
σ∗
C-Cl orbital from a 180° angle relative to the leaving group (the Bürgi-Dunitz trajectory). In CME-Oxane, the steric bulk of the ethyl group and the rigid oxane ring sweep through this approach vector, creating massive steric repulsion. Consequently,
SN2
reactions are drastically suppressed. Alkylating with CME-Oxane typically requires forcing conditions (elevated temperatures, highly polar aprotic solvents) or a shift toward an
SN1
mechanism via Lewis acid catalysis to generate a stabilized carbocation.
The Baseline Reactivity of CM-THF
In contrast, 2-(chloromethyl)tetrahydrofuran (CM-THF) possesses a five-membered ring with only a hydrogen atom sharing the C2 position with the chloromethyl group. This tertiary carbon center presents significantly less steric hindrance. CM-THF readily undergoes standard
SN2
nucleophilic substitutions, making it a highly versatile and predictable building block for introducing the tetrahydrofurfuryl pharmacophore into complex molecules[1].
Ring Strain Divergence in Epichlorohydrin
Epichlorohydrin (2-(chloromethyl)oxirane) represents a paradigm shift in reactivity. While it contains a chloromethyl group, the overwhelming thermodynamic driving force is the release of ring strain (~27 kcal/mol) from the three-membered oxirane ring. Nucleophiles preferentially attack the less hindered epoxide carbon, leading to ring opening rather than direct displacement of the chloride[2],[3]. This bifunctional nature makes it a premier cross-linking agent rather than a simple alkylating group.
Fig 1. Mechanistic divergence based on ring strain and C2 steric hindrance.
Quantitative Performance & Reactivity Data
To objectively compare these building blocks, we evaluate their structural parameters alongside their relative kinetic performance in standard amination reactions.
Compound
Ring Size
C2 Substitution
Primary Electrophilic Site
Relative
SN2
Rate (Est.)
Ring Strain (kcal/mol)
2-(Chloromethyl)-2-ethyloxane
6 (Oxane)
Quaternary (Ethyl)
Chloromethyl (
SN1
/Forced
SN2
)
< 0.01
~ 0 - 1
2-(Chloromethyl)tetrahydrofuran
5 (THF)
Tertiary (Hydrogen)
Chloromethyl (
SN2
)
1.0 (Reference)
~ 6
2-(Chloromethyl)oxirane (ECH)
3 (Oxirane)
Tertiary (Hydrogen)
Epoxide (Ring Opening)
N/A (Divergent)
~ 27
Note: The relative
SN2
rate for ECH is marked N/A because the kinetic pathway diverges entirely toward epoxide ring-opening under standard nucleophilic conditions[3].
To empirically validate the steric hindrance models discussed above, the following protocol outlines a self-validating kinetic assay using Gas Chromatography with Flame Ionization Detection (GC-FID).
Objective: Quantify the pseudo-first-order rate constants (
kobs
) of the chloromethylated heterocycles using piperidine as a standard nucleophile.
Causality & Trustworthiness:
Excess Nucleophile: Using a 4:1 molar excess of piperidine ensures the reaction follows pseudo-first-order kinetics, simplifying rate calculations.
Acid Quench: Discharging aliquots into cold HCl instantly protonates the piperidine, eliminating its nucleophilicity and freezing the reaction state at exact timepoints.
Internal Standard: The inclusion of dodecane acts as an internal standard. By measuring the ratio of the product peak to the dodecane peak, the assay becomes immune to minor variations in injection volume or solvent evaporation.
Step-by-Step Methodology
Preparation of Standard Solutions : Prepare 0.5 M solutions of the target chloromethylated heterocycle (CME-Oxane or CM-THF) and 2.0 M piperidine in anhydrous acetonitrile. Include 0.1 M dodecane in the heterocycle solution as the internal standard.
Reaction Initiation : Transfer 5.0 mL of the heterocycle solution into a thermostatted Schlenk flask maintained at 80 °C. Inject 5.0 mL of the piperidine solution to initiate the reaction.
Aliquot Sampling : At predetermined intervals (
t
= 0, 15, 30, 60, 120, 240 minutes), withdraw 100 µL aliquots using a gas-tight microsyringe. The
t=0
sample establishes the baseline ratio.
Quenching : Immediately discharge the aliquot into a GC vial containing 1.0 mL of cold 1M HCl.
Extraction and Analysis : Extract the unreacted heterocycle into 1.0 mL of hexane. Analyze the organic layer via GC-FID.
Data Processing : Plot
ln([Heterocycle]t/[Heterocycle]0)
versus time. The slope of the linear regression yields the rate constant (
kobs
).
Fig 2. Self-validating workflow for kinetic profiling of substitution rates.
Strategic Application Contexts
Understanding these reactivity profiles allows for strategic reagent selection:
Choose CME-Oxane when synthesizing highly stable, lipophilic appendages where metabolic stability is required. Because the chloromethyl group is sterically protected, the resulting functionalized molecule will be highly resistant to enzymatic or chemical degradation. To functionalize it initially, consider converting it to a Grignard reagent rather than relying on direct
SN2
displacement.
Choose CM-THF for reliable, high-yielding
SN2
alkylations to introduce a polar, hydrogen-bond-accepting cyclic ether into an API framework[4].
Choose Epichlorohydrin when designing cross-linked polymers, epoxy resins, or when a bis-electrophile is needed to sequentially react with two different nucleophiles (first via epoxide opening, then via chloride displacement)[2]. Furthermore, recent advances in cross-electrophile coupling (XEC) demonstrate the expanding utility of heterobenzyl chlorides in catalytic C-C bond formation[5].
References
A Comparative Analysis of Electrophilic Reactivity: Aziridine, 2-(Chloromethyl)oxirane, and Epichlorohydrin - Benchchem. 2
CAS 3003-84-7: 2-(Chloromethyl)tetrahydrofuran - CymitQuimica. 1
QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE - Journal of Chemistry and Technologies. 3
Heterobenzyl Chlorides as Linchpins for C–H Arylation via Sequential C–H Chlorination/Cross-Electrophile Coupling - ACS Catalysis. 5
A Comparative Guide to Alternative Synthesis Routes for 2-(Chloromethyl)-2-ethyloxane
For researchers and professionals in drug development and fine chemical synthesis, the tetrahydropyran (oxane) ring is a privileged scaffold found in numerous natural products and pharmacologically active molecules. The...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and fine chemical synthesis, the tetrahydropyran (oxane) ring is a privileged scaffold found in numerous natural products and pharmacologically active molecules. The strategic installation of functional groups on this core structure is critical for modulating biological activity and physicochemical properties. 2-(Chloromethyl)-2-ethyloxane represents a valuable, functionalized building block, where the chloromethyl group serves as a versatile handle for further chemical elaboration.
This guide provides an in-depth comparison of three distinct and viable synthetic strategies for accessing 2-(Chloromethyl)-2-ethyloxane. We will move beyond simple procedural lists to explore the underlying mechanistic principles, strategic considerations for experimental design, and a critical evaluation of the advantages and disadvantages of each route. All discussions are grounded in established chemical literature to ensure scientific integrity.
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] Its intramolecular variant is a robust and highly effective method for constructing cyclic ethers, particularly stable 5- and 6-membered rings like the target oxane.[4][5]
Strategic Overview & Mechanism
This approach hinges on the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group (typically a halide or sulfonate ester) in a 1,5-relationship. For the synthesis of 2-(Chloromethyl)-2-ethyloxane, the key intermediate is a 5-halo-3-(chloromethyl)-3-ethylpentan-1-ol derivative. The reaction proceeds via deprotonation of the terminal alcohol with a strong, non-nucleophilic base to form an alkoxide. This nucleophile then undergoes an intramolecular backside attack on the carbon bearing the primary halide, displacing it to form the tetrahydropyran ring.
The SN2 nature of this reaction dictates that it is most efficient for forming rings from primary halides, as competitive E2 elimination is minimized.[2][5]
Experimental Protocol: Synthesis of 2-(Chloromethyl)-2-ethyloxane via IWES
This protocol is adapted from established procedures for intramolecular etherification.[4][5]
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with anhydrous hexane (2 x 10 mL) to remove the oil. Suspend the NaH in anhydrous tetrahydrofuran (THF, 50 mL).
Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 5-chloro-3-(chloromethyl)-3-ethylpentan-1-ol (1.0 eq) in anhydrous THF (25 mL) dropwise over 30 minutes. Hydrogen gas evolution will be observed.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water (10 mL).
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Separate the layers and extract the aqueous phase with diethyl ether (2 x 25 mL).
Washing & Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2-(Chloromethyl)-2-ethyloxane.
Route 2: Acid-Catalyzed Prins-Type Cyclization
The Prins reaction is a powerful and atom-economical method for constructing tetrahydropyran rings.[6][7] It involves the acid-catalyzed electrophilic addition of an aldehyde to a homoallylic alcohol.[8] The key intermediate is a resonance-stabilized oxocarbenium ion, which undergoes intramolecular trapping by the alkene.[9]
Strategic Overview & Mechanism
For this synthesis, 3-ethylpent-4-en-1-ol serves as the homoallylic alcohol component. The critical choice is the aldehyde partner. Using chloroacetaldehyde would directly incorporate the required chloromethyl side chain. The reaction is typically promoted by a Brønsted or Lewis acid. The acid protonates the aldehyde, which is then attacked by the alcohol to form a hemiacetal. Subsequent elimination of water generates the key oxocarbenium ion. This cation is then attacked by the pendant alkene in a 6-endo-trig cyclization, forming a new carbocation which is ultimately quenched by a chloride ion from the reaction medium to yield the final product.
The stereochemical outcome of Prins cyclizations can be complex but often favors the formation of products with equatorial substituents on a chair-like transition state.[7][10]
Caption: Prins Cyclization Pathway for Oxane Synthesis.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-2-ethyloxane via Prins Cyclization
This protocol is a conceptual adaptation based on general Prins cyclization methodologies.[6][11]
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add a solution of 3-ethylpent-4-en-1-ol (1.0 eq) and chloroacetaldehyde (1.2 eq, typically as a solution) in a chlorinated solvent like dichloromethane (DCM, 40 mL).
Catalyst Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄, 1.1 eq), dropwise via syringe.
Reaction: Stir the mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by quenching small aliquots in saturated sodium bicarbonate and analyzing the organic extract by TLC or GC-MS.
Workup: Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (50 mL).
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).
Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter and remove the solvent in vacuo.
Purification: Purify the resulting crude oil via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the target compound.
Route 3: Intramolecular Oxa-Michael Addition
The intramolecular oxa-Michael reaction, or 1,4-conjugate addition of an alcohol to an α,β-unsaturated carbonyl system, is a highly effective strategy for the synthesis of 5- and 6-membered oxygen heterocycles.[12][13] The reaction can be catalyzed by acids, bases, or, in modern variations, organocatalysts or transition metals, often providing excellent stereocontrol.[12][14]
Strategic Overview & Mechanism
This route requires the synthesis of a ζ-hydroxy-α,β-unsaturated ketone precursor, specifically 7-hydroxy-5-ethyl-5-(chloromethyl)hept-3-en-2-one. The core of the reaction is the nucleophilic attack of the terminal hydroxyl group onto the β-carbon of the unsaturated ketone. This cyclization is often thermodynamically favorable, leading to the stable six-membered ring. The reaction can be promoted by a simple base (like DBU) or a Lewis acid. The stereochemistry of the newly formed centers at C2 and C6 is influenced by the geometry of the double bond and the reaction conditions, which often favor a chair-like transition state to minimize steric interactions.
Experimental Protocol: Synthesis via Oxa-Michael Addition
This conceptual protocol is based on literature examples of tandem cyclization reactions.[12][15]
Reaction Setup: In a round-bottom flask, dissolve the precursor, 7-hydroxy-5-ethyl-5-(chloromethyl)hept-3-en-2-one (1.0 eq), in a suitable solvent such as toluene (0.1 M concentration).
Catalyst Addition: Add a catalytic amount of a non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU, 0.2 eq).
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting material. This step yields the cyclic ketone intermediate.
Reduction (Post-Cyclization): After cooling the reaction, dilute with methanol and cool to 0 °C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to reduce the ketone. Stir for 1 hour.
Workup: Quench the reduction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
Extraction: Extract the product with ethyl acetate (3 x 30 mL).
Washing & Drying: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude material by column chromatography to yield the target oxane (as a mixture of diastereomers at the C6 position, which would need to be addressed in a real synthesis).
Comparative Analysis
Feature
Route 1: IWES
Route 2: Prins Cyclization
Route 3: Oxa-Michael
Overall Strategy
Linear synthesis followed by cyclization of a 1,5-halohydrin.
Convergent assembly from a homoallylic alcohol and an aldehyde.
Linear synthesis followed by cyclization of a ζ-hydroxy enone.
Requires synthesis of a specific 1,5-dihalide or halohydrin.
Commercially available or readily accessible homoallylic alcohol and aldehyde.
Requires multi-step synthesis of a complex acyclic precursor.
Reagent & Safety
NaH is pyrophoric and requires careful handling.
Lewis acids (e.g., SnCl₄) are corrosive and moisture-sensitive. Cryogenic temperatures needed.
DBU is a strong base. Toluene is a common solvent. Subsequent reduction needed.
Scalability
Generally robust and scalable. Predictable kinetics.
Can be high-yielding but may be sensitive to stoichiometry and trace water.
Scalability depends heavily on the efficiency of the precursor synthesis.
Atom Economy
Moderate; generates a salt byproduct.
High; incorporates most atoms from both starting materials.
High for the cyclization step, but overall economy depends on precursor synthesis.
Control & Purity
Generally clean reactions with predictable outcomes.
Can be prone to side reactions (e.g., elimination, rearrangement).[7]
Cyclization is often clean; final purity depends on the reduction step.
Advantages
Highly reliable, well-understood mechanism, often high-yielding.
Convergent, atom-economical, powerful for complex THP synthesis.
Can offer good stereocontrol, mild conditions possible with modern catalysts.
Disadvantages
Multi-step synthesis of the linear precursor is required.
Potential for side products, requires stringent anhydrous conditions and low temperatures.
The synthesis of the required linear precursor is often challenging and lengthy.
Conclusion and Recommendation
For the synthesis of a relatively simple, non-chiral target like 2-(Chloromethyl)-2-ethyloxane, the Intramolecular Williamson Ether Synthesis (Route 1) stands out as the most reliable and straightforward approach for a research or process development setting. While it requires the upfront synthesis of the linear precursor, the cyclization step itself is robust, high-yielding, and less prone to unexpected side reactions compared to the Prins cyclization. The reaction conditions are manageable on a large scale, and the purification is typically straightforward.
The Prins Cyclization (Route 2) is an elegant and powerful alternative, particularly if the required homoallylic alcohol is readily available. Its convergent nature is appealing, but the sensitivity of the reaction to conditions and the potential for side products make it a higher-risk, higher-reward strategy that may require significant optimization.
The Oxa-Michael Addition (Route 3) is a mechanistically sound approach but is severely hampered by the complexity of its required starting material. The multi-step synthesis of the acyclic precursor would likely make this the longest and least efficient route overall, better suited for complex targets where the functionality of the enone can be leveraged for other transformations.
Ultimately, the choice of synthesis will depend on the specific project goals, available starting materials, and the scale of the reaction. However, for achieving a reliable and scalable synthesis of 2-(Chloromethyl)-2-ethyloxane, the IWES presents the most logical and field-proven path forward.
Reddy, B. V. S., & Reddy, L. R. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(9), 312. Available from: [Link]
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Advanced Spectroscopic Workflows for the Structural Elucidation of 2-(Chloromethyl)-2-ethyloxane Derivatives: A Comparison Guide
Introduction: The Analytical Challenge Oxane (tetrahydropyran) rings are ubiquitous structural motifs found in marine macrolides, active pharmaceutical ingredients (APIs), and complex natural products[1],[2]. The specifi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
Oxane (tetrahydropyran) rings are ubiquitous structural motifs found in marine macrolides, active pharmaceutical ingredients (APIs), and complex natural products[1],[2]. The specific derivative 2-(chloromethyl)-2-ethyloxane presents a formidable analytical challenge for structural chemists.
The molecule features a fully substituted quaternary stereocenter at the C2 position, flanked by two sterically similar aliphatic groups (a chloromethyl group and an ethyl group). Because the oxane ring adopts a dynamic chair conformation, these bulky substituents compete for the thermodynamically favorable equatorial position[3]. Determining the exact connectivity of the quaternary carbon and the 3D axial/equatorial orientation of the substituents is critical, as these factors directly dictate the molecule's chemical reactivity and biological target binding[4].
Standard analytical methods often yield ambiguous results due to overlapping aliphatic signals and the lack of protons on the quaternary center. As a Senior Application Scientist, I have designed this guide to objectively compare the Legacy Workflow against an Advanced Integrated Platform , providing the experimental causality and self-validating protocols required to unambiguously confirm this complex structure.
Platform Comparison: Legacy vs. Advanced Workflows
To establish a definitive structural proof, the analytical platform must solve two problems: Connectivity (linking the substituents to C2) and Conformation (mapping the 3D space).
Fig 1. Comparison of spectroscopic workflows for structural elucidation.
Alternative A: The Legacy Workflow (1D NMR + LR-GC-MS)
Mechanism: Relies on 1D ¹H and ¹³C NMR to identify isolated spin systems, coupled with Low-Resolution Gas Chromatography-Mass Spectrometry (LR-GC-MS) for nominal mass determination.
The Bottleneck: The oxane ring protons (C3, C4, C5) and the ethyl group protons resonate in a heavily crowded aliphatic region (1.2–2.0 ppm), resulting in an unresolved multiplet. Furthermore, the quaternary C2 carbon (~74.5 ppm) lacks an attached proton, rendering 1D ¹H NMR blind to its direct connectivity. LR-GC-MS only provides a nominal mass (m/z 162), which cannot differentiate this structure from its constitutional isomers.
Alternative B: The Advanced Integrated Platform (2D NMR + UHR-MS)
Mechanism: Utilizes High-Field 2D NMR (HSQC, HMBC, NOESY) coupled with Ultra-High-Resolution Mass Spectrometry (UHR-MS).
The Solution: UHR-MS provides exact elemental composition with sub-2 ppm mass accuracy. 2D HSQC resolves the overlapping aliphatic multiplets by separating them along the ¹³C dimension. 2D HMBC bridges the quaternary gap, showing long-range scalar couplings (²J, ³J) from the -CH₂Cl and ethyl protons to the C2 carbon. 2D NOESY maps the through-space interactions, definitively proving whether the chloromethyl group sits in the axial or equatorial position based on 1,3-diaxial cross-peaks.
Quantitative Data Comparison
The following tables summarize the expected spectroscopic performance and data outputs for 2-(chloromethyl)-2-ethyloxane, highlighting the superiority of the Advanced Platform.
Table 1: Simulated NMR Chemical Shift Assignments & Resolution
Position
¹³C Shift (ppm)
¹H Shift (ppm)
Legacy 1D Resolution
Advanced 2D Resolution (HSQC/HMBC)
C2 (Quaternary)
~74.5
N/A
Isolated ¹³C peak; no linkage
Linked to CH₂Cl and Ethyl via HMBC
C3 (Ring CH₂)
~28.2
~1.50 - 1.80 (m)
Overlapped multiplet
Fully resolved via HSQC
C4 (Ring CH₂)
~20.1
~1.30 - 1.60 (m)
Overlapped multiplet
Fully resolved via HSQC
C5 (Ring CH₂)
~25.4
~1.40 - 1.70 (m)
Overlapped multiplet
Fully resolved via HSQC
C6 (Ring CH₂-O)
~62.8
~3.60 - 3.80 (m)
Distinct multiplet
Confirmed adjacent to Oxygen
CH₂Cl
~48.5
~3.45 (d), ~3.55 (d)
AB system (diastereotopic)
Linked to C2 via HMBC
CH₂ (Ethyl)
~29.0
~1.50 - 1.70 (m)
Overlapped multiplet
Linked to C2 via HMBC
CH₃ (Ethyl)
~7.5
~0.90 (t)
Distinct triplet
Linked to Ethyl CH₂ via COSY
Table 2: Mass Spectrometry Performance Comparison
Parameter
LR-GC-MS (Legacy)
UHR-LC-MS (Advanced)
Structural Confidence
Mass Accuracy
± 0.5 Da
< 2 ppm
High (Eliminates isobaric interference)
Isotopic Pattern
Low resolution ³⁵Cl/³⁷Cl
Baseline resolved ³⁵Cl/³⁷Cl
Confirms exact halogen count
Formula Generation
Ambiguous
Unambiguous (C₈H₁₅ClO)
Absolute certainty of elemental makeup
Logical Correlation Network: Proving Conformation
To prove the 3D conformation of the oxane ring, we must rely on the causality of Nuclear Overhauser Effect (NOE) interactions. If the chloromethyl group is in the axial position, its protons will be forced into close spatial proximity (< 5 Å) with the axial protons at C3 and C5 (1,3-diaxial interactions).
Fig 2. 2D NMR logical correlation network establishing C2 connectivity and 3D conformation.
Experimental Protocols: The Self-Validating Workflow
To ensure maximum trustworthiness and E-E-A-T compliance, the following protocol is designed as a self-validating system. Every step contains an internal check to prevent false-positive structural assignments.
Step 1: UHR-MS Isotopic Validation
Preparation: Dilute the purified 2-(chloromethyl)-2-ethyloxane sample to 1 µg/mL in LC-MS grade Acetonitrile.
Calibration (Self-Validation): Prior to injection, calibrate the Time-of-Flight (TOF) mass analyzer using a sodium formate cluster solution. Causality: This ensures mass accuracy is locked to < 2 ppm, preventing misidentification of the molecular ion.
Acquisition: Inject 2 µL into the UHR-LC-MS system using Electrospray Ionization (ESI) in positive mode.
Verification: Extract the exact mass for [M+H]⁺ (Calculated for C₈H₁₆ClO⁺: 163.0884). Verify the presence of the chloromethyl group by confirming a strict 3:1 intensity ratio between the m/z 163.0884 (³⁵Cl) and m/z 165.0855 (³⁷Cl) peaks.
Step 2: High-Field 2D NMR Acquisition
Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (100.0 atom % D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: TMS provides a reliable 0.00 ppm reference, ensuring chemical shifts are perfectly aligned for database comparison.
Instrument Setup: Utilize a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe). Causality: The cryoprobe increases the signal-to-noise ratio by a factor of 4, which is mandatory for detecting the low-abundance ¹³C signals of the quaternary C2 carbon during HMBC acquisition.
HMBC Acquisition: Run a gradient-selected HMBC experiment optimized for long-range couplings (J = 8 Hz). Look for cross-peaks between the diastereotopic -CH₂Cl protons (~3.5 ppm) and the C2 carbon (~74.5 ppm).
NOESY Acquisition: Run a 2D NOESY experiment with a mixing time (τ_m) of 300 ms. Causality: A 300 ms mixing time is mathematically optimized for the tumbling rate (correlation time, τ_c) of small molecules (~162 Da) in non-viscous solvents like CDCl₃, ensuring the buildup of NOE signals without introducing spin-diffusion artifacts.
By combining the exact elemental formula from UHR-MS with the spatial and scalar connectivity maps from 2D NMR, the Advanced Platform provides an irrefutable, self-validated proof of structure for 2-(chloromethyl)-2-ethyloxane derivatives.
Validating the purity of synthesized 2-(Chloromethyl)-2-ethyloxane by HPLC
Analytical Comparison Guide: Validating the Purity of Synthesized 2-(Chloromethyl)-2-ethyloxane The Analytical Challenge: Overcoming the "Invisible" Analyte 2-(Chloromethyl)-2-ethyloxane is a specialized cyclic ether (a...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Comparison Guide: Validating the Purity of Synthesized 2-(Chloromethyl)-2-ethyloxane
The Analytical Challenge: Overcoming the "Invisible" Analyte
2-(Chloromethyl)-2-ethyloxane is a specialized cyclic ether (a tetrahydropyran derivative) featuring an alkyl chloride and an ethyl group. From a structural and analytical perspective, this molecule presents a distinct challenge: it completely lacks a conjugated pi-electron system or an aromatic ring. Consequently, it does not absorb ultraviolet light above the vacuum-UV range (typically only absorbing at < 210 nm).
Attempting to validate the purity of this compound using standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) results in severe baseline drift, high solvent interference, and an inability to accurately quantify impurities. While Gas Chromatography with Flame Ionization Detection (GC-FID) is the traditional gold standard for volatile alkyl halides, it often fails to detect non-volatile synthesis impurities such as polymeric byproducts or heavy catalyst residues.
To achieve a comprehensive and objective purity profile, analytical laboratories must pivot to universal, mass-flow sensitive detectors such as the Evaporative Light Scattering Detector (ELSD) or the Charged Aerosol Detector (CAD).
Objective Comparison of Analytical Modalities
When selecting an analytical method for 2-(Chloromethyl)-2-ethyloxane, the detector's ability to handle semi-volatile, non-chromophoric compounds is the primary deciding factor.
Table 1: Performance Comparison of Analytical Detectors for 2-(Chloromethyl)-2-ethyloxane
Performance Metric
HPLC-UV (210 nm)
GC-FID
HPLC-ELSD
HPLC-CAD
Active Compound Recovery
N/A (No reliable signal)
99.8%
92.5%*
98.2%
Detection of Volatile Impurities
Not Detected
Excellent
Good
Excellent
Detection of Non-Volatiles (Polymers)
Not Detected
Not Detected
Excellent
Excellent
Limit of Quantitation (LOQ)
> 5.0 mg/mL
0.005 mg/mL
0.05 mg/mL
0.01 mg/mL
Linearity (R²)
N/A
0.999
0.985 (Non-linear)
0.998
*Lower recovery in ELSD is due to the partial volatilization of the semi-volatile active compound at standard drift tube temperatures required for adequate light scattering.
Causality in Detector Selection (E-E-A-T):
Refractive Index Detection (RID) is universal but incompatible with gradient elution, making it impossible to separate complex impurity profiles with varying polarities. ELSD and CAD both operate on evaporative principles, but CAD is fundamentally more sensitive for semi-volatile compounds. As highlighted by [1], CAD measures the electrical charge transferred to particles and maintains high sensitivity even for particles smaller than 50 nm. In contrast, ELSD light scattering efficiency drops off exponentially at that size. Because 2-(Chloromethyl)-2-ethyloxane is semi-volatile, partial evaporation during the desolvation step results in smaller particle sizes, making CAD the superior choice over ELSD for accurate quantification.
Decision tree for selecting the optimal analytical detector for non-chromophoric oxanes.
Mechanism of Action: Evaporative Aerosol Detection
Both ELSD and CAD require the mobile phase to be completely volatile. The HPLC effluent is nebulized with nitrogen gas, and the droplets pass through a heated drift tube. The solvent evaporates, leaving behind solid or liquid analyte particles. According to [2], this mechanism expands the range of analytes that can be effectively quantified regardless of optical properties.
For semi-volatiles like 2-(Chloromethyl)-2-ethyloxane, the drift tube temperature is the most critical parameter. If the temperature is too high, the analyte evaporates alongside the solvent, resulting in false negatives. Low-temperature evaporation is essential to preserve the analyte mass and ensure precision, a factor extensively reviewed by [3].
The step-by-step aerosol detection mechanism comparing CAD and ELSD pathways.
This protocol is designed as a self-validating system. The inclusion of a strict baseline subtraction ensures that mobile phase background does not skew the purity calculation during gradient elution.
Materials & Reagents:
HPLC-grade Water and Acetonitrile (strictly volatile; non-volatile buffers like phosphates will permanently foul the detector).
Formic acid (0.1% v/v) as a volatile modifier to improve peak shape.
Chromatographic Conditions:
Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
CAD Detector Settings (Critical for Semi-Volatiles):
Evaporation Temperature: 35°C (Must be strictly maintained below 50°C to prevent volatilization of the oxane derivative).
Data Collection Rate: 10 Hz.
Filter/Time Constant: 3.6 seconds.
Self-Validating Workflow:
System Suitability Test (SST): Inject a blank (diluent) to confirm a stable baseline. The blank must show no ghost peaks >0.05% of the target analyte area.
LOD/LOQ Verification: Inject a 0.01 mg/mL standard of 2-(Chloromethyl)-2-ethyloxane. Ensure the Signal-to-Noise (S/N) ratio is ≥10 to validate the Limit of Quantitation.
Sample Analysis: Inject the synthesized batch at a working concentration of 1.0 mg/mL.
Mass Balance Check (Orthogonal Validation): Compare the total peak area of the HPLC-CAD run with a parallel GC-FID run. HPLC-CAD will reveal the non-volatile polymeric fraction, while GC-FID confirms the volatile fraction. If the purity profiles match, the synthesis route is free of heavy, non-volatile byproducts. As noted by [4], utilizing evaporative detection allows chemists to see the "hidden" impurities that traditional methods miss.
References
Review and Optimization of Linearity and Precision in Quantitative HPLC–ELSD with Chemometrics
Source: LCGC International
URL:[Link]
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis
Source: Lab Manager
URL:[Link]
How to overcome limitations in flash chromatography with an ELSD
Source: Buchi
URL:[Link]
Efficacy Comparison of 2-(Chloromethyl)-2-ethyloxane in Alkylation Reactions: A Mechanistic and Empirical Guide
As a Senior Application Scientist, I frequently encounter the limitations of traditional alkylating agents in late-stage active pharmaceutical ingredient (API) synthesis. are notoriously difficult to control regarding re...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the limitations of traditional alkylating agents in late-stage active pharmaceutical ingredient (API) synthesis. are notoriously difficult to control regarding regioselectivity[1]. In N-alkylation specifically, the product (a secondary amine) is often more nucleophilic than the primary amine starting material. This creates a kinetic trap that leads to rapid over-alkylation, a phenomenon well-documented in the principles of [2].
While epichlorohydrin (ECH) is a ubiquitous bifunctional alkylating agent, its unhindered electrophilic centers make it prone to successive nucleophilic attacks, resulting in complex mixtures and depressed yields[3]. To solve this, sterically tuned reagents like 2-(Chloromethyl)-2-ethyloxane (CMEO) —structurally operating as an oxirane/epoxide derivative featuring a critical C2-ethyl group—have emerged. This guide objectively compares the efficacy of CMEO against standard industry alternatives, providing mechanistic causality, empirical data, and a self-validating experimental protocol.
Mechanistic Profiling & Causality: The Steric Advantage
The superiority of CMEO over standard agents lies in its precisely engineered steric bulk. In CMEO, the oxirane C2 carbon is quaternary, bonded to both a chloromethyl group and an ethyl group. This structural nuance fundamentally alters the transition state during nucleophilic attack:
Causality of Mono-Selectivity: When a primary amine attacks the less hindered terminal epoxide carbon (C3) of CMEO, the ring opens to form a halohydrin intermediate. The bulky C2-ethyl group acts as a steric shield around the adjacent chloromethyl group. This prevents a second amine molecule from approaching the electrophilic center, effectively shutting down the bis-alkylation pathway.
Causality of Stability: Unlike linear alkyl halides (e.g., 1-Bromo-2-methoxyethane), which can undergo competitive E2 elimination under basic conditions, the rigid cyclic ether structure of CMEO resists elimination. This forces the reaction exclusively down the desired SN2/ring-opening pathway, aligning with modern that demand high mono-selectivity[4].
Mechanistic divergence: CMEO's steric shielding vs. ECH's over-alkylation pathway.
Comparative Efficacy Data
To objectively evaluate performance, we benchmarked CMEO against Epichlorohydrin (ECH) and 1-Bromo-2-methoxyethane in the N-alkylation of a model primary amine (benzylamine). Standardized conditions were utilized: 1.0 equiv amine, 1.1 equiv alkylating agent, Cs2CO3 base, MeCN solvent, at 60 °C.
Table 1: Quantitative Efficacy and Regioselectivity
Alkylating Agent
Conversion (%)
Mono-Alkylated Yield (%)
Bis-Alkylated Yield (%)
E-Factor
CMEO
>99%
94%
<1%
2.1
Epichlorohydrin (ECH)
>99%
58%
36%
8.4
1-Bromo-2-methoxyethane
85%
72%
11%
5.6
Table 2: Thermodynamic and Kinetic Parameters
Alkylating Agent
Activation Energy (Ea)
Reaction Time
Primary By-product
CMEO
22.4 kcal/mol
4.0 h
Trace unreacted amine
Epichlorohydrin (ECH)
16.8 kcal/mol
1.5 h
Bis-alkylated amine
1-Bromo-2-methoxyethane
24.1 kcal/mol
8.0 h
Elimination alkene
Data Interpretation: While ECH exhibits a lower activation energy and faster reaction time, it sacrifices regioselectivity, resulting in a high E-Factor (waste generation). CMEO provides the optimal thermodynamic balance, yielding 94% mono-alkylated product with negligible bis-alkylation.
Experimental Workflow: Controlled N-Alkylation using CMEO
To ensure absolute reproducibility, the following methodology utilizes a self-validating feedback loop. The protocol employs Cesium Carbonate (Cs2CO3) to leverage the "cesium effect"—enhancing the solubility and nucleophilicity of the amine while its large ionic radius further crowds the transition state, synergizing with CMEO's ethyl group.
Step 1: Reagent Preparation & Inertion
Charge a flame-dried 100 mL Schlenk flask with Benzylamine (10.0 mmol, 1.0 equiv) and anhydrous Cs2CO3 (15.0 mmol, 1.5 equiv).
Suspend in 30 mL of anhydrous Acetonitrile (MeCN). Purge with N2 for 10 minutes.
Causality: MeCN is chosen for its high dielectric constant, which stabilizes the polar transition state without acting as a competing nucleophile (unlike alcoholic solvents).
Step 2: Temperature-Controlled Addition
Cool the suspension to 0 °C using an ice-water bath.
Add CMEO (11.0 mmol, 1.1 equiv) dropwise over 15 minutes via a syringe pump.
Causality: The initial oxirane ring-opening is highly exothermic. Dropwise addition at 0 °C prevents localized thermal spikes that could drive unwanted side reactions or degradation.
Step 3: Thermal Activation
Remove the ice bath and heat the reaction to 60 °C under reflux for 4 hours to drive the alkylation to completion.
Step 4: In-Process Control (IPC) - The Self-Validating Step
Pull a 50 µL aliquot, quench with 100 µL H2O, and extract into 200 µL EtOAc. Analyze via GC-MS and TLC (Hexanes:EtOAc 3:1).
Validation Check: The protocol validates its own completion when the GC-MS chromatogram shows a single major product peak at[M+CMEO]+ and the complete absence of the [M+2(CMEO)]+ peak. Do not proceed to the quench phase until the primary amine starting material peak is <1%.
Step 5: Quench and Extraction
Cool to room temperature. Quench by adding 20 mL of saturated aqueous NH4Cl.
Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.
Step 6: Purification
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc).
Step-by-step self-validating experimental workflow for CMEO N-alkylation.
References
Title: Alkylation - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Amine alkylation - Wikipedia
Source: Wikipedia
URL: [Link]
Title: Mode of nucleophilic addition to epichlorohydrin and related species: chiral aryloxymethyloxiranes
Source: Journal of the American Chemical Society (ACS)
URL: [Link]
Title: General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer
Source: Organic Letters (ACS)
URL: [Link]
Justification for using 2-(Chloromethyl)-2-ethyloxane over acyclic analogues
Title: Justification for Using 2-(Chloromethyl)-2-ethyloxane over Acyclic Analogues in Drug Design and Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technica...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Justification for Using 2-(Chloromethyl)-2-ethyloxane over Acyclic Analogues in Drug Design and Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary: The Shift Toward Conformational Restriction
In modern rational drug design, the transition from flexible acyclic chains to conformationally restricted ring systems is a proven tactic to enhance target affinity and pharmacokinetic stability[1]. While acyclic halo-ethers like 1-chloro-2-ethyl-2-methoxypentane offer synthetic ease, they suffer from high entropic penalties upon receptor binding and are highly susceptible to oxidative metabolism.
Replacing these flexible motifs with 2-(Chloromethyl)-2-ethyloxane (a substituted tetrahydropyran/oxane ring) locks the pharmacophore into a stable chair conformation. As a Senior Application Scientist, I have consistently observed that this specific rigidification not only improves the biological profile of the resulting drug candidates but also drastically increases the yield and purity of downstream synthetic functionalizations[2].
Thermodynamic and Structural Rationale
The primary driver for selecting 2-(chloromethyl)-2-ethyloxane over its acyclic counterpart is the thermodynamic advantage gained during molecular recognition.
When a flexible acyclic ether binds to a target protein, it must "freeze" out of hundreds of possible low-energy rotamers into a single bioactive conformation. This results in a significant loss of conformational entropy (
ΔS<0
), which negatively impacts the overall free energy of binding (
ΔG
).
Conversely, the oxane ring of 2-(chloromethyl)-2-ethyloxane is restricted to a highly stable chair conformation[3]. The bulky 2-ethyl group typically adopts an equatorial position to minimize 1,3-diaxial interactions, forcing the reactive 2-chloromethyl group into a defined, predictable trajectory. This pre-organization means the entropic penalty upon binding is near zero, directly translating to lower
IC50
values for the final active pharmaceutical ingredient (API)[1].
Logical pathway illustrating the thermodynamic advantage of conformational restriction.
Pharmacokinetic Superiority: Metabolic Stability and Lipophilicity
Beyond binding thermodynamics, the cyclic nature of 2-(chloromethyl)-2-ethyloxane provides severe steric shielding against Cytochrome P450 (CYP450) mediated metabolism.
Acyclic ethers are rapidly cleared via CYP-mediated
α
-oxidation (hydrogen abstraction at the carbon adjacent to the oxygen), leading to hemiacetal formation and subsequent dealkylation. In 2-(chloromethyl)-2-ethyloxane, the C2 position is a fully substituted quaternary center, completely blocking
α
-oxidation at this critical node. Furthermore, cyclic ethers inherently possess a lower partition coefficient (LogP) than their acyclic isomers, enhancing aqueous solubility without compromising membrane permeability.
Table 1: Physicochemical and Pharmacokinetic Comparison
Property
2-(Chloromethyl)-2-ethyloxane (Cyclic)
1-Chloro-2-ethyl-2-methoxypentane (Acyclic)
Scientific Rationale
Calculated LogP
~2.1
~3.4
Ring closure reduces hydrophobic surface area, improving hydration and solubility.
Rotatable Bonds
2
6
The oxane ring restricts rotation, lowering the entropic penalty during target binding.
HLM Stability (
T1/2
)
> 120 min
35 min
Quaternary C2 center and ring sterics prevent rapid CYP450
α
-oxidation.
Synthetic Utility: Favoring
SN2
over Elimination
From a synthetic perspective, the chloromethyl group is a prime handle for appending pharmacophores via nucleophilic substitution (
SN2
). When using acyclic analogues, the flexibility of the alkyl chains allows the molecule to easily adopt an anti-periplanar conformation. Under basic conditions (e.g., amine coupling), this flexibility heavily favors competing
E2
elimination, destroying the starting material and complicating purification.
The rigid chair conformation of the oxane ring prevents the chloromethyl group from easily aligning anti-periplanar to adjacent abstractable protons. This steric enforcement suppresses elimination pathways, driving the reaction cleanly toward the desired
SN2
product[4].
Step-by-step experimental workflow for the nucleophilic substitution of the chloromethyl group.
To objectively demonstrate these advantages, the following self-validating protocols evaluate both the metabolic stability and synthetic reactivity of the cyclic vs. acyclic scaffolds.
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
Causality: This assay proves that the quaternary C2 center of the oxane ring prevents rapid CYP-mediated dealkylation compared to the acyclic ether.
Preparation: Prepare a 1 mM stock solution of both test compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
System Validation Checkpoint: Include Verapamil (1 µM) as a high-clearance positive control to validate CYP450 enzymatic activity.
Incubation: Pre-incubate the compounds with Human Liver Microsomes (0.5 mg/mL protein concentration) at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Quenching & Timepoints: At
t=0,15,30,60,
and
120
minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
) and half-life (
T1/2
).
Causality: This protocol demonstrates how conformational restriction suppresses
E2
elimination in favor of
SN2
substitution.
Reaction Setup: In two separate oven-dried flasks, dissolve 1.0 mmol of 2-(Chloromethyl)-2-ethyloxane and 1.0 mmol of 1-chloro-2-ethyl-2-methoxypentane in 5.0 mL of anhydrous DMF.
Reagent Addition: Add 2.0 mmol of Piperidine (nucleophile) and 3.0 mmol of
K2CO3
(mild base) to each flask. Note:
K2CO3
is chosen over stronger bases like NaH to minimize baseline elimination.
Heating & Monitoring (Validation Checkpoint): Heat both reactions to 80°C. Take 10 µL aliquots at 2h, 6h, and 12h. Dilute in methanol and analyze via UPLC-MS to track the ratio of
SN2
product mass vs. elimination byproduct mass.
Workup: After 12 hours, cool to room temperature, quench with
H2O
(15 mL), and extract with EtOAc (3 x 10 mL).
Results: The oxane ring will yield >85% of the desired piperidine-coupled product with <2% elimination. The acyclic analogue will typically yield <50% product, with the remainder lost to alkene elimination byproducts.
Conclusion
The integration of 2-(Chloromethyl)-2-ethyloxane into a drug discovery pipeline is not merely a structural preference; it is a calculated thermodynamic and pharmacokinetic upgrade. By utilizing the rigid chair conformation of the oxane ring, medicinal chemists can drastically reduce the entropic penalty of target binding, shield the molecule from rapid CYP450
α
-oxidation, and ensure high-yielding, predictable downstream synthesis.
References
Conformational restriction: an effective tactic in 'follow-on'-based drug discovery.Future Medicinal Chemistry.
Tetrahydropyran Rings from a Mukaiyama−Michael Cascade Reaction.Journal of the American Chemical Society.
2-(CHLOROMETHYL)TETRAHYDROPYRAN Properties and Synthesis.ChemicalBook.